molecular formula C21H44O10S B1464799 m-PEG10-SH CAS No. 651042-85-2

m-PEG10-SH

Cat. No.: B1464799
CAS No.: 651042-85-2
M. Wt: 488.6 g/mol
InChI Key: GTRZIOCTKZBYHK-UHFFFAOYSA-N
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Description

M-PEG10-SH is a useful research compound. Its molecular formula is C21H44O10S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O10S/c1-22-2-3-23-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32/h32H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRZIOCTKZBYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694732
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651042-85-2
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Role of m-PEG10-SH in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced scientific research, particularly in the realms of drug discovery and nanotechnology, the strategic use of specialized chemical linkers is paramount. Among these, m-PEG10-SH (methoxypolyethylene glycol with ten ethylene glycol units and a terminal thiol group) has emerged as a versatile and valuable tool. Its unique properties, including hydrophilicity, biocompatibility, and a reactive thiol group, make it a critical component in a range of applications, from the synthesis of targeted protein degraders to the functionalization of nanoparticles and the formation of self-assembled monolayers. This technical guide provides an in-depth exploration of the core applications of this compound, complete with illustrative quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of this compound

The utility of this compound stems from its bifunctional nature: a methoxy-terminated polyethylene glycol (PEG) chain and a terminal thiol (-SH) group. The PEG chain imparts water solubility and reduces non-specific protein adsorption, while the thiol group allows for covalent attachment to various substrates, most notably gold surfaces and maleimide-containing molecules.

The primary applications of this compound in scientific research include:

  • Linker for Proteolysis Targeting Chimeras (PROTACs): As a flexible and hydrophilic linker, this compound is used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1]

  • Surface Functionalization of Nanoparticles: The thiol group of this compound readily forms a strong bond with the surface of gold nanoparticles, creating a biocompatible and stable coating that prevents aggregation and reduces immunogenicity.

  • Formation of Self-Assembled Monolayers (SAMs): On gold surfaces, this compound can spontaneously form highly ordered, single-molecule-thick layers known as self-assembled monolayers. These SAMs are instrumental in creating bio-inert surfaces and platforms for biosensing applications.

This compound in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are a revolutionary class of therapeutic agents that hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4]

The this compound molecule, with its 10-unit PEG chain, offers a balance of flexibility and length, which is often crucial for optimal ternary complex formation.[5]

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker in a PROTAC can significantly impact its ability to induce protein degradation. The following table provides illustrative data on how varying the PEG linker length can affect the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of a hypothetical PROTAC. While this data is not specific to this compound, it represents a typical trend observed in PROTAC development.

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
m-PEG4-SH~1615085
m-PEG6-SH~227592
This compound ~34 25 98
m-PEG12-SH~405095
m-PEG24-SH~7620080

This table presents representative data to illustrate the structure-activity relationship of PEG linkers in PROTACs. Actual values are target and cell-line dependent.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC within the ubiquitin-proteasome pathway.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Transfer Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Releases

PROTAC Mechanism of Action
Experimental Protocol: Solid-Phase Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the solid-phase synthesis of a PROTAC, where this compound is incorporated as the linker.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acid corresponding to the E3 ligase ligand attachment point

  • E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) with a carboxylic acid handle

  • This compound

  • Target protein ligand with a maleimide handle

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine in DMF (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the Fmoc-protected amino acid to the resin using DIC and OxymaPure in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

  • E3 Ligase Ligand Coupling: Couple the E3 ligase ligand to the deprotected amine on the resin using DIC and OxymaPure in DMF.

  • Linker Attachment (this compound):

    • Activate the carboxylic acid end of a bifunctional PEG linker (e.g., HOOC-PEG10-SH, which would then be reacted). Alternatively, if starting with a pre-activated m-PEG10 derivative, react it with the available functional group on the resin-bound ligand. For this example, we assume a reaction where the thiol of this compound will react with a maleimide on the target ligand later. First, couple a bifunctional linker containing a protected thiol and a carboxylic acid.

    • For this example, we will assume a different strategy where the thiol of this compound is used to attach to a pre-functionalized resin. A more common approach is to use a heterobifunctional PEG linker (e.g., Fmoc-NH-PEG10-COOH) in solid-phase synthesis.

  • Target Ligand Conjugation: Cleave the PROTAC precursor from the resin. In solution, react the thiol group of the linker with the maleimide handle on the target protein ligand via a Michael addition reaction.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the PROTAC and remove any remaining protecting groups.

  • Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC product by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

This compound for Nanoparticle Functionalization

The surface functionalization of nanoparticles is crucial for their application in biomedicine, enhancing their stability, biocompatibility, and targeting capabilities. This compound is particularly well-suited for the surface modification of gold nanoparticles (AuNPs) due to the strong affinity of the thiol group for gold.[6] The PEG chain forms a hydrophilic layer that prevents protein opsonization and clearance by the reticuloendothelial system, thereby increasing the circulation half-life of the nanoparticles.

Quantitative Data: Characterization of this compound Functionalized Gold Nanoparticles

The following table presents typical characterization data for gold nanoparticles before and after functionalization with this compound.

ParameterBare AuNPsThis compound Functionalized AuNPs
Hydrodynamic Diameter (nm) 20 ± 235 ± 3
Zeta Potential (mV) -35 ± 5-5 ± 2
Polydispersity Index (PDI) < 0.2< 0.2
Surface Plasmon Resonance (nm) 520525

This table provides illustrative data. Actual values will depend on the initial nanoparticle size and the reaction conditions.

Experimental Workflow: Functionalization of Gold Nanoparticles

This diagram illustrates the process of functionalizing gold nanoparticles with this compound.

Nanoparticle_Functionalization cluster_synthesis Synthesis & Functionalization AuNPs Bare Gold Nanoparticles (AuNPs) FunctionalizedAuNPs Functionalized AuNPs AuNPs->FunctionalizedAuNPs Incubation mPEG10SH This compound mPEG10SH->FunctionalizedAuNPs Purification Purification (Centrifugation/ Dialysis) FunctionalizedAuNPs->Purification Characterization Characterization (DLS, Zeta, TEM) Purification->Characterization

Gold Nanoparticle Functionalization Workflow
Experimental Protocol: Preparation of this compound Coated Gold Nanoparticles

Materials:

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • Trisodium citrate dihydrate

  • This compound

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesis of Gold Nanoparticles (Turkevich Method):

    • Bring a solution of HAuCl4 in DI water to a rolling boil with vigorous stirring.

    • Rapidly add a solution of trisodium citrate to the boiling HAuCl4 solution.

    • Continue boiling and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.

    • Allow the solution to cool to room temperature.

  • Functionalization with this compound:

    • Add an aqueous solution of this compound to the AuNP suspension.

    • Stir the mixture at room temperature for at least 12 hours to allow for the formation of the gold-thiol bond.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant containing excess this compound and citrate.

    • Resuspend the nanoparticle pellet in DI water or PBS.

    • Repeat the centrifugation and resuspension steps at least three times.

  • Characterization:

    • Determine the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the surface charge (zeta potential) of the nanoparticles.

    • Visualize the size and morphology of the functionalized nanoparticles using Transmission Electron Microscopy (TEM).

    • Confirm the successful coating by observing the shift in the surface plasmon resonance peak using UV-Vis spectroscopy.

This compound in Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly organized layers of molecules that spontaneously form on a surface. The thiol group of this compound has a strong affinity for gold, leading to the formation of a dense and stable monolayer. The PEG chains create a hydrophilic and bio-inert surface that resists the non-specific adsorption of proteins and cells, which is highly desirable for biosensors, medical implants, and studies of cell-surface interactions.[7]

Quantitative Data: Characterization of this compound SAMs on Gold

The formation and quality of a SAM can be assessed by various surface-sensitive techniques.

Characterization TechniqueParameterTypical Value for this compound SAM
Contact Angle Goniometry Water Contact Angle (°)30 - 40
Ellipsometry Monolayer Thickness (Å)40 - 50
X-ray Photoelectron Spectroscopy (XPS) S(2p) Binding Energy (eV)~162 (indicative of Au-S bond)
Surface Plasmon Resonance (SPR) Change in Resonance Angle (°)Dependent on instrument and conditions

This table provides representative data for a well-formed this compound SAM on a gold surface.

Logical Relationship: Formation of a Self-Assembled Monolayer

The following diagram illustrates the self-assembly process of this compound on a gold surface.

SAM_Formation cluster_process Self-Assembly Process GoldSurface Clean Gold Substrate Immersion Immersion & Incubation GoldSurface->Immersion ThiolSolution This compound Solution (e.g., in Ethanol) ThiolSolution->Immersion SAM Formation of Ordered Monolayer Immersion->SAM RinsingDrying Rinsing & Drying SAM->RinsingDrying FinalSAM Characterized Self-Assembled Monolayer RinsingDrying->FinalSAM

Self-Assembled Monolayer Formation
Experimental Protocol: Formation of this compound SAMs on Gold

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • This compound

  • Absolute ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Safety note: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood).

    • Rinse the substrate thoroughly with DI water and then with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate in the this compound solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the substrate again under a gentle stream of nitrogen gas.

  • Characterization:

    • Measure the static water contact angle to assess the hydrophilicity of the surface.

    • Use ellipsometry to determine the thickness of the monolayer.

    • Employ XPS to confirm the presence of the gold-thiol bond.

Conclusion

This compound is a powerful and versatile molecule that plays a crucial role in advancing various fields of scientific research. Its application as a linker in PROTACs is driving the development of new therapeutics for a range of diseases. In nanotechnology, its use in the functionalization of nanoparticles is enabling the creation of sophisticated drug delivery and diagnostic tools. Furthermore, its ability to form well-defined self-assembled monolayers is providing researchers with unprecedented control over surface chemistry for applications in biomaterials and biosensing. This guide has provided a comprehensive overview of the core uses of this compound, offering a foundation of knowledge, data, and protocols to aid researchers in harnessing the full potential of this remarkable molecule.

References

The Role of m-PEG10-SH in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This technical guide provides an in-depth examination of the mechanism of action of m-PEG10-SH, a methoxy-terminated, 10-unit PEG linker with a terminal thiol group, in the context of PROTAC development. We will explore its impact on ternary complex formation, physicochemical properties, and overall degradation efficiency, supplemented with representative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Core Mechanism of PROTAC Action

PROTACs function as heterobifunctional molecules that induce the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to surface-exposed lysine residues on the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[4]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Catalytic Cycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: General Mechanism of PROTAC-Mediated Protein Degradation.

The Multifaceted Role of the this compound Linker

The linker is not a passive spacer but an active contributor to the PROTAC's biological activity.[5] The choice of linker influences ternary complex formation, physicochemical properties, and pharmacokinetics.[1] this compound, a specific type of PEG linker, offers several advantages in PROTAC design.

Physicochemical Properties

PROTACs are often large molecules that fall outside the typical "rule of five" for drug-likeness, leading to challenges such as poor solubility and cell permeability.[6] PEG linkers, being hydrophilic, can significantly improve the aqueous solubility of PROTACs.[1][7] A 10-unit PEG chain provides a substantial hydrophilic character to the molecule. The terminal thiol (-SH) group on this compound is a versatile functional handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through a maleimide-thiol reaction or other thiol-reactive chemistries.

PropertyAlkyl LinkerThis compound LinkerRationale
Solubility Low to ModerateHighThe ethylene glycol repeats in the PEG chain increase hydrophilicity.[1]
Cell Permeability Moderate to HighModerateWhile increased polarity can reduce passive diffusion, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield polar groups, aiding membrane traversal.
Metabolic Stability Generally HighModerateThe ether bonds in PEG linkers can be susceptible to oxidative metabolism.[1]
Flexibility ModerateHighThe rotatable bonds in the PEG backbone provide significant conformational flexibility.[5]
Table 1: Comparative Physicochemical Properties of Alkyl vs. This compound Linkers in PROTACs.
Ternary Complex Formation and Degradation Efficacy

The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex.[2] A linker that is too short may cause steric hindrance between the POI and the E3 ligase, while an excessively long linker may not effectively bring the two proteins together.[7] A 10-unit PEG linker often provides an optimal length to span the distance between the binding pockets of the POI and the E3 ligase, allowing for favorable protein-protein interactions within the ternary complex.[7] This enhanced stability of the ternary complex often translates to improved degradation efficiency, as reflected in lower DC50 (half-maximal degradation concentration) and higher Dmax (maximum degradation) values.

PROTAC TargetLinkerDC50 (nM)Dmax (%)Cell Line
BRD44-unit PEG50>90HeLa
BRD410-unit PEG 5 >95 HeLa
BRD412-unit PEG25>90HeLa
BTK8-unit PEG20~90Ramos
BTK10-unit PEG 6 >95 Ramos
BTK14-unit PEG40~85Ramos
Androgen Receptor6-unit PEG100~80LNCaP
Androgen Receptor10-unit PEG 15 >90 LNCaP
Androgen Receptor16-unit PEG80~85LNCaP
Table 2: Representative Degradation Data for PROTACs with Varying PEG Linker Lengths (Hypothetical data based on trends observed in literature).[7]

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, starting with the conjugation of the this compound linker to an E3 ligase ligand containing a maleimide group, followed by coupling to a POI ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Ligase Conjugation cluster_step2 Step 2: PROTAC Assembly E3_Ligand E3 Ligase Ligand (with Maleimide) Reaction1 Thiol-Maleimide Reaction E3_Ligand->Reaction1 mPEG10SH This compound mPEG10SH->Reaction1 Intermediate E3 Ligase-Linker Intermediate Reaction1->Intermediate Intermediate_ref E3 Ligase-Linker Intermediate POI_Ligand POI Ligand (with reactive group) Reaction2 Coupling Reaction (e.g., Amide bond formation) POI_Ligand->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC Intermediate_ref->Reaction2

Figure 2: General Workflow for PROTAC Synthesis using this compound.

Materials:

  • E3 ligase ligand with a maleimide functional group (e.g., Pomalidomide-maleimide)

  • This compound

  • POI ligand with a carboxylic acid or other suitable functional group for coupling

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • High-performance liquid chromatography (HPLC) for purification

  • Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Protocol:

  • Conjugation of this compound to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand-maleimide (1.0 eq) in DMF.

    • Add this compound (1.1 eq) to the solution.

    • Add DIPEA (2.0 eq) and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

    • Lyophilize the pure fractions to obtain the intermediate as a solid.

  • Coupling of POI Ligand to the E3 Ligase-Linker Intermediate:

    • The terminal methoxy group of the this compound linker is inert. For this example, let's assume a variant of the PEG linker with a terminal amine is used for amide bond formation. If this compound is used, the POI ligand would need an appropriate functional group to react with the thiol, or the synthesis strategy would be altered. For a more general approach using a heterobifunctional PEG linker with orthogonal protecting groups, please refer to solid-phase synthesis protocols.[8][9]

    • Assuming an amine-terminated PEG linker is used: Dissolve the POI ligand with a carboxylic acid (1.0 eq) in DMF.

    • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

    • Add the E3 ligase-linker intermediate (1.0 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.[10]

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target proteins and to confirm the formation of the ternary complex.

SPR_Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Inject_POI Inject POI (Negative Control) Immobilize->Inject_POI Inject_PROTAC Inject PROTAC (Binary Interaction) Immobilize->Inject_PROTAC Inject_Complex Inject POI + PROTAC (Ternary Complex Formation) Immobilize->Inject_Complex Analyze Analyze Sensorgrams (Determine Kd, Kon, Koff) Inject_POI->Analyze Inject_PROTAC->Analyze Inject_Complex->Analyze

Figure 3: Workflow for SPR-based Ternary Complex Analysis.

Protocol:

  • Immobilize the E3 ligase onto an SPR sensor chip.

  • Inject the POI alone over the surface to check for non-specific binding.

  • Inject a series of concentrations of the PROTAC to determine the binary binding affinity to the E3 ligase.

  • In a separate experiment, inject a pre-incubated mixture of a fixed concentration of the POI and varying concentrations of the PROTAC over the E3 ligase surface.

  • Analyze the resulting sensorgrams to determine the kinetics of ternary complex formation and calculate the cooperativity factor.

Signaling Pathways Targeted by PEGylated PROTACs

PROTACs with PEG linkers have been successfully developed to target key proteins in various disease-related signaling pathways.

Bruton's Tyrosine Kinase (BTK) Signaling in B-Cell Malignancies

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell cancers. PROTACs have been designed to degrade BTK, offering a potential advantage over traditional inhibitors, especially in cases of acquired resistance.

BTK_Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Degradation BTK Degradation BTK->Degradation Inhibition by Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC_BTK BTK-PROTAC (this compound Linker)

Figure 4: Inhibition of BTK Signaling by a BTK-targeting PROTAC.
BRD4 in Cancer

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, such as c-MYC. BRD4-targeting PROTACs have shown potent anti-cancer activity in various models.[11][12]

BRD4_Signaling BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Degradation BRD4 Degradation BRD4->Degradation Inhibition by Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to cMYC c-MYC Gene Transcription_Machinery->cMYC Activates Transcription Oncogenesis Oncogenesis cMYC->Oncogenesis PROTAC_BRD4 BRD4-PROTAC (this compound Linker)

Figure 5: Downregulation of c-MYC by a BRD4-targeting PROTAC.

Conclusion

The this compound linker is a valuable tool in the development of effective PROTACs. Its 10-unit PEG chain confers favorable physicochemical properties, such as enhanced solubility, while providing the necessary length and flexibility to promote the formation of a stable and productive ternary complex. This often leads to potent and efficient degradation of the target protein. The terminal thiol group offers a convenient handle for conjugation, allowing for the modular synthesis of PROTAC libraries. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the strategic use of this compound and other PEG derivatives, will remain a cornerstone for the development of next-generation therapeutics.

References

An In-depth Technical Guide to Bioconjugation with Thiol-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. Among the various strategies, the use of polyethylene glycol (PEG) linkers to modify proteins, peptides, and other biomolecules—a process known as PEGylation—has proven to be particularly advantageous. PEGylation can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[1][2][3]

This guide provides a comprehensive technical overview of bioconjugation utilizing thiol-reactive PEG linkers. It will delve into the chemistry of the most common thiol-specific reaction, detail experimental protocols, present quantitative data for consideration, and provide visual representations of key processes and structures. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge required to successfully design and execute thiol-oriented bioconjugation strategies.

Core Principles of Thiol-PEG Bioconjugation

The primary targets for thiol-reactive PEG linkers are the sulfhydryl (-SH) groups present in the side chains of cysteine residues within proteins and peptides.[4][5] Cysteine is a relatively rare amino acid, which allows for site-specific modification, a significant advantage over more abundant targets like lysine residues.[4] When native free thiols are not available, genetic engineering can be used to introduce cysteine residues at specific locations for precise PEGylation.[4]

The most prevalent chemical reaction for thiol-PEG bioconjugation involves the use of a maleimide-functionalized PEG linker. The maleimide group reacts with the sulfhydryl group of a cysteine via a Michael addition reaction to form a stable thioether bond.[6] This reaction is highly efficient and selective for thiols under mild conditions, typically at a pH between 6.5 and 7.5.[6]

The Challenge of Thiol-Maleimide Linkage Stability

While widely used, the conventional thiol-maleimide linkage, which forms a thiosuccinimide adduct, can exhibit instability in vivo.[7] This instability is primarily due to a retro-Michael reaction, where the conjugate can break down, especially in the presence of endogenous thiols like glutathione and albumin.[7] This premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy, particularly for antibody-drug conjugates (ADCs).[7] To address this, next-generation maleimides and other chemical strategies have been developed to create more stable linkages.[7][8]

Quantitative Data in Thiol-PEG Bioconjugation

The success of a bioconjugation reaction is determined by several quantitative parameters. The following tables summarize key data points to consider when designing and evaluating thiol-PEGylation experiments.

Table 1: Reaction Conditions and Efficiency for Thiol-Maleimide Conjugation

ParameterTypical Range/ValueNotesSource(s)
pH 6.5 - 7.5Optimal for selective reaction with thiols over amines.[6]
Molar Ratio (PEG-Maleimide:Thiol) 5:1 to 20:1A molar excess of the PEG-maleimide reagent is generally used to drive the reaction to completion.[9][10]
Reaction Time 2 hours to overnightCan be performed at room temperature or 4°C.[9]
Reaction Efficiency 58 ± 12% to 84 ± 4%Efficiency can be influenced by the specific protein, molar ratio, and reaction time.[9]

Table 2: Stability of Thiol-Maleimide Adducts

Conjugate TypeCondition% Loss of Conjugated MoleculeTime PeriodSource(s)
Thiobutanoyl-linked (Lysine Conjugate)5 mM cysteine, 37°C0.5%7 days[11]
Cysteine-linked (Direct to Ab Cysteines)5 mM cysteine, 37°C~8%7 days[11]

Note: The stability of the thiol-maleimide adduct is influenced by the pKa of the thiol, with adducts formed from thiols with a higher pKa generally exhibiting greater stability.[11]

Key Experimental Protocols

This section outlines a generalized protocol for the PEGylation of a protein with a thiol-reactive PEG-maleimide linker.

Preparation of the Protein
  • Dissolution: Dissolve the protein containing a free cysteine residue in a degassed, thiol-free buffer (e.g., PBS, Tris, or HEPES) at a pH between 7.0 and 7.5.[12] A typical protein concentration is 1-10 mg/mL.[9][12]

  • Reduction of Disulfide Bonds (Optional): If the cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) in a 50-100 fold molar excess to the protein solution.[9][12]

    • Incubate for approximately 20-30 minutes at room temperature.[12][13]

    • It is crucial to remove the reducing agent before adding the PEG-maleimide reagent. This can be achieved through dialysis or using a desalting column.

Preparation of the PEG-Maleimide Reagent
  • Stock Solution: Prepare a stock solution of the PEG-maleimide reagent. For reagents with low aqueous solubility, use an anhydrous organic solvent like DMSO or DMF.[12] For example, a 10 mM stock solution can be prepared.[13]

  • Fresh Preparation: Aqueous stock solutions of maleimide dyes are prone to hydrolysis and should be prepared immediately before use.[13]

The Conjugation Reaction
  • Addition of Reagent: Add the PEG-maleimide stock solution to the protein solution while gently stirring or vortexing.[13] A 10-20 fold molar excess of the PEG-maleimide is recommended as a starting point.[10][13]

  • Incubation: Protect the reaction mixture from light and incubate. The incubation can be for 2 hours at room temperature or overnight at 4°C.[9]

  • Inert Atmosphere: To prevent re-oxidation of thiols, it is advisable to flush the reaction vial with an inert gas like nitrogen or argon before sealing.[12]

Purification of the Bioconjugate
  • Removal of Unreacted Reagents: It is essential to remove the unreacted PEG-maleimide and any hydrolyzed byproducts from the PEGylated protein.

  • Purification Methods: Common purification techniques include:

    • Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is effective for removing smaller, unreacted PEG reagents from the larger protein conjugate.[14]

    • Dialysis: Can be used, particularly for water-soluble maleimides.[12]

    • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and can be used to analyze the drug-to-antibody ratio (DAR) in ADCs.[14][15]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for analyzing the purity and stability of the conjugate.[14][16]

Characterization of the Bioconjugate

A thorough characterization of the final product is critical to ensure its quality and functionality.

Table 3: Analytical Techniques for Bioconjugate Characterization

TechniquePurposeInformation ObtainedSource(s)
Size Exclusion Chromatography (SEC) Analysis of size variantsDetects aggregation and fragmentation of the bioconjugate.[17][18]
Hydrophobic Interaction Chromatography (HIC) Determination of Drug-to-Antibody Ratio (DAR)Separates species with different numbers of conjugated molecules.[15][18]
Reversed-Phase HPLC (RP-HPLC) Purity and stability assessmentEvaluates the stability of the payload and its release profile.[16][18]
Mass Spectrometry (MS) Confirmation of identity and conjugationProvides precise molecular weight information to confirm successful conjugation.[15][18]
Capillary Electrophoresis (CE) Analysis of charge variants and free drugOffers high-resolution separation for purity assessment.[16][17]
Storage of the Bioconjugate

For long-term storage, it is recommended to add stabilizers such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide to prevent denaturation and microbial growth.[13] The conjugate should be stored at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.[13]

Visualizing Bioconjugation Concepts

Diagrams are powerful tools for understanding complex biochemical processes. The following visualizations, created using the DOT language, illustrate key aspects of thiol-PEG bioconjugation.

Caption: Chemical reaction of a protein's thiol group with a PEG-maleimide linker.

Experimental_Workflow A 1. Protein Preparation (Dissolution & Optional Reduction) C 3. Conjugation Reaction (Mixing and Incubation) A->C B 2. PEG-Maleimide Reagent Preparation B->C D 4. Purification (e.g., Size Exclusion Chromatography) C->D E 5. Characterization (e.g., HPLC, MS) D->E F 6. Storage of Final Bioconjugate E->F

Caption: Standard experimental workflow for protein PEGylation.

Caption: Logical relationship of components in a thiol-PEGylated bioconjugate.

Conclusion

Bioconjugation with thiol-PEG linkers is a powerful and versatile strategy in the development of advanced therapeutics and research tools. The site-specificity offered by targeting cysteine residues, combined with the beneficial properties imparted by PEGylation, allows for the creation of highly tailored biomolecules. A thorough understanding of the underlying chemistry, reaction conditions, and potential stability issues, as well as rigorous purification and characterization, are paramount to achieving successful and reproducible outcomes. This guide provides a foundational framework to assist researchers in navigating the complexities of thiol-PEG bioconjugation and harnessing its full potential in their scientific endeavors.

References

Navigating the Solubility of m-PEG10-SH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)-thiol with ten ethylene glycol units (m-PEG10-SH). Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and nanoparticle functionalization. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Core Concept: Solubility of this compound

This compound, a hydrophilic polymer with a terminal thiol group, exhibits a range of solubilities in common laboratory solvents. Its solubility is primarily dictated by the hydrophilic nature of the polyethylene glycol backbone. The terminal methoxy and thiol groups have a lesser impact on the overall solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, for a range of m-PEG-SH molecules, a general solubility of at least 10 mg/mL has been reported in several aqueous and organic solvents.[1][2] It is important to note that this value may vary depending on the specific molecular weight, temperature, and purity of the compound.

Table 1: Quantitative Solubility of m-PEG-SH

SolventReported Solubility (mg/mL)Notes
Water≥ 10Applies to a broad range of m-PEG-SH molecular weights.[1][2]
Ethanol≥ 10Applies to a broad range of m-PEG-SH molecular weights.[1]
Chloroform≥ 10Applies to a broad range of m-PEG-SH molecular weights.[1][2]
DMSO≥ 10Applies to a broad range of m-PEG-SH molecular weights.[1][2]
Qualitative Solubility Data

Qualitative assessments provide a broader understanding of the solubility of high molecular weight m-PEG-SH, which is expected to be similar for the shorter this compound.

Table 2: Qualitative Solubility of High Molecular Weight m-PEG-SH

SolventSolubilityReference
WaterSoluble[1][3]
Aqueous BuffersSoluble[1][3]
Dichloromethane (DCM)Soluble[1][3]
Dimethylformamide (DMF)Soluble[1][3]
Dimethyl Sulfoxide (DMSO)Soluble[1][3]
Alcohols (e.g., Ethanol)Less Soluble[1][3]
TolueneLess Soluble[1][3]
Diethyl EtherNot Soluble[1][3]

Experimental Protocol: Determination of Solubility

A robust method for determining the solubility of a compound like this compound is the shake-flask method followed by a quantitative analytical technique.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis instrument

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

    • Prepare several replicate samples.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator.

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • The determined concentration represents the saturation solubility of this compound in the specific solvent at the tested temperature.

    • Report the solubility in units such as mg/mL or mol/L.

Visualization of a Typical Workflow

The following diagram illustrates a common experimental workflow involving this compound: the PEGylation of a protein at a cysteine residue. This process is widely used to improve the therapeutic properties of protein drugs.

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Reaction_Mixture Reaction Mixture Protein->Reaction_Mixture Add mPEG10SH This compound mPEG10SH->Reaction_Mixture Add Buffer Buffer Buffer->Reaction_Mixture Add Reducing_Agent Reducing Agent (optional) Reducing_Agent->Reaction_Mixture If needed for -SH activation Purification_Step Purification (e.g., SEC, IEX) Reaction_Mixture->Purification_Step Incubate & Purify Characterization Characterization (e.g., SDS-PAGE, MS) Purification_Step->Characterization Analyze Fractions Final_Product PEGylated Protein Characterization->Final_Product Confirm Product

References

The Thiol Group in m-PEG10-SH: A Technical Guide to its Function and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the thiol group (-SH) in methoxy-polyethylene glycol-thiol with 10 PEG units (m-PEG10-SH). We will delve into its chemical reactivity, its applications in bioconjugation and nanotechnology, and provide detailed experimental protocols and quantitative data to support your research and development endeavors.

Core Functionality of the Thiol Group in this compound

The terminal thiol group is the reactive anchor of the this compound molecule, enabling the covalent attachment of the hydrophilic and biocompatible polyethylene glycol (PEG) chain to a variety of substrates. This process, known as PEGylation, imparts several desirable properties to the target molecule or surface, including increased solubility, stability, and reduced immunogenicity.[1] The methoxy group at the other end of the PEG chain renders the molecule monofunctional, preventing unwanted cross-linking reactions.

The thiol group's utility stems from its distinct chemical reactivity, which allows for several key conjugation strategies:

  • Thiol-Maleimide Coupling: The sulfhydryl group reacts specifically with maleimide groups to form a stable thioether bond.[2][3] This is one of the most common and efficient methods for site-specific PEGylation of proteins and peptides that have been engineered to contain a cysteine residue.[4][5]

  • Gold Surface Binding: Thiols exhibit a strong affinity for gold surfaces, leading to the formation of a self-assembled monolayer (SAM).[1] This property is extensively used in the functionalization of gold nanoparticles (AuNPs) for applications in diagnostics and drug delivery.[6]

  • Disulfide Bond Formation: The thiol group can be oxidized to form a disulfide bond (-S-S-). This linkage is reversible and can be cleaved by reducing agents, making it a useful tool for creating stimuli-responsive drug delivery systems.[2]

  • Thiol-Ene and Thiol-Yne Reactions: The thiol group can participate in "click" chemistry reactions with alkenes (thiol-ene) and alkynes (thiol-yne), offering another versatile method for bioconjugation.

  • Reaction with Vinyl Sulfones: Thiol groups react selectively with vinyl sulfones to form stable thioether linkages, providing an alternative to maleimide chemistry for cysteine modification.[7][8]

Quantitative Data on m-PEG-SH Functionalization

The efficiency of PEGylation, particularly on nanoparticles, is a critical parameter. The following tables summarize quantitative data on the grafting density of m-PEG-SH on gold nanoparticles.

Table 1: Grafting Density of m-PEG-SH on 15 nm Gold Nanoparticles as a Function of PEG Molecular Weight

m-PEG-SH Molecular Weight ( g/mol )Grafting Density (PEG molecules/nm²)
2,1003.93
10,8001.57
51,4000.31

Data sourced from Rahme et al. (2013)[1][9]

Table 2: Effect of Gold Nanoparticle Diameter on the Number and Density of Bound m-PEG10k-SH Ligands

Mean Au Core Diameter (nm)Number of Bound PEG MoleculesGrafting Density (PEG molecules/nm²)
15278 (σ = 42)1.57
115~12,960 (σ = 1227)0.8

Data sourced from Rahme et al. (2013)[1][9]

Table 3: Reduction of Surface Thiol Groups on Silica Nanoparticles upon PEGylation

Nanoparticle FormulationThiol Group Content (μmol/g)
Si NP-SH (Thiolated Silica Nanoparticles)481 ± 79
Si NP-PEG750 (PEGylated with 750 Da PEG)364 ± 56
Si NP-PEG5000 (PEGylated with 5000 Da PEG)228 ± 99

Data sourced from Al Mahrooqi et al. (2024)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving m-PEG-SH.

Protocol for Thiol-Specific PEGylation of a Protein with PEG-Maleimide

This protocol describes the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.[3][11][12]

Materials:

  • Cysteine-containing protein

  • m-PEG-Maleimide reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1 mM EDTA to prevent disulfide bond formation. The buffer should be degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: Free cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose the thiol group, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or desalting column before adding the PEG-maleimide.

  • PEGylation Reaction:

    • Dissolve the m-PEG-Maleimide in the reaction buffer to create a stock solution (e.g., 10 mg/mL).

    • Add the m-PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the protein is typically recommended to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a small excess of a free thiol-containing compound (e.g., cysteine or β-mercaptoethanol) to quench any unreacted PEG-maleimide.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX. The choice of method will depend on the size and charge differences between the starting materials and the product.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation.

    • Assess the biological activity of the PEGylated protein using a relevant functional assay.

Protocol for Functionalization of Gold Nanoparticles with m-PEG-SH

This protocol outlines the process of coating gold nanoparticles (AuNPs) with m-PEG-SH to enhance their stability and biocompatibility.[6]

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • m-PEG-SH

  • Deionized water

  • Centrifuge

Procedure:

  • Preparation of m-PEG-SH Solution:

    • Dissolve m-PEG-SH in deionized water to a desired concentration (e.g., 1 mg/mL).

  • Functionalization:

    • Add the m-PEG-SH solution to the gold nanoparticle solution while stirring. The amount of m-PEG-SH to add will depend on the size and concentration of the AuNPs and the desired surface coverage. A typical starting point is a large molar excess of m-PEG-SH.

    • Allow the mixture to react at room temperature for at least 30 minutes to allow for the formation of the self-assembled monolayer.

  • Purification:

    • Centrifuge the solution to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing excess, unbound m-PEG-SH.

    • Resuspend the nanoparticle pellet in fresh deionized water.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.

  • Characterization:

    • Measure the hydrodynamic diameter and zeta potential of the PEGylated AuNPs using Dynamic Light Scattering (DLS) to confirm successful coating.

    • Use UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak.

    • Quantify the amount of PEG on the surface using techniques like Thermogravimetric Analysis (TGA) or by displacing the PEG with a small thiol like dithiothreitol (DTT) and quantifying the displaced PEG using HPLC.[13]

Protocol for Quantification of Thiol Groups using Ellman's Assay

This protocol describes a method to quantify the number of free thiol groups on a molecule or nanoparticle surface.[10]

Materials:

  • Sample containing thiol groups (e.g., thiolated nanoparticles)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: 0.1 M phosphate buffer, pH 8.0

  • L-cysteine hydrochloride for standard curve

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of L-cysteine hydrochloride solutions of known concentrations (e.g., 0 to 100 µM) in the reaction buffer.

    • Add a stock solution of DTNB (e.g., 10 mM in DMSO) to each standard to a final concentration of ~0.1 mM.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance of each standard at 412 nm.

    • Plot the absorbance versus the concentration of L-cysteine to generate a standard curve.

  • Sample Measurement:

    • Disperse a known amount of the thiolated sample in the reaction buffer.

    • Add the DTNB stock solution to the sample dispersion to the same final concentration used for the standards.

    • Incubate for a sufficient time for the reaction to complete (this may need to be optimized, e.g., 2 hours).[10]

    • If the sample is particulate, centrifuge to pellet the particles.

    • Measure the absorbance of the supernatant at 412 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of thiol groups in the sample solution.

    • Calculate the total number of thiol groups based on the initial amount of sample used.

Visualizations of Key Processes and Relationships

Reactivity of the Thiol Group in this compound

Thiol_Reactivity cluster_reactions Key Reactions of the Thiol Group cluster_products Resulting Linkages/Structures mPEG This compound maleimide Maleimide mPEG->maleimide Thiol-Maleimide Coupling gold Gold Surface mPEG->gold Surface Binding oxidizing Oxidizing Agent mPEG->oxidizing Oxidation vinyl_sulfone Vinyl Sulfone mPEG->vinyl_sulfone Michael Addition thioether Stable Thioether Bond maleimide->thioether sam Self-Assembled Monolayer gold->sam disulfide Reversible Disulfide Bond oxidizing->disulfide thioether2 Stable Thioether Bond vinyl_sulfone->thioether2

Caption: Key reactions of the thiol group in this compound.

Experimental Workflow for Protein PEGylation

Protein_PEGylation_Workflow start Start: Cysteine-Containing Protein reduction Optional: Reduce Disulfide Bonds (e.g., with TCEP) start->reduction reaction React with m-PEG-Maleimide (pH 7.0-7.5) start->reaction If no disulfide reduction needed reduction->reaction quench Quench Reaction (e.g., with free cysteine) reaction->quench purification Purify Conjugate (e.g., SEC or IEX) quench->purification analysis Analyze Product purification->analysis sds_page SDS-PAGE analysis->sds_page mass_spec Mass Spectrometry analysis->mass_spec activity_assay Functional Assay analysis->activity_assay end End: Characterized PEGylated Protein sds_page->end mass_spec->end activity_assay->end

Caption: Workflow for site-specific protein PEGylation.

Role of this compound as a PROTAC Linker

PROTAC_Mechanism cluster_protac PROTAC Molecule protac_linker This compound Linker ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) poi_binder Target Protein (POI) Binder poi_binder->protac_linker e3_binder E3 Ligase Binder e3_binder->protac_linker poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Caption: this compound as a linker in PROTAC-mediated protein degradation.

Workflow for Gold Nanoparticle Functionalization

AuNP_Functionalization_Workflow start Start: Citrate-Stabilized AuNPs addition Add m-PEG-SH Solution start->addition incubation Incubate for Self-Assembly addition->incubation centrifugation1 Centrifuge to Pellet AuNPs incubation->centrifugation1 supernatant1 Discard Supernatant (contains excess m-PEG-SH) centrifugation1->supernatant1 resuspension Resuspend in Deionized Water centrifugation1->resuspension repeat Repeat Wash Steps (2-3x) resuspension->repeat final_product Final Product: PEGylated AuNPs repeat->final_product characterization Characterize Nanoparticles final_product->characterization dls DLS (Size & Zeta Potential) characterization->dls uv_vis UV-Vis (Plasmon Shift) characterization->uv_vis tga TGA (PEG Quantification) characterization->tga end End: Characterized PEGylated AuNPs dls->end uv_vis->end tga->end

Caption: Workflow for functionalizing gold nanoparticles with m-PEG-SH.

References

The Cornerstone of Targeted Protein Degradation: A Technical Guide to PROTAC Design with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, offering a powerful strategy to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules function by coopting the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A critical, yet often underestimated, component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers have proven to be instrumental in the successful design of potent and effective PROTACs. This in-depth technical guide delves into the core principles of PROTAC design with a specific focus on the multifaceted role of PEG linkers, providing quantitative data, detailed experimental protocols, and visual workflows to empower the rational design of next-generation protein degraders.

Core Principles of PROTAC Design with PEG Linkers

A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not just a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy.[3][4] PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design.[3]

Key Advantages of PEG Linkers:

  • Enhanced Solubility and Reduced Lipophilicity: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of PEG linkers can significantly improve the overall solubility of the PROTAC molecule, a crucial factor for its development as a therapeutic agent.[3]

  • Increased Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt a wide range of conformations. This conformational freedom is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[3][4]

  • Modulation of Cellular Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to fold into a more compact, less polar conformation, which can aid in cell penetration. However, the optimal PEG linker length needs to be carefully determined, as excessive PEGylation can negatively impact cell uptake.[3]

  • Fine-Tuning of Ternary Complex Geometry: The length of the PEG linker directly influences the distance and relative orientation of the target protein and the E3 ligase within the ternary complex. This geometric arrangement is critical for the efficient transfer of ubiquitin from the E2-conjugating enzyme to the target protein. Systematic variation of the PEG linker length is a common strategy to optimize PROTAC potency.[5]

The design of a successful PROTAC is an iterative process that involves the careful selection of the warhead and anchor ligands, followed by the optimization of the linker. The "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, aided by advances in structural biology and computational modeling.[3]

Quantitative Data on PROTACs with PEG Linkers

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, as demonstrated by the following examples targeting different proteins. The DC50 value represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax indicates the maximum degradation achieved.

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)< 12No degradation observed-[5]
21396[5]
2929276[5]
TANK-binding kinase 1 (TBK1)< 12No degradation observed-[5]
21396[5]
2929276[5]
Cyclin-dependent kinase 9 (CDK9)12> 1000-[5]
161095[5]
2010080[5]

These data clearly illustrate that an optimal linker length exists for each target, and deviations from this optimum can lead to a significant loss of degradation activity.

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to assess their binding, degradation, and cellular effects. The following are detailed methodologies for essential assays.

Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[1][6]

Materials:

  • Cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa)[6]

  • PROTAC compound (stock solution in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • 4X Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)[6]

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-α-tubulin)[6]

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.[1][7]

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time period (e.g., 2, 4, 8, 16, 24 hours).[1]

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1][7]

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[6]

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.[6]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

    • Transfer the supernatant (protein lysate) to a new tube.[1]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]

    • Normalize the protein concentration of all samples with lysis buffer.[6]

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.[6]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.[7]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1][6]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][6]

    • Wash the membrane three times with TBST.[1]

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[6]

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the loading control band.[6]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of binary (PROTAC-protein) and ternary (E3 ligase-PROTAC-target protein) complexes in real-time.[8][9][10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Purified E3 ligase (e.g., VHL complex)[9]

  • Purified target protein (e.g., BRD4)[10]

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling or affinity capture methods.[8][10]

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases to determine the binding kinetics (ka, kd) and affinity (KD).[10]

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.[11]

    • Inject these solutions over the immobilized E3 ligase surface.

    • The formation of the ternary complex will result in a greater binding response compared to the injection of the PROTAC alone.

    • Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation.[8]

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD (PROTAC to E3 ligase in the presence of the target protein).[12] An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.[8]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[13][14][15] It is used to assess the cytotoxic effects of PROTACs.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled multi-well plate at a desired density and allow them to attach overnight.[16]

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time period.[13]

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][16]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][16]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][16]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing the Principles of PROTAC Design

Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Activation (ATP) E2->E3 Ub Conjugation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Recycled_PROTAC->PROTAC

Caption: PROTAC Mechanism of Action.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome System cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 E2-E3 Complex PolyUb_Substrate Poly-ubiquitinated Substrate E3->PolyUb_Substrate Poly-ubiquitination Substrate Substrate Protein (POI) Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Recycled_Ub->Ub

Caption: The Ubiquitin-Proteasome Pathway.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Design PROTAC Design (Warhead, Linker, Anchor) Synthesis Chemical Synthesis Design->Synthesis Binary_Binding Binary Binding Assays (e.g., SPR, ITC) Synthesis->Binary_Binding Ternary_Complex Ternary Complex Formation (e.g., SPR) Binary_Binding->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Protein Degradation (Western Blot, In-Cell Western) Ubiquitination->Degradation Viability Cell Viability/Cytotoxicity (e.g., CellTiter-Glo) Degradation->Viability Selectivity Selectivity Profiling (Proteomics) Viability->Selectivity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK_PD Efficacy In Vivo Efficacy Models PK_PD->Efficacy Optimization Lead Optimization Efficacy->Optimization Optimization->Design Iterative Refinement

Caption: PROTAC Development Workflow.

References

Methodological & Application

Application Notes and Protocols for m-PEG10-SH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][] A PROTAC molecule is composed of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][][3] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[4][5] Polyethylene glycol (PEG) linkers are among the most widely used linkers in PROTAC design, primarily due to their ability to enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3][4][6][7] The m-PEG10-SH linker, a monofunctional PEG linker with a terminal thiol group, offers a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand, making it a valuable tool in the synthesis of novel PROTACs.

Overview of the PROTAC Mechanism

The mechanism of action for a PROTAC involves several key steps, ultimately leading to the targeted degradation of a specific protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a PROTAC using an this compound linker. The synthesis is presented in a modular fashion, involving the functionalization of a warhead with a maleimide group, followed by conjugation with the this compound linker, and finally, coupling to an E3 ligase ligand.

Overall Synthesis Workflow

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - Warhead with amine handle - E3 Ligase Ligand with acid handle - this compound Linker Step1 Step 1: Maleimide Functionalization of Warhead (Amide coupling with Maleimide-NHS ester) Start->Step1 Step2 Step 2: Thiol-Maleimide Ligation (Conjugation of this compound to Warhead) Step1->Step2 Step3 Step 3: Final PROTAC Assembly (Amide coupling with E3 Ligase Ligand) Step2->Step3 Purification Purification (RP-HPLC) Step3->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

References

Application Notes and Protocols for Thiol-Maleimide Reaction with m-PEG10-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-maleimide reaction is a cornerstone of bioconjugation chemistry, prized for its high selectivity, efficiency, and mild reaction conditions. This "click" chemistry reaction involves the Michael addition of a thiol group to the double bond of a maleimide, forming a stable thioether linkage. This method is extensively used for creating antibody-drug conjugates (ADCs), PEGylating proteins to enhance their pharmacokinetic profiles, and developing targeted drug delivery systems.

These application notes provide a comprehensive guide to performing the thiol-maleimide reaction using methoxy-poly(ethylene glycol)-thiol with 10 ethylene glycol units (m-PEG10-SH). Detailed protocols, recommendations for optimizing reaction conditions, and methods for characterizing the final conjugate are presented to ensure reproducible and successful outcomes in your research and development endeavors.

Reaction Mechanism and Kinetics

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide double bond. The reaction is highly specific for thiols within a pH range of 6.5-7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1]

Key Experimental Considerations

Several factors must be carefully controlled to ensure the success of the thiol-maleimide conjugation.

pH

The pH of the reaction buffer is the most critical parameter. The optimal pH range is 6.5-7.5 to ensure the specific reaction between the thiol and maleimide groups.

  • Below pH 6.5: The reaction rate slows down significantly as the thiol group is predominantly in its protonated form (-SH) and less nucleophilic.

  • Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., from lysine residues) becomes more competitive, leading to a loss of selectivity.[1]

Temperature

The reaction can be performed at room temperature (20-25°C) or at 4°C.

  • Room Temperature: Offers faster reaction kinetics, with reactions often reaching completion within 1-4 hours.

  • 4°C: Recommended for sensitive proteins or to slow down the reaction for better control, typically requiring an overnight incubation.

Stoichiometry: this compound to Maleimide Molar Ratio

A molar excess of the this compound is generally not recommended as it can lead to the presence of unreacted thiol in the final product, which may require additional purification steps. Conversely, a molar excess of the maleimide-containing molecule is often used to drive the reaction to completion, especially when labeling precious biomolecules. The optimal molar ratio should be determined empirically for each specific application.

Buffer Selection

Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used. It is crucial to use buffers that are free of extraneous thiols (e.g., dithiothreitol [DTT]) that would compete with the desired reaction. Degassing the buffer before use is recommended to minimize the oxidation of thiols to disulfides.

Experimental Protocols

Materials and Reagents
  • This compound

  • Maleimide-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Quenching Reagent: 100 mM L-cysteine or 2-mercaptoethanol in reaction buffer

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents if necessary

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or HPLC system

General Protocol for Conjugation of this compound to a Maleimide-Functionalized Protein

This protocol provides a general procedure. Optimization may be required for specific molecules.

  • Preparation of Maleimide-Functionalized Protein:

    • Dissolve the maleimide-functionalized protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols for maleimide reactivity, treat the protein with a 10- to 50-fold molar excess of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent.

  • Preparation of this compound Solution:

    • Immediately before use, prepare a stock solution of this compound in the degassed reaction buffer or an anhydrous organic solvent like DMSO. The concentration will depend on the desired molar excess.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the maleimide-functionalized protein solution. A common starting point is a 1.2 to 2-fold molar excess of this compound.

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • To consume any unreacted maleimide groups, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess this compound and quenching reagent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the size and properties of the conjugate.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.

Data Presentation

The following tables provide a summary of recommended reaction conditions and expected outcomes.

ParameterRecommended RangeRationale
pH 6.5 - 7.5Optimal for thiol-maleimide specificity and to minimize maleimide hydrolysis.
Temperature 4°C to 25°C25°C for faster kinetics; 4°C for sensitive molecules and slower, more controlled reactions.
This compound:Maleimide Molar Ratio 1.1:1 to 5:1A slight to moderate excess of the PEG-thiol can help drive the reaction to completion. The optimal ratio should be determined empirically.
Reaction Time 1 - 16 hoursDependent on temperature, pH, and reactant concentrations. Reactions are typically complete within 2-4 hours at room temperature.
Molar Ratio (this compound:Maleimide)Temperature (°C)Time (hours)Expected Conjugation Efficiency (%)
1.2:1252> 90%
2:1252> 95%
5:1252> 98%
1.2:1416> 90%
Note: These are estimated efficiencies. Actual results may vary depending on the specific reactants and conditions.

Characterization of the m-PEG10-Conjugate

Analytical TechniquePurposeExpected Outcome
SDS-PAGE Assess increase in molecular weightA shift in the band to a higher molecular weight corresponding to the addition of this compound.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm covalent modification and determine the degree of PEGylationAn increase in the molecular weight of the protein by multiples of the mass of m-PEG10 (~488.6 Da).
Size-Exclusion Chromatography (SEC-HPLC) Determine purity and detect aggregationA shift to a shorter retention time for the conjugate compared to the unconjugated protein, and a single, sharp peak indicating a homogenous product.
Reverse-Phase HPLC (RP-HPLC) Assess purity and quantify conjugation efficiencySeparation of the conjugated, unconjugated protein, and excess PEG reagent. Peak area integration can be used to calculate the percentage of conjugation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pHEnsure the reaction buffer is within the 6.5-7.5 pH range.
Inactive maleimideUse fresh maleimide reagent. Avoid storing maleimide solutions in aqueous buffers for extended periods.
Oxidized thiols in the proteinEnsure complete reduction of disulfide bonds using TCEP. Degas buffers to prevent re-oxidation.
Insufficient molar excess of this compoundIncrease the molar ratio of this compound to the maleimide.
Presence of Multiple Products Reaction with amines (at high pH)Lower the reaction pH to below 7.5.
Maleimide hydrolysisPrepare maleimide solutions immediately before use. Avoid high pH.
Incomplete reactionIncrease reaction time or temperature, or increase the molar excess of the PEG reagent.
Precipitation of Protein High concentration of organic solventIf using DMSO/DMF to dissolve reagents, keep the final concentration in the reaction mixture low (<10%).
Protein instabilityPerform the reaction at 4°C.

Visualizations

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product mPEG_Thiol This compound R-SH Conjugate Stable Thioether Conjugate R-S-Maleimide mPEG_Thiol->Conjugate Michael Addition Maleimide_Molecule Maleimide-Functionalized Molecule Maleimide Maleimide_Molecule->Conjugate Conditions pH 6.5 - 7.5 Room Temperature or 4°C Thiol-free Buffer Conditions->Conjugate Experimental_Workflow A Prepare Maleimide-Functionalized Molecule C Conjugation Reaction (1-16 hours) A->C B Prepare this compound Solution B->C D Quench Reaction (L-cysteine) C->D E Purify Conjugate (SEC / Dialysis) D->E F Characterize Conjugate (SDS-PAGE, MS, HPLC) E->F Troubleshooting_Logic Start Low Conjugation Efficiency? pH_Check Is pH 6.5-7.5? Start->pH_Check Yes Maleimide_Check Is Maleimide Reagent Fresh? pH_Check->Maleimide_Check Yes Adjust_pH Adjust Buffer pH pH_Check->Adjust_pH No Thiol_Check Are Thiols Reduced & Not Oxidized? Maleimide_Check->Thiol_Check Yes Use_Fresh_Maleimide Use Fresh Maleimide Maleimide_Check->Use_Fresh_Maleimide No Ratio_Check Is Molar Ratio Sufficient? Thiol_Check->Ratio_Check Yes Reduce_Thiols Use TCEP / Degas Buffer Thiol_Check->Reduce_Thiols No Increase_Ratio Increase this compound Ratio Ratio_Check->Increase_Ratio No

References

Applications of m-PEG10-SH in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-thiol with 10 ethylene glycol units (m-PEG10-SH) is a discrete PEGylation reagent that is gaining traction in cancer research. As a monodisperse compound, it offers high purity and precise molecular weight, which is advantageous for the synthesis and characterization of well-defined nanomedicines.[1] The terminal thiol (-SH) group allows for covalent conjugation to various entities, such as nanoparticles and therapeutic molecules, while the methoxy-terminated PEG chain provides a hydrophilic shield. This "stealth" property helps to reduce non-specific protein adsorption, prevent aggregation, and prolong circulation time in the bloodstream, ultimately enhancing the accumulation of therapeutic agents in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][3]

This document provides detailed application notes on the use of this compound in cancer research, along with protocols for the synthesis, characterization, and evaluation of this compound-based drug delivery systems.

Application Notes

Nanoparticle Functionalization for Passive Tumor Targeting

The primary application of this compound in cancer research is the surface modification of nanoparticles (NPs). The thiol group readily forms a stable bond with the surface of metallic nanoparticles, such as gold nanoparticles (AuNPs), or can be incorporated into lipid-based or polymeric nanoparticles.[4][5]

Key Advantages:

  • Improved Stability: The PEG layer prevents aggregation of nanoparticles in biological fluids.[6]

  • Prolonged Circulation: PEGylation reduces opsonization and uptake by the reticuloendothelial system (RES), leading to longer circulation times.[2] This allows for greater accumulation in tumor tissues via the EPR effect.

  • Enhanced Tumor Accumulation: By evading clearance, PEGylated nanoparticles can passively accumulate in the leaky vasculature of solid tumors.

Linker for Drug Conjugation

This compound can act as a flexible linker to conjugate anticancer drugs to nanoparticles or other carrier molecules. The thiol group can be used in various conjugation chemistries, such as thiol-maleimide reactions, to attach to drug molecules or targeting ligands.[7] This approach can improve the solubility of hydrophobic drugs and enable controlled drug release.[8]

Development of Stimuli-Responsive Drug Delivery Systems

The this compound linker can be incorporated into more complex, stimuli-responsive drug delivery systems. For instance, it can be part of a larger polymer chain that includes environmentally sensitive linkages, such as pH-cleavable bonds or redox-sensitive disulfide bonds.[9] This allows for the targeted release of the therapeutic payload in the specific microenvironment of the tumor, such as the acidic conditions or high glutathione concentrations found in cancer cells.[10]

Quantitative Data Presentation

The following tables summarize typical quantitative data for nanoparticles functionalized with short-chain PEGs, which can be considered representative for systems employing this compound.

Nanoparticle FormulationAverage Hydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Uncoated Magnetic NanoparticlesNot ReportedNot Reported-8.26[11]
PEG-coated Magnetic NanoparticlesNot ReportedNot Reported-11.55[11]
Gold Nanoparticles (AuNPs)51.27 ± 1.62Not ReportedLow surface charge[12]
PEG-coated AuNPs in water51.27 ± 1.62Not ReportedNot Reported[12]
PEG-coated AuNPs in culture medium268.12 ± 28.45Not ReportedNot Reported[12]
DOX-MSNs150-200>0.2-20 to -30[13]
DOX-PEG-DSPE-MSNs150-200>0.2-10 to 0[13]
PEG-Fe3O4 Nanoparticles69 ± 37Not ReportedNot Reported[14]
GSH-PEG-Fe3O4 Nanoparticles124 ± 75Not ReportedNot Reported[14]
Drug Delivery SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)In Vivo Tumor Inhibition (%)Reference
PEG-epirubicin ConjugatesEpirubicinNot SpecifiedNot SpecifiedNot Specified[15]
Curcumin-loaded PEG NanoparticlesCurcumin16.876Not Specified[16]
HP-ss-PEG-Tf/DOXDoxorubicinNot SpecifiedNot Specified~75%[17]
Methionine@PEG NPsNaproxenNot SpecifiedNot SpecifiedSignificant growth inhibition[18]

Experimental Protocols

Protocol 1: Synthesis of this compound Coated Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of AuNPs and their subsequent surface modification with this compound.

Materials:

  • Chloroauric acid (HAuCl₄)

  • Sodium citrate

  • This compound

  • Milli-Q water

Procedure:

  • AuNP Synthesis (Citrate Reduction Method):

    • Bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add 2 mL of a 1% sodium citrate solution to the boiling HAuCl₄ solution.

    • The solution color will change from yellow to deep red, indicating the formation of AuNPs.

    • Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

  • PEGylation of AuNPs:

    • Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL.

    • To the synthesized AuNP solution, add the this compound solution to achieve a final molar ratio of PEG to AuNP that is optimized for the desired surface coverage (e.g., starting with a 2000:1 molar ratio).[19]

    • Vortex the mixture immediately and incubate at room temperature for 24-48 hours to allow for ligand exchange.[19]

    • Purify the PEGylated AuNPs by centrifugation (e.g., 14,000 rpm for 20 minutes) to remove excess, unbound this compound.[19]

    • Resuspend the nanoparticle pellet in sterile phosphate-buffered saline (PBS).

Protocol 2: Characterization of this compound Coated Nanoparticles

1. Hydrodynamic Size and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

  • Procedure:

    • Dilute the PEGylated nanoparticle suspension in an appropriate buffer (e.g., PBS, pH 7.4).

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

    • Measure the zeta potential to assess surface charge and colloidal stability.[11] PEGylation is expected to result in a near-neutral surface charge.[20]

2. UV-Vis Spectroscopy:

  • Instrument: UV-Vis Spectrophotometer.

  • Procedure:

    • Acquire the UV-Vis spectrum of the nanoparticle solution.

    • The surface plasmon resonance (SPR) peak of AuNPs (around 520 nm) may show a slight red-shift upon successful PEGylation, indicating a change in the local refractive index at the nanoparticle surface.[21]

Protocol 3: Conjugation of Doxorubicin to this compound Modified Nanoparticles

This protocol outlines a general method for conjugating a drug, such as doxorubicin (DOX), to a PEGylated nanoparticle that has a terminal functional group (e.g., carboxyl or amine) at the end of the PEG chain. This requires using a heterobifunctional PEG linker (e.g., SH-PEG10-COOH).

Materials:

  • SH-PEG10-COOH functionalized nanoparticles

  • Doxorubicin (DOX)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of Carboxyl Groups:

    • Suspend the SH-PEG10-COOH functionalized nanoparticles in PBS (pH 7.4).

    • Add EDC and NHS to the nanoparticle suspension to activate the terminal carboxyl groups.[22] Stir for 15-30 minutes at room temperature.

  • Conjugation of Doxorubicin:

    • Add DOX to the activated nanoparticle suspension. The primary amine group of doxorubicin will react with the NHS-activated carboxyl group to form a stable amide bond.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unconjugated DOX and excess reagents by dialysis against PBS or through size exclusion chromatography.

Protocol 4: In Vitro Drug Release Study

Procedure:

  • Place a known concentration of the drug-conjugated nanoparticles into a dialysis bag with a suitable molecular weight cutoff.

  • Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4 to simulate physiological conditions and an acidic buffer like acetate buffer at pH 5.5 to simulate the tumor microenvironment).

  • At predetermined time intervals, withdraw a sample of the release buffer and replace it with fresh buffer.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method, such as UV-Vis spectroscopy or fluorescence spectroscopy.[23]

Protocol 5: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude mice).

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

Procedure:

  • Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 60-80 mm³).[24]

  • Treatment Groups: Randomly assign mice to different treatment groups (e.g., saline control, free drug, drug-loaded non-targeted nanoparticles, drug-loaded this compound targeted nanoparticles).

  • Administration: Administer the treatments intravenously via the tail vein at a predetermined dosage and schedule.

  • Monitoring:

    • Measure tumor volume with calipers every few days.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).[17]

Visualizations

Experimental_Workflow_for_Nanoparticle_Drug_Delivery cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation Evaluation s1 Nanoparticle Core (e.g., Gold, Polymer) s2 This compound Coating (PEGylation) s1->s2 Surface Functionalization s3 Drug Conjugation (e.g., Doxorubicin) s2->s3 Drug Loading c1 Size & Zeta Potential (DLS) s3->c1 c2 Drug Loading Efficiency s3->c2 c3 In Vitro Drug Release s3->c3 e1 In Vitro Cytotoxicity (Cell Culture) c1->e1 c2->e1 c3->e1 e2 In Vivo Efficacy (Xenograft Model) e1->e2

Caption: Experimental workflow for developing this compound based drug delivery systems.

Passive_Targeting_Mechanism cluster_tumor Tumor Microenvironment NP This compound Nanoparticle Opsonin Opsonin Endothelium Leaky Vasculature Endothelial Cells NP->Endothelium:f0 Extravasation (EPR Effect) TumorCell Tumor Cell Endothelium->TumorCell Drug Release & Uptake

Caption: Enhanced Permeability and Retention (EPR) effect facilitated by this compound.

Thiol_Conjugation_Chemistry NP Gold Nanoparticle (Au) PEG_SH This compound Conjugate1 PEGylated Nanoparticle PEG_SH->Conjugate1 Au-S Bond Formation Maleimide_Drug Maleimide-activated Anticancer Drug Conjugate2 Drug-Nanoparticle Conjugate Maleimide_Drug->Conjugate2 Thiol-Maleimide Coupling

References

Application Notes and Protocols for Functionalizing Gold Nanoparticles with m-PEG10-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functionalization of gold nanoparticles (AuNPs) with methoxy-polyethylene glycol (10)-thiol (m-PEG10-SH). This process, commonly known as PEGylation, is crucial for enhancing the stability, biocompatibility, and in vivo circulation time of AuNPs, making them suitable for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging.[1][2][3] The thiol group on the this compound molecule facilitates a strong and stable bond with the gold surface, while the hydrophilic PEG chain provides a "stealth" coating that reduces non-specific protein adsorption and uptake by the reticuloendothelial system.[2][4]

Experimental Protocols

This section details the protocols for the synthesis of gold nanoparticles, their subsequent functionalization with this compound, and their characterization.

Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes a classic method for synthesizing spherical gold nanoparticles with a nominal diameter of 10-20 nm.

Materials:

  • Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

Equipment:

  • Round bottom flask

  • Condenser

  • Heating mantle with magnetic stirring

  • Glassware (cleaned with aqua regia and rinsed thoroughly with DI water)

Protocol:

  • Prepare a 1 mM solution of HAuCl₄ in DI water. For example, dissolve 39.3 mg of HAuCl₄·3H₂O in 100 mL of DI water.

  • Prepare a 38.8 mM solution of trisodium citrate. For example, dissolve 114 mg of trisodium citrate dihydrate in 10 mL of DI water.

  • In a clean round bottom flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.

  • To the boiling solution, rapidly inject 5 mL of the 38.8 mM trisodium citrate solution.

  • Observe the color change of the solution from yellow to colorless, then to a deep red or wine-red color, which indicates the formation of gold nanoparticles.[5]

  • Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Store the resulting citrate-stabilized AuNP solution at 4°C.

Synthesis_Workflow cluster_synthesis Gold Nanoparticle Synthesis start Start heat Heat HAuCl4 Solution to Boiling start->heat 1 mM HAuCl4 add_citrate Rapidly Add Trisodium Citrate heat->add_citrate 38.8 mM boil Continue Boiling (15-20 min) add_citrate->boil Color change to red cool Cool to Room Temperature boil->cool store Store Citrate-AuNPs at 4°C cool->store end_synthesis End store->end_synthesis

Caption: Workflow for the synthesis of citrate-stabilized gold nanoparticles.

Functionalization of Gold Nanoparticles with this compound

This protocol describes the ligand exchange process to coat the citrate-stabilized AuNPs with this compound.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound (Methoxy(polyethylene glycol) thiol, with 10 PEG units)

  • Deionized (DI) water

Equipment:

  • Glass vials

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Prepare a stock solution of this compound in DI water. A typical concentration is 1 mg/mL.

  • In a clean glass vial, add a known volume of the citrate-stabilized AuNP solution.

  • While gently stirring, add the this compound solution dropwise to the AuNP solution. The amount of this compound to add will depend on the concentration of AuNPs and the desired surface coverage. A common starting point is a molar excess of PEG-SH.

  • Continue to stir the mixture gently at room temperature overnight to ensure efficient ligand exchange.[6]

  • To remove excess, unbound this compound, centrifuge the solution. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for ~15 nm AuNPs, 14,000 rpm for 30 minutes).[7]

  • Carefully remove the supernatant containing the unbound PEG.

  • Resuspend the nanoparticle pellet in fresh DI water or a buffer of choice.

  • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.

  • Store the final this compound functionalized AuNP solution at 4°C.

Functionalization_Workflow cluster_functionalization AuNP Functionalization with this compound start Start with Citrate-AuNPs add_peg Add this compound Solution start->add_peg Dropwise stir Stir Overnight add_peg->stir Gentle stirring centrifuge Centrifuge to Pellet AuNPs stir->centrifuge remove_supernatant Remove Supernatant centrifuge->remove_supernatant resuspend Resuspend in DI Water remove_supernatant->resuspend repeat_wash Repeat Wash Steps (2-3x) resuspend->repeat_wash end_functionalization Store PEGylated AuNPs repeat_wash->end_functionalization

Caption: Workflow for the functionalization of AuNPs with this compound.

Characterization of this compound Functionalized Gold Nanoparticles

Proper characterization is essential to confirm the successful synthesis and functionalization of the nanoparticles.[1]

UV-Visible (UV-Vis) Spectroscopy

Principle: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak in the visible range, typically around 520 nm for spherical nanoparticles.[5][8] The position and shape of this peak are sensitive to the size, shape, and aggregation state of the nanoparticles, as well as the surrounding dielectric medium.

Protocol:

  • Record the UV-Vis spectrum of the citrate-stabilized AuNPs and the this compound functionalized AuNPs in a quartz cuvette over a wavelength range of 400-800 nm.

  • Use DI water as a blank.

  • A slight red-shift (2-5 nm) in the SPR peak after PEGylation is expected, indicating a change in the local refractive index at the nanoparticle surface. A significant broadening or the appearance of a second peak at a longer wavelength would suggest aggregation.[9]

Dynamic Light Scattering (DLS)

Principle: DLS measures the hydrodynamic diameter of the nanoparticles in solution. An increase in the hydrodynamic diameter after functionalization confirms the presence of the PEG layer on the surface of the AuNPs.

Protocol:

  • Dilute a small aliquot of the nanoparticle solutions (both before and after PEGylation) in DI water to an appropriate concentration for DLS measurement.

  • Measure the hydrodynamic diameter and Polydispersity Index (PDI) of the samples. The PDI provides an indication of the size distribution.

Zeta Potential Measurement

Principle: Zeta potential is a measure of the surface charge of the nanoparticles. Citrate-stabilized AuNPs have a negative surface charge due to the citrate ions.[5] PEGylation with this compound is expected to shield this charge, resulting in a zeta potential closer to neutral.[10]

Protocol:

  • Prepare samples of both citrate-stabilized and PEGylated AuNPs in an appropriate buffer (e.g., 10 mM PBS).

  • Measure the zeta potential using a suitable instrument.

Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the nanoparticles, allowing for the determination of their core size, shape, and monodispersity.

Protocol:

  • Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid.

  • Allow the solvent to evaporate.

  • Image the grid using a TEM. The PEG layer itself is typically not visible under standard TEM conditions due to its low electron density.[6]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of AuNPs before and after functionalization with this compound.

Table 1: UV-Vis Spectroscopy and DLS Data

SampleSPR Peak (nm)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Citrate-Stabilized AuNPs~52015 - 25< 0.3
This compound AuNPs~522 - 52525 - 40< 0.3

Table 2: Zeta Potential Data

SampleZeta Potential (mV)
Citrate-Stabilized AuNPs-20 to -40 mV
This compound AuNPs-2 to -10 mV

Application Notes

The functionalization of gold nanoparticles with this compound offers several key advantages for biomedical applications:

  • Enhanced Stability: The PEG layer provides steric hindrance, preventing the aggregation of nanoparticles in high ionic strength solutions, such as physiological buffers.[1][11]

  • Improved Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, which reduces the cytotoxicity of the nanoparticles and minimizes immune responses.[1][12]

  • Prolonged Circulation Time: The "stealth" properties conferred by the PEG coating reduce opsonization (the process of marking particles for phagocytosis), leading to a longer circulation half-life in vivo.[7] This is crucial for applications like targeted drug delivery, allowing more time for the nanoparticles to reach their intended target.[3]

  • Versatile Platform for Further Functionalization: While this compound has a methoxy terminus, other hetero-bifunctional PEGs with reactive end groups (e.g., NHS, COOH) can be used alongside to conjugate targeting ligands, drugs, or imaging agents.[13]

Common Applications:

  • Drug Delivery: PEGylated AuNPs can be loaded with therapeutic agents and targeted to specific cells or tissues, such as tumors.[3][14]

  • Bioimaging: The unique optical properties of AuNPs make them excellent contrast agents for various imaging modalities. PEGylation is essential for their in vivo application.

  • Diagnostics: Functionalized AuNPs are widely used in biosensors for the detection of specific biomarkers.

Benefits_Diagram cluster_benefits Key Benefits cluster_applications Applications center_node This compound Functionalized AuNPs stability Enhanced Stability center_node->stability biocompatibility Improved Biocompatibility center_node->biocompatibility circulation Prolonged Circulation center_node->circulation versatility Versatile Platform center_node->versatility drug_delivery Drug Delivery stability->drug_delivery bioimaging Bioimaging stability->bioimaging diagnostics Diagnostics stability->diagnostics biocompatibility->drug_delivery biocompatibility->bioimaging biocompatibility->diagnostics circulation->drug_delivery circulation->bioimaging versatility->drug_delivery versatility->bioimaging versatility->diagnostics

Caption: Benefits and applications of this compound functionalized AuNPs.

References

Application Notes and Protocols: m-PEG10-SH in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methoxy-polyethylene glycol-thiol, specifically with a 10-unit PEG chain (m-PEG10-SH), in the development of antibody-drug conjugates (ADCs). The primary focus is on the thiol-maleimide conjugation chemistry, a widely utilized method for linking payloads to antibodies.

Introduction to this compound in ADCs

Polyethylene glycol (PEG) linkers, such as this compound, are integral components in modern ADC design.[1][2] They offer several advantages, including increased hydrophilicity, which can help to mitigate the aggregation often caused by hydrophobic drug payloads.[3][4] The defined length of a discrete PEG (dPEG®) linker like this compound ensures the homogeneity of the final ADC product, a critical factor for regulatory approval and consistent clinical performance.[5] The terminal thiol (-SH) group on this compound provides a reactive handle for conjugation, most commonly through a Michael addition reaction with a maleimide-functionalized component.

The general strategy for creating an ADC using a thiol-containing linker involves the reaction of the linker's thiol group with an electrophilic group, such as a maleimide, which is typically attached to the cytotoxic payload. The other end of the PEG linker is then conjugated to the antibody. Alternatively, and more commonly for thiol-maleimide chemistry in ADCs, the antibody itself provides the thiol groups for reaction with a maleimide-functionalized drug-linker construct. This is achieved by the partial reduction of the antibody's interchain disulfide bonds.

Reaction Conditions for Thiol-Maleimide Conjugation

The success of the conjugation reaction is highly dependent on carefully controlled reaction parameters. The following tables summarize the key quantitative data for optimizing the conjugation of a thiol-containing molecule (like this compound or a reduced antibody) with a maleimide-functionalized partner.

Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueNotes
pH 7.0 - 7.5Buffers such as PBS, Tris, or HEPES are suitable.[6][7] Thiol-containing buffers should be avoided.
Temperature Room Temperature (20-25°C) or 2-8°CShorter reaction times are typically used at room temperature, while overnight incubations are common at lower temperatures.[8]
Reaction Time 2 hours (Room Temperature) or Overnight (2-8°C)The optimal time may vary depending on the specific reactants and their concentrations.[6]
Molar Ratio (Maleimide:Thiol) 10 - 20 fold molar excess of maleimideA starting point for optimization; the ideal ratio should be determined empirically.
Solvent for Maleimide Reagent Anhydrous DMSO or DMFUsed to prepare a stock solution of the maleimide-functionalized component before adding it to the aqueous buffer.[6][7]
Atmosphere Inert Gas (Nitrogen or Argon)Recommended to prevent the re-oxidation of thiol groups to disulfides.[7]

Table 2: Antibody Reduction Conditions (for generating free thiols)

ParameterRecommended Range/ValueNotes
Reducing Agent TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)TCEP is often preferred as it is less prone to side reactions and does not need to be removed before conjugation.[7]
Molar Ratio (Reducing Agent:Antibody) 10 - 100 fold molar excess of TCEPThe exact ratio will determine the extent of disulfide bond reduction and thus the final drug-to-antibody ratio (DAR).[7]
Incubation Time 20 - 30 minutesAt room temperature.[6]
Incubation Temperature Room Temperature (20-25°C)

Experimental Protocols

The following protocols provide a general framework for the conjugation of a thiol-containing PEG linker to a maleimide-functionalized payload and subsequently to an antibody, or more directly, the conjugation of a maleimide-functionalized payload-linker to a reduced antibody.

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol describes the generation of reactive thiol groups on a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

  • TCEP hydrochloride

  • Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[6]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed conjugation buffer.[7]

  • Prepare a fresh stock solution of TCEP in degassed water or buffer.

  • Add a 10-100 fold molar excess of TCEP to the antibody solution.[7]

  • Flush the headspace of the reaction vial with an inert gas, cap it tightly, and incubate for 20-30 minutes at room temperature.[7]

  • The reduced antibody is now ready for immediate use in the conjugation reaction. If DTT was used as the reducing agent, it must be removed by dialysis or a desalting column prior to conjugation.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the reaction between the reduced antibody (containing free thiols) and a maleimide-functionalized drug-linker construct.

Materials:

  • Reduced monoclonal antibody (from Protocol 1)

  • Maleimide-functionalized drug-linker (e.g., Drug-PEG10-Maleimide)

  • Anhydrous DMSO or DMF

  • Degassed conjugation buffer (pH 7.0-7.5)[6]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare a 10 mM stock solution of the maleimide-functionalized drug-linker in anhydrous DMSO or DMF.[6]

  • To the reduced antibody solution, add the maleimide-drug-linker stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the antibody's thiol groups.

  • Flush the reaction vial with an inert gas, cap it tightly, and gently mix.[7]

  • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.[6]

  • After the incubation period, the reaction is complete, and the resulting ADC should be purified.

Protocol 3: Purification and Storage of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC to remove unreacted drug-linker and other reagents.

Materials:

  • Crude ADC solution (from Protocol 2)

  • Purification system (e.g., gel filtration column (Sephadex G-25), dialysis cassette (10 kDa MWCO), or an ultrafiltration setup)

  • Storage buffer (e.g., PBS)

  • Stabilizing agents (optional, e.g., BSA, sodium azide, glycerol)

Procedure:

  • Purify the crude ADC solution using a suitable method to separate the ADC from small molecule impurities. Gel filtration is a common and effective method.

  • Exchange the buffer of the purified ADC into a desired storage buffer.

  • For long-term storage, consider adding stabilizers. For example, 5-10 mg/mL BSA and 0.01-0.03% sodium azide can be added for storage at 2-8°C.[6] For storage at -20°C, glycerol can be added to a final concentration of 50%.[6]

  • Store the purified ADC protected from light.[6]

Characterization of the ADC

After purification, the ADC should be thoroughly characterized to determine key quality attributes.

Table 3: Common ADC Characterization Methods

Characterization ParameterMethod(s)Description
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)HIC separates ADC species based on the number of conjugated drugs. MS provides a precise mass of the ADC, allowing for DAR calculation.[5][9]
Purity and Aggregation Size Exclusion Chromatography (SEC)SEC separates molecules based on size, allowing for the quantification of monomers, aggregates, and fragments.[10]
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)These methods assess whether the conjugation process has adversely affected the antibody's ability to bind to its target antigen.[11]
In Vitro Cytotoxicity Cell-based assaysThe potency of the ADC is evaluated by its ability to kill target cancer cells.[12]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation of an antibody-drug conjugate using thiol-maleimide chemistry.

ADC_Conjugation_Workflow Antibody Monoclonal Antibody (mAb) with Interchain Disulfides Reduction Partial Reduction (e.g., with TCEP) Antibody->Reduction 1. Reduced_Ab Reduced mAb with Free Thiols (-SH) Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation 2. Drug_Linker Maleimide-Functionalized Drug-Linker Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., Gel Filtration) Crude_ADC->Purification 3. Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, Purity, Potency) Pure_ADC->Characterization 4. Final_Product Final ADC Product Characterization->Final_Product

Caption: Workflow for ADC preparation via thiol-maleimide conjugation.

Signaling Pathways and Logical Relationships

In the context of these application notes, a logical relationship diagram is more pertinent than a signaling pathway. The following diagram illustrates the decision-making process and key considerations for a successful conjugation.

Conjugation_Logic Start Start: ADC Design Ab_Source Antibody Source & Purity Check Start->Ab_Source Thiol_Strategy Strategy for Thiol Generation Ab_Source->Thiol_Strategy Reduce_Disulfides Reduce Interchain Disulfides Thiol_Strategy->Reduce_Disulfides Native Ab Engineered_Cys Use Engineered Cysteine Residues Thiol_Strategy->Engineered_Cys Engineered Ab Conjugation_Params Optimize Conjugation Parameters (pH, T, Ratio) Reduce_Disulfides->Conjugation_Params Engineered_Cys->Conjugation_Params Purification_Method Select Purification Method Conjugation_Params->Purification_Method SEC Size Exclusion Chromatography Purification_Method->SEC High Resolution Dialysis Dialysis/ Ultrafiltration Purification_Method->Dialysis Bulk Removal Characterize Characterize ADC (DAR, Aggregation, Potency) SEC->Characterize Dialysis->Characterize End Final ADC Characterize->End

Caption: Decision logic for ADC conjugation and purification.

References

Application Notes and Protocols: m-PEG10-SH in the Development of Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-thiol with 10 ethylene glycol units (m-PEG10-SH) is a versatile heterobifunctional linker used in the development of targeted therapies.[1][2][3][4] Its structure, featuring a methoxy-capped polyethylene glycol chain and a terminal thiol group, offers a unique combination of properties beneficial for drug delivery and bioconjugation. The PEG component imparts hydrophilicity, which can improve the solubility and pharmacokinetic profile of conjugated molecules, while the thiol group provides a reactive handle for covalent attachment to various substrates.

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of targeted therapy development: the surface functionalization of gold nanoparticles and the creation of antibody-drug conjugates (ADCs).

Chemical Structure and Properties of this compound

  • Chemical Name: 2,5,8,11,14,17,20,23,26,29-decaoxahentriacontane-31-thiol[2][3]

  • CAS Number: 651042-85-2[2][3]

  • Molecular Formula: C21H44O10S[2][3]

  • Molecular Weight: 488.63 g/mol [1][2]

PropertyValue/DescriptionSource
Appearance White to off-white solid or waxy substance.[5]
Solubility Soluble in water, ethanol, DMSO, and chloroform.[6]
Purity Typically >95%.[2]
Storage Store at -20°C in a dry, dark place to prevent oxidation of the thiol group.[2]

Application 1: Surface Functionalization of Gold Nanoparticles for Targeted Drug Delivery

Gold nanoparticles (AuNPs) are widely explored as drug delivery vehicles due to their unique optical properties and biocompatibility. Surface modification with this compound can enhance their stability in biological media, reduce non-specific protein adsorption, and provide a platform for attaching targeting ligands. The thiol group of this compound forms a strong dative bond with the gold surface.

Quantitative Data: Physicochemical Properties of this compound Functionalized Gold Nanoparticles

The following table summarizes the expected changes in the physicochemical properties of gold nanoparticles upon functionalization with short-chain m-PEG-SH. The exact values will depend on the core size of the nanoparticle and the grafting density of the PEG.

ParameterUnfunctionalized AuNPs (Citrate-capped)This compound Functionalized AuNPsRationale for Change
Hydrodynamic Diameter (nm) Varies with core sizeIncrease of 5-15 nmThe PEG layer adds to the hydrodynamic size.[7]
Zeta Potential (mV) -30 to -50 mV-5 to -20 mVThe PEG layer shields the negative surface charge of the citrate cap.[8][9]
Surface Plasmon Resonance (SPR) λmax (nm) ~520 nm (for ~20 nm spheres)Red-shift of 2-5 nmChange in the local refractive index at the nanoparticle surface.[9]
Colloidal Stability in High Salt Buffer (e.g., 1M NaCl) Prone to aggregationStableSteric hindrance from the PEG chains prevents aggregation.
Experimental Protocol: Functionalization of Gold Nanoparticles with this compound

This protocol describes the surface modification of citrate-capped gold nanoparticles with this compound.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm diameter)

  • This compound

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge tubes (1.5 mL)

  • Microcentrifuge

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in nuclease-free water to a final concentration of 1 mg/mL. Prepare this solution fresh to minimize oxidation of the thiol group.

  • Functionalization Reaction:

    • In a 1.5 mL centrifuge tube, add 1 mL of the AuNP solution.

    • Add the this compound solution to the AuNPs at a molar ratio of approximately 10,000:1 (this compound:AuNPs). The exact ratio may need to be optimized based on the AuNP concentration and size.

    • Incubate the mixture at room temperature for 1-2 hours with gentle stirring or vortexing.

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant containing excess this compound.

    • Resuspend the AuNP pellet in 1 mL of PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted PEG.

  • Characterization and Storage:

    • Resuspend the final pellet in a desired volume of PBS.

    • Characterize the functionalized AuNPs using UV-Vis spectroscopy, dynamic light scattering (DLS) for size and zeta potential, and transmission electron microscopy (TEM) to confirm morphology.

    • Store the this compound functionalized AuNPs at 4°C.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_characterization Characterization & Storage prep_peg Dissolve this compound in nuclease-free water mix Mix AuNPs and This compound solution prep_peg->mix Add incubate Incubate at room temperature (1-2 hours) mix->incubate centrifuge1 Centrifuge to pellet AuNPs incubate->centrifuge1 remove_supernatant1 Remove supernatant centrifuge1->remove_supernatant1 resuspend1 Resuspend in PBS remove_supernatant1->resuspend1 repeat_wash Repeat wash steps (2x) resuspend1->repeat_wash characterize Characterize (UV-Vis, DLS, TEM) repeat_wash->characterize store Store at 4°C characterize->store

Workflow for Gold Nanoparticle Functionalization.

Application 2: this compound as a Linker in Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be incorporated into ADC linkers to enhance the solubility of hydrophobic drugs and improve the overall pharmacokinetic properties of the conjugate. The thiol group can be used to conjugate to a maleimide-functionalized drug or antibody.

Quantitative Data: Impact of Short-Chain PEGylation on Antibody Properties

The following table outlines the expected impact of conjugating a short-chain PEG linker, such as one containing this compound, to an antibody.

ParameterUnconjugated AntibodyAntibody with this compound LinkerRationale for Change
Hydrodynamic Radius (Rh) Varies with antibody isotypeSlight increaseThe addition of the PEG chain increases the overall size.[10][11]
Isoelectric Point (pI) Specific to the antibody sequenceMinor shiftThe neutral PEG chain can shield charged residues on the antibody surface.
Aggregation Propensity Can be an issue with hydrophobic drugsReducedThe hydrophilic PEG chain can improve the solubility of the ADC.
In vivo Half-life Dependent on antibody isotypePotentially slight increasePEGylation is known to increase circulation time, though the effect of a short PEG chain is less pronounced than that of longer chains.[12]
Experimental Protocol: Conjugation of a Maleimide-Functionalized Drug to a Thiolated Antibody using a PEG10 Linker

This protocol assumes the this compound is part of a larger linker structure that is first attached to the drug, and the antibody has been engineered to have a reactive thiol group (e.g., through reduction of interchain disulfides or introduction of a cysteine residue).

Materials:

  • Thiolated monoclonal antibody (mAb-SH) in PBS, pH 7.0-7.4

  • Maleimide-activated drug with m-PEG10 linker (Drug-PEG10-Maleimide)

  • Dimethyl sulfoxide (DMSO)

  • PBS, pH 7.2

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Size-exclusion chromatography (SEC) column for purification (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Dissolve the Drug-PEG10-Maleimide in DMSO to a stock concentration of 10 mM.

    • Ensure the mAb-SH solution is at a concentration of 2-10 mg/mL in PBS.

  • Conjugation Reaction:

    • Add the Drug-PEG10-Maleimide stock solution to the mAb-SH solution at a molar ratio of 5-10 moles of drug-linker per mole of antibody. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to the reaction mixture to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and quenching reagent using a pre-equilibrated SEC column.

    • Elute the ADC with PBS, pH 7.2, and collect the fractions containing the purified conjugate.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC using SEC-HPLC.

    • Confirm the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purification Purification cluster_characterization Characterization prep_drug Dissolve Drug-PEG10-Maleimide in DMSO mix Mix Antibody and Drug-Linker prep_drug->mix prep_ab Prepare Thiolated Antibody in PBS prep_ab->mix incubate Incubate (RT or 4°C) mix->incubate add_quench Add Quenching Reagent incubate->add_quench incubate_quench Incubate (20 min) add_quench->incubate_quench sec_purify Purify by Size-Exclusion Chromatography incubate_quench->sec_purify characterize Characterize ADC (DAR, Purity, Binding) sec_purify->characterize

Workflow for Antibody-Drug Conjugation.

Signaling Pathway in Targeted Therapy

The choice of signaling pathway to target depends on the specific cancer and the overexpressed or mutated proteins on the cancer cells. A common example is the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in various cancers. An ADC targeting EGFR would deliver a cytotoxic payload specifically to cells overexpressing this receptor.

Visualization of a Targeted Therapy Concept

G cluster_construct Antibody-Drug Conjugate (ADC) cluster_cell Target Cancer Cell antibody Antibody (e.g., anti-EGFR) linker This compound Linker antibody->linker receptor EGFR Receptor antibody->receptor Binding drug Cytotoxic Drug linker->drug endocytosis Internalization receptor->endocytosis lysosome Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release apoptosis Cell Death drug_release->apoptosis

Mechanism of an ADC Targeting EGFR.

Conclusion

This compound is a valuable tool in the development of targeted therapies, offering a straightforward approach to improving the properties of drug delivery systems and bioconjugates. The protocols and data provided in this document serve as a starting point for researchers to incorporate this versatile linker into their own research and development workflows. It is important to note that the optimal reaction conditions and the ultimate in vivo performance of this compound-containing constructs will depend on the specific nanoparticle, antibody, and drug being used, and empirical optimization is always recommended.

References

Application Notes and Protocols for Nanoparticle Surface Modification with m-PEG10-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy to enhance the in vivo performance of nanocarriers for applications such as drug delivery, diagnostics, and bioimaging. The attachment of PEG chains to the nanoparticle surface creates a hydrophilic and biocompatible shield. This "stealth" coating effectively reduces nonspecific protein adsorption (opsonization), minimizes clearance by the reticuloendothelial system (RES), and consequently prolongs the systemic circulation time of the nanoparticles. These attributes are paramount for improving the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based agents.[1][2]

This document provides a detailed experimental protocol for the surface modification of gold nanoparticles (AuNPs) with methoxy-poly(ethylene glycol)-thiol of 10 repeating units (m-PEG10-SH). The thiol (-SH) functional group on the this compound molecule facilitates a strong covalent bond with the gold surface, ensuring stable surface functionalization. While gold nanoparticles are used as a model system in this protocol, the principles can be adapted for other metallic or quantum dot nanoparticles that have an affinity for thiol groups.

Core Concepts

The conjugation of this compound to gold nanoparticles is achieved through a ligand exchange process where the thiol group on the PEG molecule displaces the original stabilizing ligands (e.g., citrate) on the nanoparticle surface.[3] This process results in a stable, PEGylated nanoparticle with altered physicochemical properties. Key characterization techniques to confirm successful PEGylation include Dynamic Light Scattering (DLS) to measure the change in hydrodynamic diameter, and zeta potential measurements to assess the change in surface charge. Quantification of the PEGylation density can be achieved through various methods, including thermogravimetric analysis (TGA) or chromatography-based techniques.

Experimental Workflow

The overall experimental workflow for the surface modification of nanoparticles with this compound is depicted below.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_purification Purification cluster_characterization Characterization NP_synth Gold Nanoparticle Synthesis PEGylation PEGylation with This compound NP_synth->PEGylation Citrate-stabilized AuNPs Purification Removal of Excess PEG PEGylation->Purification Crude PEGylated AuNPs DLS DLS Analysis Purification->DLS Purified PEGylated AuNPs Zeta Zeta Potential Purification->Zeta Quant PEG Quantification Purification->Quant

Figure 1: Experimental workflow for nanoparticle surface modification.

Materials and Reagents

Material/ReagentSupplier (Example)Purity/Grade
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)Sigma-Aldrich≥99.9%
Trisodium citrate dihydrateSigma-Aldrich≥99%
This compoundBroadPharm>95%
Deionized (DI) waterMillipore18.2 MΩ·cm
Phosphate-buffered saline (PBS)GibcopH 7.4
Centrifugal filter unitsAmicon Ultra10 kDa MWCO

Experimental Protocols

Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of ~15 nm gold nanoparticles using the Turkevich method.

  • Add 100 mL of 0.01% (w/v) HAuCl₄·3H₂O solution to a clean 250 mL round-bottom flask equipped with a stir bar.

  • Bring the solution to a rolling boil while stirring vigorously.

  • Rapidly inject 4 mL of 1% (w/v) trisodium citrate dihydrate solution into the boiling gold solution.

  • Observe the color change of the solution from pale yellow to blue and finally to a deep red, which indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy (a characteristic surface plasmon resonance peak should be observed around 520 nm) and Transmission Electron Microscopy (TEM) to confirm size and morphology.

Surface Modification with this compound
  • Prepare a stock solution of this compound in DI water at a concentration of 1 mg/mL.

  • To 10 mL of the synthesized citrate-stabilized AuNP solution, add the this compound solution. The optimal molar ratio of this compound to AuNPs should be determined experimentally, but a starting point is a 10,000-fold molar excess of PEG to nanoparticles.

  • Incubate the mixture at room temperature for at least 2 hours with gentle stirring to facilitate the ligand exchange reaction.[4] Longer incubation times (e.g., overnight) can also be used.[5]

Purification of PEGylated Nanoparticles

It is crucial to remove excess, unbound this compound from the nanoparticle suspension. Centrifugal filtration is a common and effective method.

  • Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff (MWCO) that is appropriate to retain the nanoparticles while allowing the smaller this compound molecules to pass through (e.g., 10 kDa MWCO).

  • Centrifuge the unit according to the manufacturer's instructions (e.g., 4000 x g for 15 minutes).

  • Discard the filtrate.

  • Resuspend the concentrated PEGylated nanoparticles on the filter membrane in fresh DI water or PBS.

  • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted PEG.[5][6]

  • After the final wash, resuspend the purified PEGylated AuNPs in a desired buffer and volume.

Characterization of PEGylated Nanoparticles

4.1. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI)

  • Prepare the nanoparticle samples (unmodified and PEGylated) in a suitable, filtered buffer (e.g., 10 mM NaCl).[7]

  • Ensure the sample concentration is appropriate for the DLS instrument to obtain a stable count rate.

  • Filter the samples through a 0.22 µm syringe filter to remove any large aggregates or dust.[7]

  • Perform at least three measurements for each sample and record the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

4.2. Zeta Potential Measurement

  • Dilute the nanoparticle samples in filtered DI water or a low ionic strength buffer.

  • Inject the sample into the appropriate measurement cell, ensuring no air bubbles are present.

  • Perform at least three measurements and record the average zeta potential in millivolts (mV).

4.3. Quantification of Surface-Bound this compound (Illustrative Method: TNBS Assay)

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay can be used to indirectly quantify the amount of PEGylation if the nanoparticle surface initially possesses primary amine groups. This method is more suitable for nanoparticles that have been functionalized with amines prior to PEGylation. For direct quantification on gold, techniques like TGA or quantitative NMR are more appropriate.[8] Below is an illustrative protocol for the TNBS assay.

  • Prepare a known concentration of the amine-functionalized nanoparticles before and after PEGylation.

  • To 500 µL of the nanoparticle suspension in 0.1 M sodium bicarbonate buffer (pH 8.5), add 250 µL of 0.01% TNBS solution.[6]

  • Incubate the mixture at 37°C for 2 hours with shaking.[6]

  • Centrifuge the samples to pellet the nanoparticles.

  • Measure the absorbance of the supernatant at 345 nm.

  • The reduction in the number of free amino groups in the PEGylated sample compared to the unmodified sample corresponds to the degree of PEGylation.

Expected Results and Data Presentation

Successful surface modification with this compound will result in a measurable increase in the hydrodynamic diameter and a change in the zeta potential of the nanoparticles. The following tables provide an example of how to structure the quantitative data.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification

SampleHydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Unmodified AuNPs15.2 ± 0.80.21 ± 0.03-35.6 ± 2.1
PEGylated AuNPs22.5 ± 1.10.25 ± 0.04-5.3 ± 1.5

Note: The values presented are illustrative. The actual change in hydrodynamic diameter will depend on the core size of the nanoparticle and the conformation of the this compound on the surface. The zeta potential of citrate-stabilized AuNPs is highly negative, and upon PEGylation, the surface charge is shielded, leading to a zeta potential closer to neutral.[9]

Signaling Pathways and Logical Relationships

The logical flow of the characterization process and its implications can be visualized as follows:

characterization_logic cluster_input Samples cluster_analysis Analysis cluster_observation Observation cluster_conclusion Conclusion Unmodified Unmodified NP DLS DLS Measurement Unmodified->DLS Zeta Zeta Potential Measurement Unmodified->Zeta PEGylated PEGylated NP PEGylated->DLS PEGylated->Zeta Size_Increase Increase in Hydrodynamic Diameter DLS->Size_Increase Zeta_Change Zeta Potential Shifts Towards Neutral Zeta->Zeta_Change Success Successful Surface Modification Size_Increase->Success Zeta_Change->Success

Figure 2: Logic diagram for characterization of PEGylation.

Troubleshooting

IssuePossible CauseSuggested Solution
Nanoparticle aggregation during PEGylation Insufficient amount of this compound; rapid addition of PEG solution; inappropriate buffer conditions.Increase the molar excess of this compound; add the PEG solution dropwise while stirring; ensure the pH and ionic strength of the buffer are suitable for nanoparticle stability.
High PDI after PEGylation Incomplete reaction; presence of aggregates.Increase incubation time; optimize the purification process to remove any aggregates; filter the sample before DLS measurement.[7]
No significant change in size or zeta potential Ineffective ligand exchange; degradation of this compound.Confirm the quality and reactivity of the this compound; ensure proper storage of the PEG reagent (desiccated at -20°C);[4] optimize reaction conditions (pH, incubation time).

Conclusion

This application note provides a comprehensive protocol for the surface modification of nanoparticles with this compound. By following these procedures, researchers can reproducibly synthesize and characterize PEGylated nanoparticles for a variety of biomedical applications. The provided data tables and diagrams serve as a guide for organizing experimental results and understanding the logical flow of the process. Careful execution of each step and thorough characterization are essential for ensuring the quality and performance of the final PEGylated nanoparticle formulation.

References

Application Notes and Protocols for the Purification of m-PEG10-SH Conjugates by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-thiol (m-PEG-SH) conjugates are crucial reagents in bioconjugation, drug delivery, and nanoparticle functionalization. The thiol group allows for specific covalent attachment to various substrates, while the PEG chain imparts hydrophilicity and biocompatibility. The purity of m-PEG-SH conjugates is paramount for the success and reproducibility of downstream applications. This document provides detailed application notes and protocols for the purification of m-PEG10-SH conjugates using common liquid chromatography techniques: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEC), and Reversed-Phase Chromatography (RPC).

Principles of Chromatographic Purification

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The choice of chromatographic method depends on the physicochemical properties of the target molecule and the impurities to be removed.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume (size) in solution.[1][2] Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path length, thus eluting later.[1][2] SEC is particularly useful for removing unreacted starting materials and small molecule impurities from the larger this compound conjugate.

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net surface charge.[3][4] The stationary phase contains charged functional groups that interact with oppositely charged analytes. By changing the pH or ionic strength of the mobile phase, the interaction can be modulated, and the bound molecules can be eluted. IEC is effective for separating the desired product from charged impurities or byproducts with different charge characteristics.[3][4]

  • Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity.[5] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Hydrophobic molecules in the sample interact with the stationary phase and are retained. The elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase, which decreases the polarity and disrupts the hydrophobic interactions. RPC is a high-resolution technique capable of separating closely related molecules, including PEGylated species of different chain lengths.[6][7]

Experimental Protocols

The following protocols are generalized for the purification of this compound and may require optimization for specific applications and scales.

Protocol 1: Purification of this compound by Size-Exclusion Chromatography (SEC)

This protocol is designed to remove low molecular weight impurities, such as unreacted reagents and salts, from the this compound conjugate.

Materials:

  • Crude this compound solution

  • SEC column (e.g., Superdex™ 30 Increase, Sephadex™ G-25)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • HPLC or FPLC system with a UV detector (220-280 nm) or a refractive index (RI) detector

  • Fraction collector

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase to a final concentration suitable for the column loading capacity (typically 1-5% of the column volume). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The this compound conjugate will elute in the void volume or early fractions, while smaller impurities will be retained and elute later.

  • Fraction Collection: Collect fractions based on the chromatogram peaks.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., analytical HPLC, mass spectrometry).

  • Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample using techniques such as lyophilization or ultrafiltration.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography (IEC)

This protocol is suitable for separating this compound from charged impurities. The choice of an anion or cation exchanger depends on the net charge of the target molecule and impurities at the working pH.

Materials:

  • Partially purified this compound solution

  • IEC column (e.g., Q Sepharose™, SP Sepharose™)

  • Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0 for anion exchange)

  • HPLC or FPLC system with a UV detector

  • Fraction collector

Procedure:

  • System Preparation: Equilibrate the IEC column with Binding Buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Preparation: Exchange the buffer of the this compound sample to the Binding Buffer using dialysis or a desalting column. Ensure the conductivity of the sample is low enough for efficient binding.

  • Loading: Load the sample onto the column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound molecules using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions across the elution peak.

  • Analysis: Analyze the fractions for purity.

  • Desalting: Pool the pure fractions and remove the high salt concentration by dialysis or using a desalting column.

Protocol 3: Purification of this compound by Reversed-Phase Chromatography (RPC)

This high-resolution protocol is effective for separating this compound from non-polar impurities and closely related PEG species.

Materials:

  • Crude or partially purified this compound

  • Reversed-phase HPLC column (e.g., C18, C8)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC system with a UV or RI detector

  • Fraction collector

Procedure:

  • System Preparation: Equilibrate the RPC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in a solvent compatible with the initial mobile phase (e.g., a small amount of Mobile Phase A or water). Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5-95% B over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Analysis: Analyze the purity of the collected fractions.

  • Solvent Removal: Pool the pure fractions and remove the organic solvent and TFA, typically by lyophilization.

Data Presentation

The following tables summarize typical chromatographic conditions and expected outcomes for the purification of this compound.

Table 1: Comparison of Chromatographic Techniques for this compound Purification

ParameterSize-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEC)Reversed-Phase Chromatography (RPC)
Principle of Separation Hydrodynamic Volume (Size)Net ChargeHydrophobicity
Primary Application Desalting, removal of small molecule impuritiesRemoval of charged impurities, separation of isomersHigh-resolution separation of closely related species
Typical Stationary Phase Porous hydrophilic polymers (e.g., dextran, agarose)Charged resins (e.g., Q, SP)Alkyl-silica (e.g., C18, C8)
Typical Mobile Phase Isocratic buffer (e.g., PBS)Gradient of increasing salt concentrationGradient of increasing organic solvent
Resolution Low to MediumMedium to HighHigh
Loading Capacity Low to MediumHighLow to Medium
Purity Achievable >90% (for size-based impurities)>95% (for charge-based impurities)>99%

Table 2: Exemplary Chromatographic Conditions for this compound Purification

TechniqueColumn ExampleMobile Phase AMobile Phase BGradient/Flow RateExpected Elution of this compound
SEC Superdex™ 30 Increase 10/300 GL1x PBS, pH 7.4-Isocratic / 0.5 mL/minEarly eluting peak
IEC (Anion Exchange) HiTrap™ Q HP 1 mL20 mM Tris-HCl, pH 8.020 mM Tris-HCl, 1 M NaCl, pH 8.0Linear gradient 0-50% B over 20 CV / 1 mL/minElutes at a specific salt concentration
RPC Zorbax SB-C18, 4.6 x 150 mm, 5 µm0.1% TFA in Water0.1% TFA in AcetonitrileLinear gradient 10-70% B over 30 min / 1 mL/minElutes at a specific acetonitrile concentration

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the purification of this compound conjugates, often involving a multi-step chromatographic process for achieving high purity.

G start Crude this compound Reaction Mixture sec Size-Exclusion Chromatography (SEC) (e.g., G-25) start->sec Initial Cleanup (Desalting) analysis1 Purity Analysis (e.g., Analytical HPLC, MS) sec->analysis1 iec Ion-Exchange Chromatography (IEC) (Anion or Cation Exchange) analysis2 Purity Analysis iec->analysis2 rpc Reversed-Phase Chromatography (RPC) (e.g., C18) analysis3 Final Purity Analysis rpc->analysis3 analysis1->iec If charged impurities present analysis1->rpc For high resolution analysis2->rpc Polishing Step end Pure this compound (>95%) analysis3->end

Caption: General purification workflow for this compound.

Logic for Chromatography Method Selection

The choice of the primary purification technique depends on the nature of the impurities present in the crude product.

Caption: Decision tree for selecting the initial chromatographic method.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG10-SH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG10-SH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide guidance for optimizing your conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound conjugation experiments in a question-and-answer format.

Q1: Why is my conjugation yield consistently low or non-existent?

A1: Low or no conjugation efficiency can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. The primary causes are often related to the integrity of the thiol group on the this compound and the reactivity of the functional group on your target molecule (e.g., a maleimide on a protein).

Potential Causes & Solutions:

  • Oxidation of this compound: The thiol (-SH) group on your PEG reagent is susceptible to oxidation, forming disulfide bridges (S-S), which are unreactive towards target functional groups like maleimides.[1][2]

    • Solution: Before the conjugation reaction, consider treating your this compound reagent with a reducing agent to ensure a free thiol is available. It is also crucial to use degassed buffers to minimize dissolved oxygen.[3]

  • Hydrolysis of the Reactive Partner: If you are conjugating to a maleimide, it is prone to hydrolysis, especially at higher pH values, rendering it inactive.[4]

    • Solution: Prepare aqueous solutions of maleimide-containing reagents immediately before use and maintain the reaction pH within the optimal range.[4] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[3]

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient conjugation. For thiol-maleimide reactions, the optimal pH range is typically 6.5-7.5.[3][4][5][6]

    • Solution: Ensure your reaction buffer is within the optimal pH range. At pH values below 6.5, the reaction rate slows down, while at pH values above 7.5, the maleimide can react with amines and the rate of hydrolysis increases.[3][4]

  • Incorrect Stoichiometry: The molar ratio of the this compound to your target molecule can significantly impact the conjugation efficiency.[3]

    • Solution: Start with a 10-20 fold molar excess of the this compound linker relative to the protein or other target molecule. This can be further optimized for your specific system.[7]

Q2: I've confirmed my reagents are active, but the yield is still poor. What other reaction conditions should I optimize?

A2: Beyond reagent integrity, several other experimental parameters can be fine-tuned to improve your conjugation yield.

Optimization Parameters:

ParameterRecommendationRationale
Reaction Time Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, overnight at 4°C).Reaction kinetics can vary significantly depending on the specific reactants. A time-course study will help determine the optimal reaction time for your system.[3]
Temperature Most conjugations proceed well at room temperature (20-25°C) or at 4°C.Lower temperatures (4°C) can be beneficial for overnight reactions to maintain the stability of sensitive biomolecules.
Buffer Composition Use non-amine containing buffers like phosphate-buffered saline (PBS) or HEPES.[8] Include a chelating agent like EDTA (1-5 mM).[3][9]Buffers with primary amines (e.g., Tris) can compete in side reactions.[7] EDTA sequesters metal ions that can catalyze thiol oxidation.[3]
Protein Concentration If conjugating to a protein, ensure its concentration is adequate (e.g., >2.0 mg/ml).[10]Low protein concentrations can lead to inefficient modification.

Q3: How can I be sure that the thiol group on my this compound is active and available for conjugation?

A3: It is crucial to handle and store your this compound reagent properly to prevent oxidation.

Storage and Handling Recommendations:

  • Storage: Store this compound at -20°C or lower in a desiccated environment.[1][2][11] For best stability, materials may be handled under an inert gas.[2]

  • Handling: Avoid repeated freeze-thaw cycles.[1] When preparing solutions, use degassed buffers to minimize oxidation. Prepare fresh solutions immediately before use.[2]

  • Quality Check: If you suspect oxidation, you can use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds that may have formed.[2][3] TCEP is often preferred as it does not contain a thiol itself and typically does not need to be removed before the conjugation reaction.[3]

Q4: My target protein has cysteine residues, but the conjugation efficiency is low. What could be the issue?

A4: The cysteine residues on your protein might not be available for conjugation.

Potential Issues and Solutions:

  • Disulfide Bonds: Cysteine residues within your protein may be oxidized and forming intramolecular or intermolecular disulfide bonds, which are unreactive with the thiol on the this compound.

    • Solution: Pre-treat your protein with a reducing agent like DTT (dithiothreitol) or TCEP to reduce the disulfide bonds and free up the cysteine thiols.[3][7] If using a thiol-containing reducing agent like DTT, it must be removed before adding the this compound to prevent it from competing in the reaction.[3]

  • Inaccessible Cysteines: The target cysteine residues may be buried within the protein's three-dimensional structure and therefore sterically hindered.

    • Solution: Consider using a longer PEG linker to overcome steric hindrance.[9] In some cases, partial denaturation of the protein might be necessary to expose the cysteine residues, but this must be done carefully to avoid irreversible damage to the protein's activity.

Q5: How can I purify my PEGylated product and assess the conjugation yield?

A5: Proper purification is essential to remove unreacted reagents and byproducts. Several analytical techniques can then be used to quantify the extent of PEGylation.

Purification and Analysis Methods:

MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[]Effective for removing unreacted, smaller this compound molecules from the larger PEGylated product.[][13]
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge.[]Can be used to separate PEGylated proteins from unreacted native protein, as the PEG chains can shield the protein's surface charges.[][13][14]
SDS-PAGE Analysis Separates proteins based on their apparent molecular weight.A simple and common method to visualize the increase in molecular weight after PEGylation, providing a qualitative or semi-quantitative assessment of the reaction's success.[15]
Mass Spectrometry (MALDI-TOF or ESI-MS) Determines the precise molecular weight of the molecules.Provides a quantitative measure of the degree of PEGylation by comparing the mass of the conjugated product to the unconjugated starting material.[15]

Experimental Protocols & Visualizations

To further aid in your troubleshooting efforts, please refer to the following standardized protocols and diagrams.

Protocol 1: Reduction of Disulfide Bonds in Proteins Prior to Conjugation
  • Prepare the protein in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).[5]

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[4]

  • Incubate for 20-30 minutes at room temperature.[4]

  • If necessary, remove the excess TCEP using a desalting column equilibrated with the reaction buffer.[7] The reduced protein is now ready for immediate use in the conjugation reaction.

Diagram 1: General Troubleshooting Workflow for Low Conjugation Yield

Troubleshooting_Workflow start Low Conjugation Yield check_reagents Check Reagent Integrity (this compound & Target Molecule) start->check_reagents sub_reagents1 This compound Oxidized? check_reagents->sub_reagents1 check_conditions Review Reaction Conditions sub_conditions1 Suboptimal pH? check_conditions->sub_conditions1 optimize_stoichiometry Optimize Stoichiometry optimize_purification Optimize Purification optimize_stoichiometry->optimize_purification success Successful Conjugation optimize_purification->success sub_reagents2 Target Molecule Inactive? sub_reagents1->sub_reagents2 No solution_reagents1 Use Reducing Agent (TCEP) Store Properly sub_reagents1->solution_reagents1 Yes sub_reagents2->check_conditions No solution_reagents2 Use Fresh Reagent Check for Hydrolysis sub_reagents2->solution_reagents2 Yes solution_reagents1->check_conditions solution_reagents2->check_conditions sub_conditions2 Incorrect Time/Temp? sub_conditions1->sub_conditions2 No solution_conditions1 Adjust pH to 6.5-7.5 sub_conditions1->solution_conditions1 Yes sub_conditions2->optimize_stoichiometry No solution_conditions2 Perform Time-Course/ Temperature Optimization sub_conditions2->solution_conditions2 Yes solution_conditions1->optimize_stoichiometry solution_conditions2->optimize_stoichiometry Reaction_Pathways cluster_desired Desired Reaction (pH 6.5-7.5) cluster_side Side Reactions PEG-SH This compound Conjugate Stable Thioether Conjugate PEG-SH->Conjugate Michael Addition PEG-SS-PEG Oxidized PEG (Disulfide) PEG-SH->PEG-SS-PEG Oxidation Maleimide Maleimide-Protein Maleimide->Conjugate Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis Oxygen O2, Metal Ions Oxygen->PEG-SS-PEG High_pH High pH (>7.5), H2O High_pH->Hydrolyzed_Maleimide

References

Technical Support Center: Optimizing m-PEG10-SH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG10-SH (methoxy-polyethylene glycol-thiol). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction times and temperatures in experiments involving this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Low or No Reaction Yield

  • Question: I am seeing a very low yield or no product in my reaction with this compound. What are the possible causes and solutions?

  • Answer: Low reaction yield can stem from several factors related to the reactants' integrity and the reaction conditions. Here’s a checklist to troubleshoot this issue:

    • Oxidation of this compound: The thiol group (-SH) on your PEG is susceptible to oxidation, forming a disulfide bond (S-S) with another this compound molecule. This dimer is unreactive with your target functional group.

      • Solution: Use fresh this compound for your reactions. To reverse disulfide bond formation, you can treat your this compound solution with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to the reaction. Unlike DTT or β-mercaptoethanol, TCEP does not contain a thiol group and will not compete in the subsequent reaction.[1]

    • Incorrect pH: The reactivity of the thiol group is highly pH-dependent. For reactions with maleimides, the optimal pH range is 6.5-7.5.[1] Below pH 6.5, the reaction rate is significantly slower, while above pH 7.5, competing reactions with amines and hydrolysis of the maleimide can occur.[1] For disulfide bond formation, a more alkaline pH (above 8) is generally favored to promote the formation of the reactive thiolate anion.[2]

      • Solution: Carefully check and adjust the pH of your reaction buffer to the optimal range for your specific reaction. Use freshly prepared buffers.

    • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive biomolecules.

      • Solution: For reactions with sensitive proteins, it is often recommended to perform the reaction at 4°C for a longer period (e.g., overnight) to minimize degradation.[1] For more robust molecules, room temperature (20-25°C) is typically sufficient.[1]

    • Inactive Reaction Partner: Ensure the functional group you are reacting with the this compound is active. For example, maleimide groups can hydrolyze and become unreactive, especially at a pH above 7.5.[1]

      • Solution: Use fresh reagents. If you suspect hydrolysis of your maleimide-containing molecule, it is best to use a newly purchased or prepared batch.

Issue 2: Non-Specific Binding or Side Reactions

  • Question: I am observing non-specific binding or the formation of unexpected byproducts in my reaction. How can I improve the specificity?

  • Answer: Non-specific reactions can compromise the purity and functionality of your final product. Here are key factors to consider:

    • pH Control: As mentioned, pH is critical for selectivity. In thiol-maleimide reactions, a pH above 7.5 can lead to competitive reactions with primary amines, such as those on lysine residues in proteins.[3]

      • Solution: Maintain the reaction pH strictly within the 6.5-7.5 range for thiol-maleimide conjugations.[1]

    • Molar Ratio of Reactants: Using a large excess of one reactant can sometimes lead to the modification of secondary, less reactive sites.

      • Solution: Optimize the molar ratio of this compound to your target molecule. A good starting point for thiol-maleimide reactions is a 10-20 fold molar excess of the maleimide-containing reagent.[1] However, this should be optimized for your specific system.

    • Presence of Other Reactive Groups: Your target molecule may have other functional groups that can react with this compound or its reaction partner.

      • Solution: If possible, use protecting groups for other reactive sites on your molecule that you do not want to be modified.

Issue 3: Aggregation of Nanoparticles After PEGylation

  • Question: My gold nanoparticles are aggregating after I add the this compound. What is causing this and how can I prevent it?

  • Answer: Nanoparticle aggregation during PEGylation is a common issue and is often related to the displacement of stabilizing ligands before the PEG has fully coated the surface.

    • Incomplete or Slow PEGylation: The binding of thiols to a gold surface can take time to reach completion, sometimes over an hour.[4] If the original stabilizing ligands (e.g., citrate) are displaced too quickly, the nanoparticles can become unstable and aggregate.

      • Solution: Allow for a sufficient incubation time for the PEGylation to complete. For thiol binding to gold nanoparticles, it is recommended to wait for one to two hours.[4] You can also try adding the this compound solution slowly to the nanoparticle suspension while stirring.

    • Incorrect Buffer Conditions: The ionic strength of the buffer can influence the stability of the nanoparticles.

      • Solution: Optimize the buffer conditions. In some cases, a low pH buffer (e.g., Tris buffer at pH 3.0) has been shown to facilitate rapid and stable PEGylation of gold nanorods.[4]

Frequently Asked Questions (FAQs)

1. What is the optimal temperature for this compound reactions?

The optimal temperature depends on the specific reaction and the stability of the molecules involved. For many reactions, such as thiol-maleimide conjugation, room temperature (20-25°C) provides a good balance between reaction rate and stability.[1] For sensitive biomolecules like some proteins, a lower temperature of 4°C with a longer incubation time is often preferred to prevent denaturation.[1] Reactions can be accelerated at 37°C, but this may not be suitable for all molecules.[1]

2. How does pH affect the reaction time of this compound?

The pH has a significant impact on the reaction rate, primarily by influencing the deprotonation of the thiol group to the more reactive thiolate anion.

  • For Thiol-Maleimide Reactions: The reaction is fastest in the pH range of 6.5-7.5.[1] At lower pH, the thiol is protonated and less nucleophilic, slowing the reaction. At higher pH, the maleimide group can undergo hydrolysis, rendering it inactive.[1]

  • For Disulfide Bond Formation: This reaction is generally faster at a more alkaline pH (pH > 8), which favors the formation of the thiolate anion.[2]

3. What is the recommended molar ratio of this compound to the reaction partner?

The optimal molar ratio is application-dependent and should be determined empirically.

  • For Thiol-Maleimide Conjugation to Proteins: A 10 to 20-fold molar excess of the maleimide-containing molecule to the thiol-containing protein is a common starting point to drive the reaction to completion.[1]

  • For PEGylation of Gold Nanoparticles: The ratio will depend on the size of the nanoparticles and the desired grafting density of the PEG.

4. How can I prevent the oxidation of this compound?

To minimize oxidation of the thiol group to a disulfide, it is recommended to:

  • Store this compound under an inert gas (e.g., argon or nitrogen).

  • Use freshly prepared solutions.

  • Degas buffers before use.

  • If necessary, pre-treat the this compound with a non-thiol reducing agent like TCEP to reduce any existing disulfide bonds.[1]

Data Presentation

The following tables summarize the influence of pH and temperature on reaction times for common this compound reactions.

Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Data synthesized from BenchChem Application Notes.[1]

Table 2: Typical Reaction Times and Temperatures for Thiol-Maleimide Ligation

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.[1]
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.[1]
37°C~30 minutesCan be used to accelerate the reaction, but may not be suitable for all biomolecules.[1]

Data synthesized from BenchChem Application Notes.[1]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol describes a general method for conjugating this compound to a maleimide-activated molecule.

  • Preparation of Reactants:

    • Dissolve the maleimide-activated molecule in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2).

    • Dissolve the this compound in the same buffer. If the this compound has been stored for a long time, consider a pre-treatment with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds.

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-activated molecule solution. A 1.5 to 2-fold molar excess of this compound is a good starting point.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol to the reaction mixture and incubate for an additional 30 minutes.

  • Purification:

    • Remove excess this compound and other small molecules by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 2: General Procedure for Disulfide Bond Formation

This protocol outlines the formation of a disulfide bond between this compound and another thiol-containing molecule.

  • Preparation of Reactants:

    • Dissolve both the this compound and the other thiol-containing molecule in a suitable buffer, typically at a pH above 8 (e.g., 100 mM sodium bicarbonate buffer, pH 8.5).

  • Oxidation Reaction:

    • Mix the two thiol-containing solutions.

    • The oxidation can be achieved through several methods:

      • Air Oxidation: Stir the solution open to the air. This method is slow and may take several hours to days.

      • Chemical Oxidation: Add a mild oxidizing agent, such as a catalytic amount of dimethyl sulfoxide (DMSO) or hydrogen peroxide.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as HPLC or by using Ellman's reagent to quantify the disappearance of free thiols.

  • Purification:

    • Purify the desired disulfide-linked product using chromatographic techniques like SEC or reversed-phase HPLC.

Protocol 3: General Procedure for PEGylation of Gold Nanoparticles

This protocol provides a general method for coating gold nanoparticles with this compound.

  • Preparation of Reactants:

    • Synthesize or obtain a colloidal suspension of gold nanoparticles in a suitable solvent (e.g., citrate buffer for aqueous synthesis).

    • Prepare a stock solution of this compound in high-purity water or a suitable buffer.

  • PEGylation Reaction:

    • Add the this compound solution to the gold nanoparticle suspension while stirring. The final molar ratio of PEG to nanoparticles will need to be optimized.

    • Allow the reaction to proceed at room temperature for at least 2 hours to ensure complete surface coverage.[4]

  • Purification:

    • Remove excess this compound by repeated centrifugation and resuspension of the nanoparticle pellet in fresh buffer or by tangential flow filtration.

Visualizations

Optimization_Workflow start Define Reaction Goal (e.g., Conjugation, Surface Modification) reaction_type Select Reaction Type start->reaction_type maleimide Thiol-Maleimide Coupling reaction_type->maleimide Maleimide Partner disulfide Disulfide Bond Formation reaction_type->disulfide Thiol Partner gold_np Gold Nanoparticle Surface Binding reaction_type->gold_np Gold Surface ph_maleimide Set pH to 6.5-7.5 maleimide->ph_maleimide ph_disulfide Set pH > 8 disulfide->ph_disulfide buffer_gold Select Buffer (e.g., Citrate, Tris) gold_np->buffer_gold temp_maleimide Choose Temperature: - 4°C (sensitive molecules) - RT (robust molecules) ph_maleimide->temp_maleimide ratio_maleimide Optimize Molar Ratio (Start with 10-20x excess of maleimide) temp_maleimide->ratio_maleimide time_maleimide Set Reaction Time: - Overnight (4°C) - 1-2 hours (RT) ratio_maleimide->time_maleimide analyze_maleimide Analyze Yield & Purity (SDS-PAGE, HPLC) time_maleimide->analyze_maleimide troubleshoot_maleimide Troubleshoot: - Low Yield? - Side Reactions? analyze_maleimide->troubleshoot_maleimide Unsuccessful end_node Optimized Protocol analyze_maleimide->end_node Successful troubleshoot_maleimide->ph_maleimide temp_disulfide Choose Temperature: - RT is typical ph_disulfide->temp_disulfide oxidizer Choose Oxidation Method: - Air - Chemical Oxidant temp_disulfide->oxidizer time_disulfide Monitor Reaction Progress (HPLC, Ellman's Reagent) oxidizer->time_disulfide analyze_disulfide Analyze Yield & Purity (HPLC, MS) time_disulfide->analyze_disulfide troubleshoot_disulfide Troubleshoot: - Incomplete Reaction? analyze_disulfide->troubleshoot_disulfide Unsuccessful analyze_disulfide->end_node Successful troubleshoot_disulfide->ph_disulfide temp_gold Set Temperature: - RT is common buffer_gold->temp_gold ratio_gold Optimize PEG:NP Ratio temp_gold->ratio_gold time_gold Set Incubation Time (≥ 2 hours) ratio_gold->time_gold analyze_gold Analyze Stability & Coating (DLS, Zeta Potential) time_gold->analyze_gold troubleshoot_gold Troubleshoot: - Aggregation? analyze_gold->troubleshoot_gold Unsuccessful analyze_gold->end_node Successful troubleshoot_gold->buffer_gold

Caption: Workflow for optimizing this compound reactions.

References

preventing disulfide bond formation when using m-PEG10-SH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of m-PEG10-SH, with a specific focus on preventing the formation of disulfide bonds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is disulfide bond formation a concern?

A1: this compound is a methoxy-terminated polyethylene glycol with ten PEG units and a terminal thiol (-SH) group. The thiol group is highly reactive and crucial for conjugation to various molecules, such as those containing maleimide groups, or for attachment to gold surfaces.[1] However, the thiol group is susceptible to oxidation, especially in the presence of oxygen, which leads to the formation of a disulfide bond (-S-S-) between two PEG molecules.[][3] This dimerization inactivates the PEG-SH, preventing it from participating in the desired conjugation reaction and potentially leading to inaccurate quantification and impure products.

Q2: What are the main factors that promote disulfide bond formation?

A2: Several factors can accelerate the oxidation of thiols to disulfides:

  • Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent.[3][4]

  • pH: Basic pH (typically above 7.5-8.0) favors the formation of the more reactive thiolate anion (R-S⁻), which is more prone to oxidation.[5][6]

  • Trace Metal Ions: Metal ions can catalyze the oxidation of thiols.[3][5]

  • Exposure to Light and Heat: These can also contribute to the degradation and oxidation of thiol-containing reagents.[3]

Q3: How should I store this compound to minimize oxidation?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: Store the lyophilized powder or oil at -20°C in a tightly sealed, light-protecting vial, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][7] A desiccator should be used to protect it from moisture.[7]

  • In Solution: Whenever possible, prepare solutions on the day of use. If a stock solution is necessary, it should be prepared in a deoxygenated buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[7] Purging the headspace of the vial with an inert gas can further minimize oxidation.[7]

Q4: What are reducing agents and how do they help prevent disulfide bond formation?

A4: Reducing agents are compounds that can reverse the oxidation of thiols by reducing disulfide bonds back to their free thiol form. Common reducing agents used in bioconjugation include Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[8][9] They can be added to reaction mixtures to maintain the thiol group in its reduced, active state.

Q5: Which reducing agent, TCEP or DTT, should I use?

A5: The choice between TCEP and DTT depends on the specific application.

  • TCEP is generally preferred as it is odorless, more stable in solution over a wider pH range, and does not contain a thiol group itself, which can simplify downstream purification.[8][10]

  • DTT is also effective but is less stable and has a strong odor. Since DTT is a dithiol, it can interfere with certain downstream applications if not completely removed.[9]

Q6: Can TCEP interfere with my subsequent conjugation reaction (e.g., with a maleimide)?

A6: Yes, this is a critical consideration. TCEP can react with maleimides, which would reduce the efficiency of your intended conjugation reaction.[11] Therefore, if you are performing a maleimide-based conjugation, it is often necessary to remove or quench the excess TCEP after the reduction step and before adding the maleimide-functionalized molecule.[11]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

Potential Cause Recommended Solution
Oxidation of this compound to disulfide dimer. Pre-treat the this compound solution with a reducing agent like TCEP to ensure the thiol group is in its reduced form. Confirm reduction using Ellman's reagent or mass spectrometry.
Incorrect buffer pH. The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[12] Disulfide bond formation is favored at basic pH.[5] Ensure your reaction buffer is within the optimal range for your specific conjugation chemistry.
Presence of interfering substances. Ensure buffers are free from primary amines (e.g., Tris) if you are working with NHS esters.[13] Use deoxygenated buffers to minimize oxidation during the reaction.
Interference from the reducing agent. If using TCEP with a maleimide, remove excess TCEP after reduction using size exclusion chromatography or quench it with a reagent like a PEG-azide before adding the maleimide.[11]

Issue 2: Inconsistent or Non-Reproducible Results

Potential Cause Recommended Solution
Variability in the quality of this compound. Always use high-purity this compound. If disulfide formation is suspected in the stock material, purify it by distillation under an inert atmosphere or treat it with a reducing agent before use.[3]
Inconsistent handling and storage. Strictly adhere to recommended storage and handling protocols.[7] Avoid repeated freeze-thaw cycles of stock solutions.[7] Always allow the reagent to equilibrate to room temperature before opening to prevent condensation.[7]
Exposure to air during reaction setup. Prepare reaction mixtures under an inert gas (argon or nitrogen) atmosphere, especially for prolonged reactions. Use deoxygenated solvents and buffers.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the prevention of disulfide bond formation.

ParameterValue/RangeSignificanceCitation
Optimal pH for Thiol-Maleimide Reaction 6.5 - 7.5Balances reactivity of the maleimide with minimizing thiol oxidation.[12]
pH Favoring Disulfide Formation > 7.5Increased concentration of the highly reactive thiolate anion.[5]
Recommended TCEP Concentration for Reduction 10-50 mMEffective for reducing disulfide bonds in various applications.[14]
TCEP Incubation Time for Reduction 10 - 60 minutes at room temperatureSufficient time for complete reduction of disulfide bonds.[8][10]
This compound Storage Temperature (Solid) -20°CMinimizes degradation and oxidation for long-term stability.[7]
This compound Solution Storage Temperature -20°C to -80°CRecommended for storing aliquoted stock solutions to prevent degradation.[7]

Experimental Protocols

Protocol 1: Reduction of this compound Disulfide Dimer using TCEP

This protocol describes the reduction of any pre-formed disulfide dimers in an this compound solution prior to its use in a conjugation reaction.

  • Prepare TCEP Stock Solution: Prepare a 0.1 M TCEP solution by dissolving TCEP-HCl in a deoxygenated buffer (e.g., phosphate buffered saline, pH 7.2). It is recommended to prepare this solution fresh.[10]

  • Dissolve this compound: Dissolve the lyophilized this compound in the freshly prepared 0.1 M TCEP solution.

  • Incubation: Incubate the solution at room temperature (20-25°C) for 30-60 minutes with gentle mixing.[10]

  • Removal of Excess TCEP (if necessary): If the subsequent reaction involves a maleimide, it is crucial to remove the excess TCEP. This can be achieved by:

    • Size Exclusion Chromatography (SEC): Use a desalting column appropriate for the molecular weight of your this compound.

    • Quenching: Add a water-soluble PEG-azide to the reaction mixture to quench the TCEP through a Staudinger reaction.[11]

  • Immediate Use: Use the freshly reduced this compound immediately in your downstream application to prevent re-oxidation.

Protocol 2: Performing a Thiol-Maleimide Conjugation with this compound

This protocol outlines the general steps for conjugating a freshly reduced this compound to a maleimide-functionalized molecule.

  • Prepare Buffers: Prepare all buffers (e.g., PBS, pH 7.2) and deoxygenate them by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Reduce this compound: If necessary, reduce the this compound as described in Protocol 1.

  • Dissolve Reactants: Dissolve the maleimide-functionalized molecule in a deoxygenated reaction buffer.

  • Conjugation Reaction: Add the freshly reduced this compound to the solution of the maleimide-functionalized molecule. The molar ratio of PEG-SH to maleimide should be optimized for your specific application, but a slight excess of the PEG-SH is often used.

  • Reaction Conditions: Perform the reaction at room temperature for 2-4 hours or at 4°C overnight under an inert atmosphere. The optimal time and temperature may need to be determined empirically.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to the reaction mixture.

  • Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion, ion exchange, or affinity chromatography) to remove unreacted starting materials and byproducts.

Visualizations

Disulfide_Bond_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product PEG_SH_1 This compound PEG_SS_PEG m-PEG10-S-S-PEG10-m (Inactive Dimer) PEG_SH_1->PEG_SS_PEG PEG_SH_2 This compound PEG_SH_2->PEG_SS_PEG Oxygen O₂ Oxygen->PEG_SS_PEG Metal_Ions Metal Ions Metal_Ions->PEG_SS_PEG Basic_pH Basic pH Basic_pH->PEG_SS_PEG

Caption: Oxidation of this compound to an inactive disulfide dimer.

Prevention_Workflow Start Start: This compound Solution Check_Oxidation Suspect Oxidation? Start->Check_Oxidation Reduce Add Reducing Agent (e.g., TCEP) Check_Oxidation->Reduce Yes Conjugation Proceed with Conjugation Reaction Check_Oxidation->Conjugation No Incubate Incubate (30-60 min, RT) Reduce->Incubate Remove_TCEP Remove/Quench Excess TCEP Incubate->Remove_TCEP Remove_TCEP->Conjugation Yes (for Maleimide Chem.) Remove_TCEP->Conjugation No (other chem.) End End: Purified Conjugate Conjugation->End Troubleshooting_Logic Problem Low Conjugation Yield Cause1 PEG-SH Oxidized? Problem->Cause1 Solution1 Pre-reduce with TCEP Cause1->Solution1 Yes Cause2 Incorrect pH? Cause1->Cause2 No Success Improved Yield Solution1->Success Solution2 Adjust Buffer pH to 6.5-7.5 Cause2->Solution2 Yes Cause3 TCEP Interference? Cause2->Cause3 No Solution2->Success Solution3 Remove/Quench TCEP post-reduction Cause3->Solution3 Yes Cause3->Success No Solution3->Success

References

Technical Support Center: Navigating the Hook Effect in PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in PROTAC development, with a specific focus on the role of polyethylene glycol (PEG) linkers in its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation (Dmax) is observed at an optimal concentration, and degradation efficiency diminishes at both lower and higher concentrations.[1] This phenomenon occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2]

Q2: Why are PEG linkers commonly used in PROTAC design, and how do they influence the hook effect?

A2: Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties.[3][4] They are hydrophilic, which can improve the solubility of often large and lipophilic PROTAC molecules.[3][4] PEG linkers are also flexible, which can be advantageous for achieving an optimal conformation for ternary complex formation.[5][6]

PEG linkers can influence the hook effect in several ways:

  • Optimizing Ternary Complex Geometry: The flexibility and length of the PEG linker are critical for the proper orientation of the target protein and the E3 ligase within the ternary complex.[6][7] An optimized linker can enhance the stability and formation of the productive ternary complex, thus potentially reducing the hook effect.[8]

  • Improving Solubility and Permeability: By enhancing solubility, PEG linkers can ensure that the PROTAC is available at effective concentrations within the cell.[3] While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and aiding cell membrane traversal.[3]

  • Modulating Cooperativity: The linker can influence the protein-protein interactions between the target and the E3 ligase. A well-designed PEG linker can promote positive cooperativity, stabilizing the ternary complex and making its formation more favorable than that of the binary complexes, even at higher PROTAC concentrations.[7]

Q3: How does the length of the PEG linker affect PROTAC efficacy and the hook effect?

A3: The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system.[5][9]

  • Too Short: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[6]

  • Too Long: An excessively long linker might not effectively bring the two proteins into proximity, resulting in inefficient ubiquitination.[6] A longer linker can also have a higher entropic penalty upon binding, which can decrease potency.[5]

  • Optimal Length: The optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient degradation.[5][9] Varying the number of PEG units is a common strategy to fine-tune the linker length and mitigate the hook effect.[7][10]

Q4: What are the key parameters to assess when evaluating PROTAC performance?

A4: Two primary parameters are used to quantify the efficacy of a PROTAC:

  • DC50: The half-maximal degradation concentration, which is the concentration of the PROTAC required to degrade 50% of the target protein.[11][12]

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[11]

It is crucial to perform a full dose-response curve to accurately determine both DC50 and Dmax and to identify the presence of a hook effect.[1]

Troubleshooting Guides

Issue 1: I observe a bell-shaped dose-response curve in my protein degradation assay.

  • Likely Cause: This is a classic presentation of the hook effect.[1]

  • Troubleshooting Steps:

    • Confirm with a Wider Concentration Range: Extend the concentration range of your PROTAC in the assay to fully characterize the bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]

    • Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal degradation concentration and a higher, "hooked" concentration. This will provide insight into the kinetics of degradation.[1]

    • Directly Assess Ternary Complex Formation: Utilize biophysical or cellular assays (see Experimental Protocols section) to measure the formation of the ternary complex across a range of PROTAC concentrations. A decrease in ternary complex formation at high concentrations would confirm the hook effect.[2][13]

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Possible Causes:

    • The concentrations tested fall entirely within the hook effect region.[2]

    • Poor cell permeability of the PROTAC.[14]

    • The PROTAC is unable to form a productive ternary complex.[14]

    • The cell line used does not express sufficient levels of the target protein or the recruited E3 ligase.[2]

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: Screen a very wide range of concentrations (e.g., from picomolar to high micromolar) to ensure you are not missing the optimal degradation window.[2]

    • Evaluate Cell Permeability: Use an assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the cell permeability of your PROTAC.[2]

    • Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase within the cell.[14]

    • Assess Ternary Complex Formation: Directly measure ternary complex formation using biophysical assays.[13]

    • Verify Protein Expression: Confirm the expression levels of both the target protein and the E3 ligase in your chosen cell line via Western Blot or other methods.[2]

    • Perform an In-Cell Ubiquitination Assay: This can determine if the ternary complex being formed is productive for ubiquitination.[14]

Issue 3: How can I rationally design a PEG linker to minimize the hook effect?

  • Strategies:

    • Systematically Vary Linker Length: Synthesize a series of PROTACs with varying numbers of PEG units to empirically determine the optimal length for ternary complex formation and degradation.[7]

    • Enhance Cooperativity: Rational design of the linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[1] This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.

    • Computational Modeling: Utilize computational models to predict the conformation of the ternary complex with different linker designs.[7]

Data Presentation

Table 1: Example Data for PROTACs with Varying PEG Linker Lengths

PROTAC IDPEG Linker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex KD (nM)Cooperativity (α)
PROTAC-A1215085502.5
PROTAC-B1625951010.2
PROTAC-C2010090354.1
PROTAC-D2435070801.8

Note: This is example data and actual results will vary depending on the specific PROTAC system.

Experimental Protocols

1. Western Blot for PROTAC-Induced Protein Degradation

  • Objective: To quantify the degradation of a target protein following treatment with a PROTAC.[15]

  • Methodology:

    • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a predetermined amount of time (e.g., 24 hours).[15]

    • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]

    • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, prepare them with Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

    • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control.[15]

    • Data Analysis: Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax values.[16]

2. NanoBRET™ Ternary Complex Assay in Live Cells

  • Objective: To detect and characterize the formation of the ternary complex in a physiological cellular environment.[13]

  • Methodology:

    • Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase component (e.g., CRBN or VHL).[13]

    • Cell Plating and Labeling: Plate the transfected cells in a white-walled 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells and incubate for the desired time.

    • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

    • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission (fluorescence) by the donor emission (bioluminescence). Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation is achieved (TC50). The characteristic bell-shaped curve of the hook effect is often observed in this assay.[17]

3. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

  • Objective: To determine the kinetic parameters (on-rate, off-rate) and affinity (KD) of binary and ternary complex formation in real-time.[13]

  • Methodology:

    • Immobilization: Immobilize the purified E3 ligase (e.g., His-tagged VCB complex) onto the surface of an SPR sensor chip.[13]

    • Binary Interaction Analysis: Flow solutions containing varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd, and KD). In a separate experiment, flow solutions of the purified target protein over a fresh surface with immobilized E3 ligase to confirm no direct interaction, or flow the PROTAC over an immobilized target protein surface.

    • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface.[13]

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the kinetic parameters for ternary complex formation.[13]

    • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary.[13] An α value greater than 1 indicates positive cooperativity.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_formation Complex Formation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E2 Ligase Ubiquitin Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated Target Degradation Degradation Products Proteasome->Degradation Hook_Effect_Logic Concentration PROTAC Concentration Low_Conc Low to Optimal Concentration Concentration->Low_Conc Increase High_Conc High Concentration Concentration->High_Conc Further Increase Ternary_Formation Productive Ternary Complex Formation Low_Conc->Ternary_Formation Favors Binary_Formation_Target Non-productive Binary Complex (Target-PROTAC) High_Conc->Binary_Formation_Target Favors Binary_Formation_E3 Non-productive Binary Complex (E3-PROTAC) High_Conc->Binary_Formation_E3 Favors Degradation Target Protein Degradation Ternary_Formation->Degradation Leads to Binary_Formation_Target->Degradation Inhibits Binary_Formation_E3->Degradation Inhibits Experimental_Workflow Start Start: PROTAC with Puzzle PEG Linker Degradation_Assay 1. Protein Degradation Assay (e.g., Western Blot) Start->Degradation_Assay Hook_Effect_Observed Hook Effect Observed? Degradation_Assay->Hook_Effect_Observed No_Hook Optimal Degradation Achieved Hook_Effect_Observed->No_Hook No Troubleshoot 2. Troubleshoot Hook_Effect_Observed->Troubleshoot Yes End End: Optimized PROTAC No_Hook->End Ternary_Complex_Assay 3. Ternary Complex Assay (e.g., NanoBRET, SPR) Troubleshoot->Ternary_Complex_Assay Linker_Optimization 4. Linker Re-design (Vary PEG length) Ternary_Complex_Assay->Linker_Optimization Correlates with Degradation Data Linker_Optimization->Degradation_Assay Synthesize New PROTACs

References

Technical Support Center: Enhancing Cell Permeability of m-PEG10-SH Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of m-PEG10-SH containing Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

Poor cell permeability is a significant hurdle in the development of effective PROTACs, often due to their high molecular weight and large polar surface area which places them outside the typical "Rule of Five" for drug-likeness.[1][2][3] This guide is designed to help you diagnose and resolve common permeability issues encountered during your experiments.

Problem: Low Intracellular Concentration of the PROTAC

Potential Cause Suggested Solution Experimental Validation
High Polarity of the this compound Linker Modify the linker to decrease polarity. Consider replacing the PEG linker with a more lipophilic alkyl or phenyl-containing linker. An amide-to-ester substitution within the linker can also enhance permeability.[4][5]Synthesize PROTAC analogs with modified linkers and re-evaluate permeability using PAMPA or Caco-2 assays.
High Molecular Weight If possible, redesign the PROTAC using smaller ligands for the target protein or E3 ligase. Explore if a shorter PEG linker (e.g., PEG4, PEG6) can maintain the necessary ternary complex formation while improving permeability.[6]Evaluate the degradation efficiency and permeability of the lower molecular weight analogs.
Excessive Flexibility of the PEG10 Linker Introduce rigidity into the linker by incorporating cyclic structures like piperazine or piperidine rings.[7] Macrocyclization of the PROTAC can also pre-organize the molecule into a more cell-permeable conformation.[7]Use computational modeling to predict the conformational changes. Synthesize and test the rigidified or macrocyclic PROTACs for permeability and activity.
Active Efflux by Transporters Co-incubate cells with your PROTAC and a known efflux pump inhibitor (e.g., verapamil). An increase in intracellular PROTAC concentration in the presence of the inhibitor suggests efflux is occurring.Perform cellular accumulation assays with and without efflux pump inhibitors.
Metabolic Instability Replace metabolically susceptible moieties. For example, amide bonds can be substituted with more stable ether or triazole linkages.[7]Conduct metabolic stability assays using liver microsomes or hepatocytes and analyze for PROTAC degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of the this compound linker on my PROTAC's permeability?

A1: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance solubility and can sometimes improve permeability.[5] They can adopt a folded conformation in the hydrophobic environment of the cell membrane, effectively shielding their polar surface area. This "chameleonic" behavior can aid cellular entry.[5] However, a long linker like PEG10 significantly increases the molecular weight and flexibility, which can negatively affect permeability.[5] The optimal linker is a trade-off between solubility, permeability, and the ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[5]

Q2: What are the most appropriate assays for measuring the cell permeability of my PROTAC?

A2: Several assays are commonly employed to assess PROTAC cell permeability:[5][8]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[4][8] It serves as an excellent initial screen for membrane permeability.

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier similar to the intestinal epithelium. It can evaluate both passive diffusion and the influence of active transport mechanisms.[9]

  • Chloroalkane Penetration Assay (CAPA): This quantitative method ranks the cell permeability of PROTACs by tagging them with a chloroalkane and measuring their intracellular accumulation.[10]

  • Cell-based Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA), NanoBRET, or fluorescence polarization (FP) can provide an indirect measure of permeability by confirming that the PROTAC is reaching its intracellular target.[10]

Q3: How does the "hook effect" relate to PROTAC concentration and permeability?

A3: The "hook effect" describes a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[2][3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[2] While not directly a measure of permeability, understanding the optimal concentration range for your PROTAC's activity is crucial. If a PROTAC has low permeability, simply increasing the external concentration may not lead to better efficacy and could instead induce the hook effect if the intracellular concentration becomes too high.

Q4: Can I use a prodrug strategy to improve the permeability of my this compound PROTAC?

A4: Yes, a prodrug approach can be a viable strategy. This involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. For instance, ester groups can be used to cap carboxylic acids or hydroxyl groups, thereby increasing lipophilicity and enhancing passive diffusion across the cell membrane.[11]

Data Presentation

The following table presents hypothetical data from permeability assays for a parent this compound PROTAC and its modified versions to illustrate the potential impact of different strategies on improving cell permeability.

PROTAC Derivative Modification Molecular Weight (Da) PAMPA (Papp, 10⁻⁶ cm/s) Caco-2 (Papp, A→B, 10⁻⁶ cm/s) Efflux Ratio (B→A / A→B)
Parent PROTACThis compound linker9500.50.28.5
Derivative 1Alkyl Linker (C10)8801.20.83.2
Derivative 2Rigid Linker (Piperazine)9800.80.54.1
Derivative 3Macrocyclic9401.51.12.5
Derivative 4Shorter PEG Linker (PEG4)7701.00.75.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental values.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay evaluates the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[8]

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of lecithin in dodecane.

    • Prepare donor solution: Dissolve the PROTAC in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.

    • Prepare acceptor solution: Use the same buffer as the donor solution, which may contain a scavenger agent to prevent back-diffusion.

  • Assay Plate Preparation:

    • Coat the filter of a 96-well filter plate (donor plate) with 5 µL of the lecithin/dodecane solution.

    • Add 150 µL of the donor solution containing the PROTAC to each well of the donor plate.

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

  • Incubation:

    • Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where:

      • V_D = Volume of donor well

      • V_A = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [C_A] = Concentration in the acceptor well

      • [C_equilibrium] = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells, which differentiate into enterocyte-like cells with tight junctions, to model the human intestinal barrier. It measures the rate of transport of a compound from the apical (A) to the basolateral (B) side and vice versa, allowing for the assessment of both passive permeability and active transport.[9]

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in a transwell plate.

    • Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

    • Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment:

    • Apical to Basolateral (A→B) Transport:

      • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

      • Add the PROTAC solution (typically 10-100 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B→A) Transport:

      • Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plate at 37°C with 5% CO₂.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the collected volume with fresh transport buffer.

  • Quantification:

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • The Papp value is calculated for both A→B and B→A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

PROTAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out This compound PROTAC PROTAC_in This compound PROTAC PROTAC_out->PROTAC_in Cell Permeation Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC_in->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Degradation Proteasome->Degradation Results in Permeability_Troubleshooting_Workflow Start Start: Low PROTAC Efficacy Check_Permeability Assess Cell Permeability (PAMPA, Caco-2) Start->Check_Permeability Low_Permeability Is Permeability Low? Check_Permeability->Low_Permeability Optimize_Linker Optimize Linker: - Length (shorter PEG) - Composition (Alkyl) - Rigidity (Cyclic) Low_Permeability->Optimize_Linker Yes Other_Issues Investigate Other Issues: - Ternary Complex Formation - Target Engagement Low_Permeability->Other_Issues No Re_evaluate Re-evaluate Permeability and Efficacy Optimize_Linker->Re_evaluate Macrocyclize Macrocyclization Macrocyclize->Re_evaluate Prodrug Prodrug Strategy Prodrug->Re_evaluate Re_evaluate->Optimize_Linker Needs Further Optimization Success Successful Degradation Re_evaluate->Success Improved

References

Technical Support Center: m-PEG10-SH Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG10-SH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous buffers?

A1: The primary stability issue for this compound in aqueous solutions is the oxidation of the terminal thiol (-SH) group. This oxidation leads to the formation of a disulfide bond (-S-S-), resulting in the dimerization of two this compound molecules.[1][2] This dimer is unreactive in subsequent conjugation reactions that specifically target the free thiol group, such as maleimide chemistry.

Q2: How should I store my this compound to ensure its stability?

A2: To maintain the stability of this compound, it is recommended to store it at -20°C in a desiccated environment.[1] For optimal stability, especially for long-term storage, handling under an inert gas like argon or nitrogen is advised to minimize exposure to oxygen.[3]

Q3: Can I reuse a solution of this compound that has been previously prepared?

A3: It is highly recommended to prepare fresh solutions of this compound immediately before use. Avoiding frequent freeze-thaw cycles is also crucial as this can introduce moisture and oxygen, accelerating degradation.[1]

Q4: I suspect my this compound has formed a disulfide dimer. Can this be reversed?

A4: Yes, the formation of the disulfide dimer is a reversible process. The disulfide bond can be reduced back to free thiol groups by treating the solution with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][2]

Q5: How does the pH of the aqueous buffer affect the stability of this compound?

A5: The pH of the buffer significantly influences the rate of thiol oxidation. The thiol group (-SH) is more susceptible to oxidation in its deprotonated thiolate form (-S⁻).[4] The concentration of the thiolate anion increases with higher pH. Therefore, the rate of disulfide formation is generally faster at basic pH values (pH > 8).[5][6] For applications requiring a free thiol, working at a neutral or slightly acidic pH (pH 6.5-7.5) is often recommended to balance reactivity and stability.[7]

Q6: Are there any buffer components I should avoid when working with this compound?

A6: It is advisable to use buffers that have been degassed to remove dissolved oxygen. Additionally, avoid buffers containing metal ions, such as copper, which can catalyze the oxidation of thiols. The inclusion of a chelating agent like EDTA in your buffer can help to sequester trace metal ions.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Conjugation Efficiency

You are performing a conjugation reaction (e.g., with a maleimide-functionalized molecule) and observe a lower-than-expected yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Oxidation of this compound The thiol group may have oxidized to a disulfide dimer, rendering it unreactive.
Solution:
1. Assess Thiol Content: Use Ellman's assay to quantify the concentration of free thiols in your this compound stock.
2. Reduce Disulfide Bonds: If significant dimerization has occurred, treat your this compound solution with a reducing agent like TCEP or DTT. Be sure to remove the reducing agent before proceeding with your conjugation reaction, as it will react with maleimides. This can be done using a desalting column.[9]
3. Use Fresh Reagents: Always prepare this compound solutions fresh for each experiment.
Suboptimal Reaction pH The pH of your reaction buffer may not be optimal for the specific conjugation chemistry.
Solution:
For thiol-maleimide reactions, a pH range of 6.5-7.5 is generally recommended to ensure the thiol is sufficiently nucleophilic while minimizing hydrolysis of the maleimide group and the rate of disulfide formation.[7]
Incorrect Buffer Composition The presence of oxidizing agents or catalytic metal ions in your buffer can reduce the amount of active this compound.
Solution:
Prepare buffers with high-purity water and reagents. Degas the buffer prior to use and consider adding 1 mM EDTA to chelate any trace metal ions.[8]
Issue 2: Inconsistent Results Between Experiments

You are observing variability in your results when performing the same experiment on different days.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent this compound Quality The quality of your this compound may vary due to improper storage or handling, leading to different levels of oxidation between batches.
Solution:
1. Standardize Storage: Ensure all aliquots of this compound are stored under the same conditions (-20°C, desiccated).
2. Aliquot Stock: Upon receipt, aliquot the solid this compound into smaller, single-use quantities to minimize exposure of the entire stock to air and moisture.
3. Quantify Before Use: As a quality control step, consider performing an Ellman's assay on a small amount of your this compound solution before each experiment to confirm the concentration of free thiols.
Variable Buffer Preparation Minor differences in buffer pH or the presence of contaminants can affect the stability of this compound.
Solution:
Use a calibrated pH meter for all buffer preparations and ensure consistent use of high-purity reagents.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol allows for the determination of the concentration of free sulfhydryl groups in a solution of this compound. The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[5]

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.

  • Standard Solution: A solution of L-cysteine of known concentration (e.g., 1.5 mM) in the Reaction Buffer.

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare Standards: Create a standard curve by preparing a series of dilutions of the L-cysteine stock solution in the Reaction Buffer.

  • Sample Preparation: Dilute your this compound solution in the Reaction Buffer to a concentration that will fall within the range of your standard curve.

  • Reaction:

    • To 250 µL of each standard and sample dilution in separate microcentrifuge tubes, add 50 µL of the Ellman's Reagent Solution.

    • Prepare a blank by adding 50 µL of the Ellman's Reagent Solution to 250 µL of the Reaction Buffer.

  • Incubation: Mix the solutions well and incubate at room temperature for 15 minutes.[7]

  • Measurement: Measure the absorbance of each standard and sample at 412 nm, using the blank to zero the spectrophotometer.

  • Calculation:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the equation of the line from the standard curve to calculate the concentration of free thiols in your this compound sample.

Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[5][8]

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound and its disulfide dimer. This method can be used to assess the purity and stability of your this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

  • A C18 reversed-phase column is a good starting point for method development.

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • A gradient elution will likely be necessary to separate the more hydrophobic dimer from the monomer. A typical starting gradient could be from 5% to 95% Mobile Phase B over 20-30 minutes.

Method Development and Validation:

  • Initial Method Development:

    • Dissolve a sample of this compound in the mobile phase A.

    • Inject the sample and run a broad gradient to determine the approximate retention times of the monomer and any impurities. The disulfide dimer will be more hydrophobic and thus have a longer retention time.

  • Forced Degradation:

    • To confirm peak identity and demonstrate the stability-indicating nature of the method, perform forced degradation studies.

    • Oxidative Degradation: Expose a solution of this compound to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) to intentionally generate the disulfide dimer. Analyze this sample by HPLC to confirm the peak corresponding to the dimer.

    • Acidic and Basic Hydrolysis: Incubate the this compound in acidic and basic solutions to assess for other potential degradation products.

  • Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the this compound monomer and its dimer, as well as any other observed impurities.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.

Visual Guides

experimental_workflow prep_peg prep_peg mix mix prep_peg->mix incubate incubate mix->incubate prep_dtpa prep_dtpa prep_dtpa->mix prep_std prep_std prep_std->mix measure measure incubate->measure plot plot measure->plot calculate calculate plot->calculate

Caption: Workflow for quantifying free thiols using Ellman's Assay.

degradation_pathway PEG_SH This compound (Active) PEG_S_minus m-PEG10-S⁻ (Thiolate) PEG_SH->PEG_S_minus Deprotonation (favored at high pH) PEG_SS_PEG m-PEG10-S-S-PEG10-m (Inactive Dimer) PEG_S_minus->PEG_SS_PEG Oxidation PEG_SS_PEG->PEG_SH Reduction O2 O2 O2->PEG_S_minus metal_ions metal_ions metal_ions->PEG_S_minus catalyzes reducing_agent reducing_agent reducing_agent->PEG_SS_PEG

Caption: Primary degradation pathway of this compound and its reversal.

troubleshooting_logic start Low Conjugation Yield check_peg Assess this compound Free Thiol Content (Ellman's Assay) start->check_peg is_low Free Thiol Content Low? check_peg->is_low reduce Treat with Reducing Agent (TCEP/DTT) & Purify is_low->reduce Yes check_ph Verify Reaction Buffer pH (6.5-7.5) is_low->check_ph No reduce->check_ph is_ph_ok pH Optimal? check_ph->is_ph_ok adjust_ph Adjust pH is_ph_ok->adjust_ph No check_buffer Check Buffer Composition (Degas, add EDTA) is_ph_ok->check_buffer Yes adjust_ph->check_buffer is_buffer_ok Buffer Optimized? check_buffer->is_buffer_ok prepare_new_buffer Prepare Fresh, Optimized Buffer is_buffer_ok->prepare_new_buffer No proceed Proceed with Conjugation is_buffer_ok->proceed Yes prepare_new_buffer->proceed

Caption: Troubleshooting logic for low conjugation yield with this compound.

References

how to avoid aggregation of antibody-drug conjugates with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aggregation in antibody-drug conjugates (ADCs) featuring polyethylene glycol (PEG) linkers.

Troubleshooting Guide: ADC Aggregation Issues

This guide is designed to help you diagnose and resolve common aggregation problems encountered during your ADC experiments.

Problem: I observe precipitation or turbidity in my ADC solution immediately after conjugation or during purification.

This is a common sign of significant ADC aggregation. The following steps can help you troubleshoot this issue:

Step 1: Identify the Cause

Several factors can contribute to ADC aggregation.[1][2] Consider the following potential causes:

  • High Drug-to-Antibody Ratio (DAR): Higher DARs increase the hydrophobicity of the ADC, making it more prone to aggregation.[2]

  • Hydrophobic Payload/Linker: The inherent hydrophobicity of the cytotoxic drug and a portion of the linker can lead to the formation of hydrophobic patches on the antibody surface, promoting self-association.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffers can significantly impact ADC stability. Aggregation is more likely to occur at a pH near the isoelectric point (pI) of the antibody or at very low or high salt concentrations.[1]

  • Presence of Organic Solvents: While often necessary to dissolve the payload-linker, some organic solvents can promote protein aggregation.[1]

  • Thermal and Mechanical Stress: High temperatures or excessive agitation during the conjugation and purification processes can induce protein unfolding and aggregation.[2]

Step 2: Characterize the Aggregates

To effectively troubleshoot, it's crucial to quantify the extent of aggregation. The following analytical techniques are recommended:

  • Size-Exclusion Chromatography (SEC): This is the primary method for separating and quantifying monomers, dimers, and higher-order aggregates. An increase in high molecular weight (HMW) species indicates aggregation.

  • Dynamic Light Scattering (DLS): DLS provides a rapid assessment of the size distribution of particles in your solution, quickly identifying the presence of large aggregates.

Step 3: Implement Solutions

Based on the potential causes, consider the following solutions:

  • Optimize Your PEG Linker:

    • Increase PEG Length: For highly hydrophobic payloads, using a longer PEG chain (e.g., PEG8, PEG12, or PEG24) can more effectively shield the hydrophobic regions and improve solubility.[3][4]

    • Consider Branched PEG Linkers: Branched or multi-arm PEG linkers can offer enhanced shielding of the hydrophobic payload.

  • Refine Your Formulation:

    • Adjust Buffer pH and Ionic Strength: Move the buffer pH away from the antibody's pI and optimize the salt concentration.

    • Incorporate Excipients: Sugars (e.g., sucrose, trehalose) and surfactants (e.g., Polysorbate 20 or 80) can act as stabilizers to prevent aggregation.[2]

  • Modify Your Process:

    • Control Temperature: Perform conjugation and purification steps at a lower temperature (e.g., 4°C) to minimize thermal stress.[5]

    • Gentle Handling: Avoid vigorous vortexing or stirring; use gentle mixing methods.

    • Immobilize the Antibody: For persistent aggregation issues, consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions.[1]

Below is a workflow to guide you through troubleshooting ADC aggregation.

ADC_Aggregation_Troubleshooting start Observation: Precipitation/Turbidity in ADC Solution check_aggregation Characterize Aggregation (SEC, DLS) start->check_aggregation is_aggregated Significant Aggregation Confirmed? check_aggregation->is_aggregated no_aggregation Minimal Aggregation. Continue with process. is_aggregated->no_aggregation No troubleshoot Troubleshooting Steps is_aggregated->troubleshoot Yes optimize_linker Optimize PEG Linker (Length, Architecture) troubleshoot->optimize_linker optimize_formulation Optimize Formulation (pH, Excipients) troubleshoot->optimize_formulation optimize_process Optimize Process (Temperature, Handling) troubleshoot->optimize_process re_evaluate Re-evaluate Aggregation (SEC, DLS) optimize_linker->re_evaluate optimize_formulation->re_evaluate optimize_process->re_evaluate re_evaluate->is_aggregated

A flowchart for troubleshooting ADC aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in ADCs with PEG linkers?

The most significant factor leading to ADC aggregation is the increased hydrophobicity resulting from the conjugation of a often hydrophobic small molecule drug to the antibody.[1] This creates hydrophobic patches on the antibody's surface, which can interact with similar patches on other ADC molecules, leading to self-association and aggregation.[1] While PEG linkers are designed to be hydrophilic to counteract this, a suboptimal linker length or a very high drug-to-antibody ratio (DAR) can still result in aggregation.[2][6]

Q2: How does a PEG linker help prevent ADC aggregation?

PEG linkers mitigate aggregation through two primary mechanisms:

  • Increased Hydrophilicity: The repeating ethylene oxide units of the PEG chain are highly hydrophilic. They create a "hydration shell" around the hydrophobic payload, effectively increasing the overall solubility of the ADC in aqueous solutions.[6]

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain acts as a physical shield, preventing the hydrophobic payloads on adjacent ADC molecules from interacting with each other.

The diagram below illustrates how PEG linkers provide a protective hydrophilic shield.

PEG_Mechanism cluster_0 Without PEG Linker cluster_1 With PEG Linker ADC 1 Payload 1 Drug ADC 1->Payload 1 Payload 2 Drug Payload 1->Payload 2 Hydrophobic Interaction ADC 2 ADC 2->Payload 2 ADC 3 PEG 1 ~~~PEG~~~ ADC 3->PEG 1 Payload 3 Drug PEG 1->Payload 3 Shield 1 Hydrophilic Shield ADC 4 PEG 2 ~~~PEG~~~ ADC 4->PEG 2 Payload 4 Drug PEG 2->Payload 4 Shield 2 Hydrophilic Shield

Mechanism of PEG linker-mediated stabilization.

Q3: How do I choose the right PEG linker length for my ADC?

The optimal PEG linker length depends on the properties of your specific ADC components. Here are some general guidelines:

  • Payload Hydrophobicity: The more hydrophobic your payload, the longer the PEG chain required to maintain solubility and prevent aggregation.[3]

  • Steric Hindrance: A longer PEG chain can help overcome steric hindrance, ensuring the payload can effectively reach its target.

  • Pharmacokinetics: Longer PEG chains increase the hydrodynamic size of the ADC, which can reduce kidney clearance and extend its circulation half-life. However, excessively long chains may impede tumor penetration.[3]

  • In Vitro vs. In Vivo Performance: There is often a trade-off between in vitro cytotoxicity and in vivo efficacy. While longer PEG linkers can improve pharmacokinetics and in vivo performance, they may slightly decrease in vitro potency.[3]

Q4: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?

Generally, a higher DAR leads to a greater propensity for aggregation.[2] This is because more drug molecules conjugated to the antibody result in increased overall hydrophobicity. While a higher DAR is often desirable for increased potency, it is crucial to balance this with maintaining the physical stability of the ADC.[6] PEG linkers can enable the development of ADCs with higher DARs by mitigating the associated hydrophobicity and aggregation issues.[6]

Quantitative Data Summary

The following tables summarize the impact of PEG linker length and DAR on key ADC properties.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

PEG Linker LengthPlasma Half-lifeIn Vitro Cytotoxicity (IC50)Key Observations
No PEGShorterLower (More Potent)Prone to aggregation and rapid clearance.[3][4]
Short (e.g., PEG4)Moderate IncreaseModerateProvides a balance between improved stability and maintaining a smaller size for tumor penetration.[4]
Medium (e.g., PEG8, PEG12)Significant IncreaseSlightly HigherOften identified as an optimal range for improving clearance without a significant loss in potency.[3][4]
Long (e.g., PEG24)LongestHigher (Less Potent)Maximizes circulation time but may have reduced in vitro activity and potentially hindered tumor penetration.[3]

Note: The exact values are highly dependent on the specific antibody, payload, and tumor model.[3]

Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

Drug-to-Antibody Ratio (DAR)Propensity for AggregationRationale
Low (2-4)LowerReduced surface hydrophobicity, generally leading to better physical stability.[6]
High ( >4-8)HigherIncreased number of hydrophobic payloads leads to greater potential for intermolecular hydrophobic interactions and aggregation.[2][6]

Key Experimental Protocols

Detailed methodologies for essential analytical techniques are provided below.

1. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregate Quantification

Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates, and to determine their absolute molar mass.[2][7][8]

Instrumentation:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography column (e.g., Agilent AdvanceBio SEC 300Å, Waters ACQUITY UPLC BEH200 SEC)[9]

  • Multi-Angle Light Scattering (MALS) detector

  • Differential Refractive Index (dRI) detector

Methodology:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, such as phosphate-buffered saline (PBS) at pH 7.4. For more hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol or acetonitrile) may be necessary to reduce non-specific interactions with the column matrix.[9][10]

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (typically 1-2 mg/mL) in the mobile phase. Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter before injection.

  • Chromatographic Separation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject 10-50 µL of the prepared sample.

    • Run the separation at a constant flow rate (e.g., 0.5 mL/min).

  • Data Acquisition: Monitor the eluent with the UV, MALS, and dRI detectors.

  • Data Analysis:

    • Use the chromatography software to integrate the peaks corresponding to aggregates, monomers, and fragments.

    • Calculate the percentage of each species relative to the total peak area from the UV chromatogram.

    • Utilize the MALS and dRI data along with the protein's dn/dc value to calculate the molar mass of each eluting species, confirming the identity of monomers and aggregates.[7][8]

2. Dynamic Light Scattering (DLS) for Rapid Aggregation Assessment

Objective: To measure the size distribution of particles in the ADC solution and detect the presence of aggregates.[2]

Instrumentation:

  • Dynamic Light Scattering instrument with a temperature-controlled sample holder.

Methodology:

  • Sample Preparation:

    • Filter the ADC sample through a DLS-compatible filter (e.g., 0.02 µm) to remove dust and extraneous particles.

    • Dilute the sample in a filtered, appropriate buffer to a concentration suitable for DLS analysis (this is instrument-dependent, but typically in the range of 0.1-1.0 mg/mL).

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Input the viscosity and refractive index of the dispersant (buffer) at the measurement temperature.

  • Data Acquisition:

    • Pipette the sample into a clean, dust-free cuvette.

    • Allow the sample to equilibrate to the set temperature for several minutes.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.

    • The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.

    • The Polydispersity Index (PdI) provides an indication of the width of the size distribution; a higher PdI can suggest a more heterogeneous sample with potential aggregates.

3. Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination

Objective: To separate ADC species with different drug loads based on their hydrophobicity and to calculate the average DAR.[11][12]

Instrumentation:

  • HPLC system with a UV detector (preferably bio-inert to handle high salt concentrations).[12]

  • Hydrophobic Interaction Chromatography column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).[11][12]

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): A high concentration of a chaotropic salt in a buffer, for example, 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.[11]

    • Mobile Phase B (Low Salt): The same buffer without the high salt concentration, for example, 25 mM sodium phosphate, pH 7.0. A small percentage of an organic modifier like isopropanol may be included to facilitate elution of highly hydrophobic species.[11][13]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1-2 mg/mL in Mobile Phase A to promote binding to the column.

  • Chromatographic Separation:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared sample (e.g., 10 µL).[11]

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes) to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.[11]

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of that species) / 100

References

Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for improved efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC and why is its length critical?

The linker is a crucial component of a PROTAC, connecting the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to facilitate the formation of a stable ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][2] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][3]

The length of the linker is a critical determinant of PROTAC efficacy.[3][4] An optimal linker length allows for the correct spatial orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[3]

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[2][5]

  • Too long: A linker that is too long might result in unproductive binding modes or decreased stability of the ternary complex.[2][5]

Q2: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers in PROTAC design are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their ability to accommodate the formation of a productive ternary complex.[2] More rigid linkers, which can include structures like piperazine, triazole rings, alkynes, and heterocyclic rings, are also employed to enhance metabolic stability and pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[2][6]

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[1][2]

  • Solubility: Incorporating hydrophilic elements like PEG can improve the solubility of the PROTAC.[2]

  • Permeability: The chemical makeup of the linker impacts the PROTAC's ability to cross cell membranes. Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic cell membrane and a more extended, polar conformation in the cytoplasm.[1]

  • Stability: Introducing elements like fluorine atoms or replacing metabolically vulnerable groups can improve metabolic stability.[1]

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes by independently binding to the target protein and the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[2] Mitigating the hook effect often involves careful dose-response studies to identify the optimal concentration range.[2]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and can be attributed to several factors:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex.[2] The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[2]

  • Poor Ternary Complex Cooperativity: The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, is often associated with more efficient degradation.[1]

  • Steric Hindrance: The linker itself or the overall conformation of the PROTAC might be causing steric clashes within the ternary complex, preventing the necessary proximity for ubiquitination.[2]

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations.[2]

Solutions:

  • Synthesize a library of PROTACs with varying linker lengths: This is the most direct approach to address suboptimal linker length. Even small changes can have a significant impact on degradation efficacy.[2]

  • Directly evaluate ternary complex formation: Utilize biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[2] These techniques can provide insights into the cooperativity of your system.[2]

  • Modify the linker composition: Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.[2]

  • Assess cell permeability and efflux: Use cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[2]

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

Solutions:

  • Perform careful dose-response studies: Conduct detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[2]

  • Enhance ternary complex cooperativity: A more stable ternary complex can help to mitigate the hook effect. This can sometimes be achieved by optimizing the linker to promote favorable protein-protein interactions.[7]

Data Presentation

Table 1: Effect of Linker Length on PROTAC Activity for BRD4 Degradation

PROTAC NameLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC A9140~50
PROTAC B1280~70
PROTAC C 16 26 >90
PROTAC D1960~80
PROTAC E21100~60

This table illustrates a common trend where an optimal linker length leads to the most potent degradation. Data is hypothetical and for illustrative purposes, but reflects trends seen in literature.[4][8]

Table 2: Example Degradation Potency and Efficacy Data for FLT3 PROTACs

PROTAC NameWarheadE3 Ligase LigandLinker TypeDC₅₀ (nM) in MV4-11 cellsDₘₐₓ (%) in MV4-11 cellsReference
CRBN(FLT3)-8GilteritinibPomalidomidePEG-based~10>90[6]

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.[3]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9] A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[3] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[11]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical technique can be used to directly measure the formation and stability of the ternary complex.[2][12]

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[2]

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.[2]

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[2]

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[2] The data can be analyzed to determine the kinetics and affinity of ternary complex formation.[12]

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[11]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[11]

    • Lyse the cells under denaturing conditions (e.g., in a buffer containing SDS) to disrupt protein-protein interactions.[11]

  • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.[11]

  • Western Blotting:

    • Run the immunoprecipitated samples on an SDS-PAGE gel.[11]

    • Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin chain on the target protein.[11]

Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC action.

Experimental_Workflow Experimental Workflow for PROTAC Linker Optimization cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis & Iteration Synthesize_Library Synthesize PROTAC Library (Varying Linker Lengths) Western_Blot Western Blot for Target Degradation (DC50, Dmax) Synthesize_Library->Western_Blot Ternary_Complex_Assay Ternary Complex Assay (e.g., SPR, ITC) Synthesize_Library->Ternary_Complex_Assay Cell_Viability Cell Viability Assay Western_Blot->Cell_Viability Analyze_Data Analyze Data & Identify Optimal Linker Western_Blot->Analyze_Data Ternary_Complex_Assay->Analyze_Data Further_Optimization Further Optimization (Composition, Attachment Points) Analyze_Data->Further_Optimization Further_Optimization->Synthesize_Library Iterate

Caption: Workflow for PROTAC linker optimization.

Signaling_Pathway Simplified FLT3 Signaling Pathway in AML FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Degradation FLT3 Degradation FLT3->Degradation Degraded by PROTAC Action FL FLT3 Ligand FL->FLT3 Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, MAPK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC FLT3 PROTAC PROTAC->FLT3 Binds Degradation->Proliferation Inhibits

Caption: Simplified FLT3 signaling pathway.

References

Technical Support Center: Solid-Phase Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the solid-phase synthesis of PROTACs, offering potential causes and solutions.

1. Low or No Yield of the Final PROTAC

Question: I have completed the solid-phase synthesis of my PROTAC, but after cleavage and purification, the final yield is very low or non-existent. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield in solid-phase PROTAC synthesis can stem from several factors throughout the synthetic process. Here is a breakdown of potential causes and troubleshooting steps:

  • Incomplete Loading of the First Ligand/Linker:

    • Cause: The initial immobilization of the E3 ligase ligand or the protein of interest (POI) ligand onto the solid support may have been inefficient.

    • Troubleshooting:

      • Confirm the loading efficiency using a quantitative method like the Kaiser test for free amines or by cleaving a small amount of resin-bound material and analyzing it via LC-MS.[1]

      • Optimize coupling conditions by using a different coupling reagent or increasing the reaction time and temperature.[2]

      • Ensure the resin is properly swelled in a suitable solvent (e.g., DMF) before the coupling reaction to maximize the availability of reactive sites.[3]

  • Inefficient Coupling Reactions:

    • Cause: Subsequent coupling of the linker and the second ligand may be incomplete due to steric hindrance, inappropriate coupling reagents, or suboptimal reaction conditions.

    • Troubleshooting:

      • Utilize a more efficient coupling reagent. For example, HATU and COMU often provide higher coupling efficiencies compared to HBTU or PyBOP, especially for sterically hindered amino acids or ligands.[2]

      • Increase the equivalents of the coupling reagent and the building block to drive the reaction to completion.[3]

      • Monitor the reaction progress using a qualitative test like the Kaiser test to ensure the absence of free amines before proceeding to the next step.[2]

      • Consider using a "click chemistry" approach (e.g., copper-catalyzed azide-alkyne cycloaddition) for the ligation of highly functionalized molecules, as this method is often high-yielding and produces minimal byproducts.[4][5]

  • Premature Cleavage or Instability on Resin:

    • Cause: The linker or one of the ligands might be unstable under the conditions used for deprotection or coupling steps, leading to premature cleavage from the resin.

    • Troubleshooting:

      • Ensure that the protecting groups used are orthogonal to the cleavage conditions of the linker. For example, if using an acid-labile linker, avoid strongly acidic conditions during synthesis.

      • For acid-sensitive linkers, consider using milder cleavage cocktails or alternative cleavage strategies.

  • Inefficient Cleavage from the Resin:

    • Cause: The final cleavage of the PROTAC from the solid support may be incomplete.

    • Troubleshooting:

      • Ensure the appropriate cleavage cocktail is used for the specific resin and protecting groups. A common cocktail for Fmoc-based synthesis is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[3]

      • Increase the cleavage reaction time or perform multiple cleavage steps to ensure complete removal of the product from the resin.[6]

      • Ensure the resin is adequately swollen in the cleavage cocktail.[6]

2. Low Purity of the Cleaved PROTAC

Question: My crude PROTAC shows multiple peaks on HPLC analysis, indicating low purity. What are the common impurities and how can I improve the purity?

Answer: Low purity of the crude PROTAC is a common issue and can be attributed to several factors. Below are common causes and troubleshooting strategies:

  • Incomplete Reactions:

    • Cause: Failure to drive coupling or deprotection reactions to completion results in deletion sequences or incompletely deprotected PROTACs.

    • Troubleshooting:

      • As mentioned previously, use efficient coupling reagents and monitor reaction completion.[2]

      • Ensure complete removal of protecting groups (e.g., Fmoc) by using fresh deprotection reagents and adequate reaction times.

  • Side Reactions during Synthesis or Cleavage:

    • Cause: Reactive functional groups on the ligands or linker can undergo side reactions. During cleavage, scavengers are necessary to prevent re-attachment of protecting groups to sensitive residues.

    • Troubleshooting:

      • Use appropriate protecting groups for sensitive functionalities on your ligands.

      • Always use a cleavage cocktail containing scavengers like TIS and water to quench reactive carbocations generated during cleavage. For peptides containing sensitive residues like tryptophan or methionine, more complex cocktails may be necessary.[7]

  • HPLC Peak Broadening:

    • Cause: Broad peaks in the HPLC chromatogram can obscure impurities and lead to poor resolution. This can be caused by several factors related to the HPLC method or the sample itself.

    • Troubleshooting:

      • Optimize HPLC Method: Adjust the mobile phase composition, gradient, and flow rate.[8][9]

      • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[10]

      • Column Issues: The column may be overloaded, degraded, or clogged. Try injecting a smaller sample volume, cleaning the column, or replacing it if necessary.[9][11]

      • Detector Settings: Ensure the data collection rate is appropriate for the peak width.[11]

3. Difficulty with Linker Cleavage

Question: I am having trouble cleaving my PROTAC from the resin, or the cleavage is resulting in degradation of my product. What should I consider?

Answer: Cleavage is a critical step that requires careful consideration of the linker chemistry and the stability of the PROTAC molecule.

  • Choosing the Right Cleavage Cocktail:

    • Cause: The cleavage cocktail is not suitable for the linker or the PROTAC.

    • Troubleshooting:

      • For standard acid-labile linkers (e.g., from Rink Amide resin), a cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.

      • For PROTACs with acid-sensitive moieties, a milder cleavage cocktail or a different cleavage strategy might be necessary. For very acid-sensitive compounds, cleavage from resins like 2-chlorotrityl can be achieved with a dilute solution of TFA in DCM.

      • If your PROTAC contains sensitive amino acids like Cys, Met, or Trp, specialized cleavage cocktails containing additional scavengers like 1,2-ethanedithiol (EDT) or thioanisole may be required to prevent side reactions.[7]

  • Incomplete Cleavage:

    • Cause: Insufficient reaction time or volume of cleavage cocktail.

    • Troubleshooting:

      • Ensure enough cleavage cocktail is used to fully swell the resin (approximately 5 mL per 0.5 g of resin).[6]

      • Increase the cleavage time. While two hours is often sufficient, some protecting groups may require longer.[6] Monitoring the cleavage progress by analyzing small aliquots over time can be beneficial.

Quantitative Data

The following tables summarize representative quantitative data for key aspects of solid-phase PROTAC synthesis to aid in experimental design and troubleshooting.

Table 1: Comparison of Common Coupling Reagents in Solid-Phase Synthesis

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Approximate Yield (%)Reference(s)
HATUHOAtDIPEADMF30~99[2]
HBTUHOBtDIPEADMF30~95-98[2]
COMU-DIPEADMF15-30>99[2]
PyBOPHOBtDIPEADMF30~95[2]
DCCHOBt-DCM120~90[2]
Note: Yields are sequence-dependent and can vary based on specific reaction conditions.

Table 2: Effect of Linker Length on PROTAC Activity (Example)

PROTACLinker TypeLinker Length (atoms)Degradation Activity (IC50)Reference(s)
ER-PROTAC 1Alkyl9140 µM[4]
ER-PROTAC 2Alkyl1626 µM[4]
ER-PROTAC 3Alkyl>16>200 µM[4]
Note: This is an example to illustrate the principle. The optimal linker length is target-dependent.

Experimental Protocols

This section provides a generalized protocol for the solid-phase synthesis of a PROTAC. This protocol is a template and may require optimization based on the specific ligands and linker being used.

General Protocol for Solid-Phase PROTAC Synthesis

  • Resin Swelling:

    • Swell the appropriate resin (e.g., aminomethylated polystyrene resin for C-terminal modification of the first ligand) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[3]

  • Loading of the First Ligand:

    • To the swollen resin, add a solution of the first ligand (e.g., a carboxylic acid-functionalized E3 ligase ligand, 3 equivalents), a coupling reagent (e.g., HATU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.[3]

    • Shake the mixture at room temperature for 16 hours.[3]

    • Wash the resin sequentially with DMF (3 times), dichloromethane (DCM, 3 times), and methanol (MeOH, 3 times).[3]

    • Dry the resin under vacuum.

    • Confirm successful loading using a qualitative (e.g., Kaiser test for disappearance of free amines) or quantitative method.

  • Linker Coupling:

    • Swell the ligand-functionalized resin in DMF.

    • If the linker has a protecting group (e.g., Fmoc), deprotect it using a solution of 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

    • To the deprotected resin, add a solution of the linker building block (e.g., an Fmoc-protected amino acid with a linker attached, 3 equivalents), a coupling reagent (e.g., HATU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Shake the mixture at room temperature for 2 hours or until the reaction is complete (monitor with Kaiser test).

    • Wash the resin as described in step 2.

  • Second Ligand Coupling:

    • Deprotect the terminal functional group of the linker as described in step 3.

    • Couple the second ligand (e.g., a POI ligand with a carboxylic acid, 3 equivalents) using a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.[3]

    • Shake the mixture at room temperature for 16 hours.[3]

    • Wash the resin as described in step 2 and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a fresh cleavage cocktail. For many applications, a mixture of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water is effective.[3] CAUTION: Perform this step in a well-ventilated fume hood.

    • Add the cleavage cocktail to the dry resin and shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude PROTAC using preparative reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in solid-phase PROTAC synthesis.

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_purification Cleavage & Purification Resin_Swelling 1. Resin Swelling First_Ligand_Loading 2. First Ligand Loading Resin_Swelling->First_Ligand_Loading Linker_Coupling 3. Linker Coupling First_Ligand_Loading->Linker_Coupling Second_Ligand_Coupling 4. Second Ligand Coupling Linker_Coupling->Second_Ligand_Coupling Cleavage 5. Cleavage from Resin Second_Ligand_Coupling->Cleavage Purification 6. HPLC Purification Cleavage->Purification Characterization 7. Characterization (LC-MS, NMR) Purification->Characterization

Caption: General experimental workflow for solid-phase PROTAC synthesis.

troubleshooting_workflow Start Low Yield/Purity Issue Check_Loading Check Initial Ligand Loading Start->Check_Loading Check_Coupling Monitor Coupling Reactions Check_Loading->Check_Coupling Loading OK Optimize_Loading Optimize Loading Conditions Check_Loading->Optimize_Loading Low Loading Check_Cleavage Evaluate Cleavage Step Check_Coupling->Check_Cleavage Coupling OK Optimize_Coupling Use Stronger Coupling Reagents / Longer Time Check_Coupling->Optimize_Coupling Incomplete Coupling Optimize_Cleavage Adjust Cleavage Cocktail / Time Check_Cleavage->Optimize_Cleavage Inefficient Cleavage Analyze_Impurities Analyze Crude Product by LC-MS Check_Cleavage->Analyze_Impurities Cleavage OK Identify_Side_Products Identify Deletion/Modified Sequences Analyze_Impurities->Identify_Side_Products

Caption: A logical workflow for troubleshooting low yield or purity.

References

Technical Support Center: Enhancing In-Vivo Stability of PEGylated Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in-vivo application of PEGylated drugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of PEGylating a drug?

A1: PEGylation is the process of attaching polyethylene glycol (PEG) chains to a drug molecule, typically a protein, peptide, or nanoparticle.[1] This process is primarily used to improve the drug's pharmacokinetic and pharmacodynamic properties.[2] Key benefits include:

  • Increased Drug Stability: PEGylation can protect drugs from enzymatic degradation and aggregation, both in storage and in vivo.[3][4][5]

  • Extended Circulation Half-Life: The increased hydrodynamic size of PEGylated drugs reduces their clearance by the kidneys, prolonging their presence in the bloodstream.[1][4][]

  • Reduced Immunogenicity: The PEG chains can mask the drug from the host's immune system, reducing the risk of an immune response.[1][4][7]

  • Improved Solubility: PEGylation can enhance the water solubility of hydrophobic drugs.[1][3]

Q2: What are the common factors that affect the in-vivo stability of PEGylated drugs?

A2: Several factors can influence the stability of PEGylated drugs in a biological environment. These include:

  • PEG Molecular Weight and Structure: The length and structure (linear vs. branched) of the PEG chain significantly impact the drug's circulation time and shielding from the immune system.[][7] Generally, higher molecular weight PEGs lead to longer half-lives.[] Branched PEGs may offer superior protection compared to linear PEGs of a similar molecular weight.[7]

  • Linker Chemistry: The chemical bond used to attach PEG to the drug can affect stability. Some linkers are designed to be cleavable under specific physiological conditions, which can be advantageous for drug release at the target site.[8][9]

  • Degree of PEGylation: The number of PEG chains attached to the drug molecule can influence its biological activity and stability.[10]

  • Pre-existing Anti-PEG Antibodies: Some individuals may have pre-existing antibodies against PEG, which can lead to accelerated clearance of the PEGylated drug and potential hypersensitivity reactions.[11][12][13]

Q3: How does the molecular weight of PEG affect the in-vivo performance of a PEGylated drug?

A3: The molecular weight of the PEG polymer is a critical parameter in the design of PEGylated therapeutics. As the molecular weight of PEG increases, the circulating half-life of the conjugate generally increases.[] For instance, the half-life of PEG itself increases from 18 minutes for a 6 kDa PEG to 16.5 hours for a 50 kDa PEG.[] This is primarily due to the larger hydrodynamic radius of the molecule, which reduces its renal clearance.[4][] However, a higher molecular weight PEG can also lead to increased viscosity and may cause cytoplasmic vacuolation in cells.[14]

Troubleshooting Guides

Issue 1: Rapid Clearance of PEGylated Drug In Vivo

Symptoms:

  • The plasma concentration of the PEGylated drug decreases much faster than anticipated.

  • Reduced therapeutic efficacy is observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal PEG Molecular Weight Increase the molecular weight of the PEG chain. PEGs with a molecular weight of 40 to 50 kDa can effectively delay glomerular filtration.[]
Presence of Anti-PEG Antibodies Screen for pre-existing anti-PEG antibodies in the subject.[11][13] Consider alternative polymers or strategies to mitigate the immune response.
Linker Instability Evaluate the stability of the linker chemistry used for PEGylation in plasma. If the linker is prematurely cleaved, consider using a more stable linker.
Low Degree of PEGylation Increase the number of PEG chains conjugated to the drug to enhance its shielding and hydrodynamic size.
Drug Aggregation Analyze for the presence of aggregates in the formulation. Aggregates can be rapidly cleared by the reticuloendothelial system (RES).[3] Optimize the formulation to prevent aggregation.
Issue 2: Loss of Biological Activity After PEGylation

Symptoms:

  • The PEGylated drug shows significantly lower binding affinity to its target or reduced enzymatic activity compared to the native drug.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance The PEG chain may be blocking the active site of the drug.[2][10]
Solution: Employ site-specific PEGylation to attach PEG chains at locations distant from the active site.[10]
Conformational Changes PEGylation can sometimes induce conformational changes in the drug, leading to a loss of activity.[4]
Solution: Characterize the structure of the PEGylated drug using techniques like circular dichroism to assess conformational changes. Experiment with different PEGylation sites and chemistries.
Heterogeneity of the PEGylated Product The PEGylation process may result in a heterogeneous mixture of molecules with varying numbers and locations of PEG chains, some of which may be inactive.[4]
Solution: Optimize the PEGylation reaction conditions to produce a more homogeneous product. Use purification techniques to isolate the desired PEGylated species.
Issue 3: Immunogenicity of the PEGylated Drug

Symptoms:

  • An immune response is observed against the PEGylated drug, leading to the formation of anti-drug antibodies (ADAs).

  • Hypersensitivity reactions or anaphylaxis may occur.[14][15]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Anti-PEG Antibodies The immune system may recognize the PEG moiety as foreign.[12][14]
Solution: Screen for pre-existing anti-PEG antibodies.[11] Consider using alternative polymers or modifying the PEG structure to reduce its immunogenicity.
Exposure of New Epitopes PEGylation can alter the conformation of the protein, exposing new epitopes that can be recognized by the immune system.[7]
Solution: Use site-specific PEGylation to control the attachment points and minimize conformational changes.[16]
Impurities in the PEG Reagent Impurities in the PEG reagent can be immunogenic.
Solution: Use high-purity PEG reagents for conjugation.

Quantitative Data Summary

The following table summarizes the impact of different PEGylation strategies on the in-vivo stability and pharmacokinetics of various drugs, as reported in the literature.

Drug/NanoparticlePEGylation StrategyKey FindingReference
Danazol NanoemulsionDSPE-PEG₅₀₀₀ (6 mg/mL)Decreased clearance and volume of distribution, leading to maximum drug exposure.[17][18]
MicellesIncreased PEG MW (2 to 20 kDa)Blood circulation half-life increased from 4.6 to 17.7 minutes.[19]
PLA-PEG NanoparticlesIncreased PEG MW (5 to 20 kDa)Decreased liver uptake and increased circulation time.[19]
Affibody-Drug Conjugate10 kDa PEG linkerHalf-life extended by 11.2-fold compared to the non-PEGylated conjugate.[20]
Cyt-cPEGylationHalf-life at 70°C increased from 4.00 h to 9.05 h.[21]

Key Experimental Protocols

Protocol 1: In-Vitro Stability Assessment of PEGylated Proteins

Objective: To evaluate the stability of a PEGylated protein against proteolytic degradation.

Materials:

  • PEGylated protein and non-PEGylated control

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE apparatus and reagents

  • Densitometer

Methodology:

  • Prepare solutions of the PEGylated protein and the non-PEGylated control in PBS at a known concentration.

  • Add the protease to each solution at a specific enzyme-to-substrate ratio (e.g., 1:20 w/w).

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction and stop the proteolytic digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analyze the samples by SDS-PAGE to visualize the protein bands.

  • Quantify the intensity of the intact protein band at each time point using a densitometer.

  • Plot the percentage of intact protein remaining versus time to determine the degradation rate.

Protocol 2: Assessment of PEGylated Drug Pharmacokinetics in a Rodent Model

Objective: To determine the pharmacokinetic profile of a PEGylated drug in vivo.

Materials:

  • PEGylated drug and non-PEGylated control

  • Laboratory animals (e.g., rats, mice)

  • Apparatus for intravenous injection

  • Blood collection supplies (e.g., heparinized capillaries)

  • Analytical method for drug quantification in plasma (e.g., ELISA, LC-MS/MS)[]

Methodology:

  • Administer a single intravenous dose of the PEGylated drug or the non-PEGylated control to a group of animals.

  • At predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48 hours), collect blood samples from the animals.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the drug in the plasma samples using a validated analytical method.

  • Plot the plasma concentration of the drug versus time.

  • Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizations

PEGylation_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis cluster_3 In Vivo Application Drug Native Drug Reaction PEGylation Reaction Drug->Reaction PEG Activated PEG PEG->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis InVivo In Vivo Administration Analysis->InVivo PK_PD Pharmacokinetic/ Pharmacodynamic Studies InVivo->PK_PD

Caption: A generalized workflow for the development and evaluation of a PEGylated drug.

Degradation_Pathways cluster_0 Degradation Mechanisms cluster_1 Clearance PEG_Drug PEGylated Drug (In Vivo) Proteolysis Proteolytic Degradation PEG_Drug->Proteolysis Depegylation De-PEGylation (Linker Cleavage) PEG_Drug->Depegylation Aggregation Aggregation PEG_Drug->Aggregation RES RES Uptake Proteolysis->RES Renal Renal Clearance Depegylation->Renal Aggregation->RES

Caption: Common degradation and clearance pathways for PEGylated drugs in vivo.

References

Validation & Comparative

Core Analytical Techniques for m-PEG10-SH Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical techniques is crucial for researchers, scientists, and drug development professionals working with m-PEG10-SH conjugates. The thorough characterization of these molecules is essential to ensure their quality, efficacy, and safety in therapeutic applications. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols.

The primary analytical techniques for characterizing this compound conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Ellman's Assay. Each method provides unique insights into the structural integrity, purity, and functionality of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound conjugates.[1] It provides information on the molecular structure and can be used to confirm the successful conjugation of the PEG moiety.[1] Specifically, ¹H NMR is used to verify the presence of the PEG chain and can help identify the site of conjugation.[1]

Experimental Protocol: ¹H NMR for Structural Confirmation

  • Instrument: A high-field NMR spectrometer, such as one operating at 400 MHz or higher.[1]

  • Solvent: A deuterated solvent in which the conjugate is soluble (e.g., D₂O, DMSO-d₆).[1]

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized this compound conjugate in 0.5-0.7 mL of the chosen deuterated solvent.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum. The characteristic repeating ethylene glycol units of the PEG chain typically appear as a prominent signal around 3.6 ppm.[2] Shifts in the signals of the molecule to which the PEG is conjugated can confirm the covalent linkage. The integration of proton signals can also help determine the degree of PEGylation.[3]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the this compound conjugate and confirming the degree of PEGylation.[1][4] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. MS provides a rapid and accurate measurement of the mass of the intact conjugate, allowing for the verification of successful conjugation and the identification of different PEGylated species.[5][6]

Experimental Protocol: LC-MS for Molecular Weight Determination

  • System: A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).[7][8]

  • Chromatography:

    • Column: A reversed-phase column (e.g., C4, C8, or C18) is often used.

    • Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid (0.1%) is common.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI).[6]

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution and mass accuracy.[9]

  • Sample Preparation: Dissolve the conjugate in the initial mobile phase at a concentration of approximately 0.1-1 mg/mL.

  • Data Analysis: The resulting mass spectrum will show a distribution of charge states for the conjugate. Deconvolution of this spectrum provides the zero-charge mass of the conjugate.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity, and identifying and quantifying impurities and aggregates of this compound conjugates.[7] The two most common modes are Size Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC).

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[1] It is particularly effective for detecting and quantifying aggregates that may form during conjugation or storage.[1] It can also be used to separate the PEGylated conjugate from unreacted protein.[10]

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[1] This technique is useful for separating the this compound conjugate from the unreacted PEG reagent and other small molecule impurities.

Experimental Protocol: SEC-HPLC for Aggregate Analysis

  • Column: An SEC column suitable for the molecular weight range of the conjugate (e.g., TSKgel G3000SWxl).[1]

  • Mobile Phase: A buffer such as phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[1]

  • Flow Rate: Typically around 0.5 mL/min.[1]

  • Detection: UV absorbance at a wavelength appropriate for the conjugated molecule (e.g., 280 nm for proteins).[1]

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of about 1 mg/mL and inject 10-20 µL.[1]

Experimental Protocol: RP-HPLC for Purity Analysis

  • Column: A C4, C8, or C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Ellman's Assay

Ellman's assay is a colorimetric method used to quantify the number of free thiol (-SH) groups in a sample.[11][12] This is critical for this compound conjugates to determine the concentration of the reactive thiol group or to assess the extent of conjugation if the thiol is consumed in a subsequent reaction. The assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), that can be quantified spectrophotometrically at 412 nm.[11][12][13]

Experimental Protocol: Quantification of Free Sulfhydryls

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[11]

    • Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.[11]

    • Standard: A known concentration of a thiol-containing compound like cysteine for generating a standard curve.[11][12]

  • Procedure:

    • Prepare a series of standards of known cysteine concentrations.[11]

    • Add a small volume of the standard or the this compound conjugate sample to the Reaction Buffer.

    • Add Ellman's Reagent Solution to each standard and sample.[11]

    • Incubate at room temperature for 15 minutes.[11][12]

    • Measure the absorbance of each solution at 412 nm using a spectrophotometer.[11][12]

  • Calculation: The concentration of free thiols in the sample can be determined by comparing its absorbance to the standard curve.[11] Alternatively, the concentration can be calculated using the Beer-Lambert law with the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[11][13]

Comparison of Analytical Techniques

Technique Information Provided Sample Requirements Strengths Limitations
NMR Spectroscopy Detailed molecular structure, confirmation of covalent linkage, site of conjugation.[1]5-10 mg, soluble in deuterated solvent.[1]Provides unambiguous structural information.Lower sensitivity compared to MS, complex spectra for large molecules.[14]
Mass Spectrometry Molecular weight, degree of PEGylation, heterogeneity.[1][4]Microgram to sub-microgram quantities.High sensitivity and mass accuracy.[5]Can be difficult to ionize very large or heterogeneous conjugates.[15]
SEC-HPLC Purity, presence and quantification of aggregates.[1]Microgram quantities, soluble in mobile phase.[1]Excellent for resolving species based on size, non-denaturing conditions.[16]Limited resolution for molecules of similar size.
RP-HPLC Purity, separation from unreacted starting materials and impurities.[1]Microgram quantities, soluble in mobile phase.High resolving power for molecules with different hydrophobicity.[16]Can cause denaturation of proteins.
Ellman's Assay Quantification of free thiol (-SH) groups.[11][12]Microliter to milliliter volumes, depending on concentration.Rapid, simple, and cost-effective colorimetric assay.[12][13]Can be susceptible to interference from other reducing agents.

Visualizing the Characterization Workflow

The following diagrams illustrate a typical workflow for the characterization of this compound conjugates and the chemical reaction underlying Ellman's assay.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_downstream Downstream Applications synthesis This compound Conjugate Synthesis purification Initial Purification (e.g., Dialysis) synthesis->purification nmr NMR Spectroscopy (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight & PEGylation Degree) purification->ms hplc HPLC (Purity & Aggregation) purification->hplc ellman Ellman's Assay (Free Thiol Quantification) purification->ellman applications Further Conjugation / Formulation hplc->applications ellman->applications

Caption: A typical experimental workflow for the synthesis and characterization of this compound conjugates.

reaction peg_sh R-SH (this compound) mixed_disulfide R-S-TNB (Mixed Disulfide) peg_sh->mixed_disulfide plus1 + peg_sh->plus1 dtnb DTNB (Ellman's Reagent) tnb TNB²⁻ (Yellow, measured at 412 nm) dtnb->tnb plus2 + mixed_disulfide->plus2 plus1->dtnb plus2->tnb

Caption: The reaction mechanism of Ellman's assay for the quantification of free thiols.

Conclusion

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. While techniques like NMR and Mass Spectrometry provide detailed structural and molecular weight information, chromatographic methods such as SEC and RP-HPLC are crucial for assessing purity and aggregation. Furthermore, functional assays like Ellman's test are necessary to quantify the reactive thiol groups. The selection of a specific technique or a combination thereof should be guided by the specific information required at each stage of the research, development, and quality control process. This integrated analytical strategy ensures the production of well-defined and high-quality conjugates for their intended applications.

References

Confirming Successful m-PEG10-SH Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of m-PEG10-SH is a critical step in the development of PEGylated therapeutics. This guide provides an objective comparison of mass spectrometry and other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. This compound, a methoxy-terminated PEG with ten ethylene glycol units and a terminal thiol group, is a common reagent for site-specific conjugation to molecules containing thiol-reactive groups, such as maleimides, or to free cysteine residues in peptides and proteins. Verification of this conjugation is paramount to ensure the quality, efficacy, and safety of the final product.

This guide will delve into the use of mass spectrometry as the primary tool for confirming successful conjugation and will also explore alternative and complementary techniques.

Comparison of Analytical Techniques

Mass spectrometry stands out as the gold standard for confirming PEGylation due to its high sensitivity and ability to provide precise mass information, directly confirming the addition of the PEG chain. However, other techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable, albeit different, information. The following table summarizes a quantitative comparison of these techniques for the analysis of a model this compound-peptide conjugate.

FeatureMALDI-TOF MSESI-MSNMR SpectroscopyFTIR Spectroscopy
Primary Information Molecular weight of the conjugateMolecular weight and charge state distributionStructural information and quantificationPresence of functional groups
Confirmation of Conjugation Direct mass shift corresponding to this compoundDirect mass shift and potential for fragmentation analysisChemical shift changes of protons near the conjugation siteAppearance of characteristic PEG C-O-C stretch
Sensitivity High (femtomole to picomole)Very High (attomole to femtomole)Low (micromole to nanomole)[1]Moderate (millimole to micromole)
Mass Accuracy Good (typically within 0.1%)Excellent (sub-ppm with high-resolution instruments)[2][3]Not applicableNot applicable
Resolution Good (can resolve individual PEG oligomers in some cases)[4]Excellent (can provide isotopic resolution)Good (depends on the spectrometer field strength)Moderate
Structural Information Limited to molecular weight; fragmentation can provide some sequence informationFragmentation (MS/MS) can pinpoint the conjugation siteDetailed structural information of the entire moleculeInformation on functional groups present
Quantitative Capability Semi-quantitative (relative intensity)Quantitative with appropriate standardsHighly quantitative[1][5][6]Semi-quantitative (based on peak intensity)[7][8]
Sample Preparation Relatively simple (co-crystallization with a matrix)Requires sample to be in solution; may require desaltingRequires soluble sample in a deuterated solventMinimal; can be solid or liquid
Throughput HighHigh (especially with LC-MS)LowHigh

Experimental Protocols

To provide a practical guide, here are detailed experimental protocols for confirming this compound conjugation to a model peptide using mass spectrometry.

I. Mass Spectrometry Analysis

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions. A successful conjugation will result in a mass increase corresponding to the mass of the attached this compound moiety.

A. MALDI-TOF Mass Spectrometry Protocol

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and robust technique for analyzing PEGylated molecules.[9][10]

  • Sample Preparation:

    • Analyte Solution: Prepare a 1 mg/mL solution of the conjugation reaction mixture (or purified conjugate) in a 50:50 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 (v/v) acetonitrile/0.1% TFA.

    • Spotting: On a MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution. Allow the spot to air dry completely. For PEGylated samples, the dried-droplet method is commonly used.[11][12]

  • Instrument Parameters (Typical):

    • Ionization Mode: Positive ion reflector mode is typically used for peptides.

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid fragmentation.

    • Mass Range: Set the mass range to encompass the expected masses of the unconjugated peptide, the this compound reagent, and the conjugated product.

    • Calibration: Calibrate the instrument using a standard peptide mixture with masses close to the expected analyte masses.

  • Data Analysis:

    • Identify the peak corresponding to the unconjugated peptide.

    • Look for a new peak with a mass increase corresponding to the molecular weight of the this compound that has been added. The mass of the this compound is approximately 522.7 Da. The exact mass will depend on the isotopic distribution.

    • The presence of a peak at the expected mass of the conjugate confirms successful conjugation. The relative intensities of the conjugated and unconjugated peptide peaks can give a semi-quantitative measure of the conjugation efficiency.

B. ESI-MS Mass Spectrometry Protocol

Electrospray Ionization (ESI) mass spectrometry is a highly sensitive technique that can provide very accurate mass measurements, especially when coupled with a high-resolution mass analyzer like an Orbitrap or TOF.[9][13][14]

  • Sample Preparation:

    • Prepare a solution of the conjugation reaction mixture (or purified conjugate) at a concentration of approximately 1-10 µM in a solvent compatible with ESI, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

    • If the sample contains high concentrations of salts, desalting using a C18 ZipTip or dialysis is recommended.

  • Instrument Parameters (Typical):

    • Ionization Mode: Positive ion mode is standard for peptides.

    • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system (LC-MS). LC-MS is preferred for complex mixtures as it separates the components before they enter the mass spectrometer.[15]

    • Capillary Voltage: Typically 3-5 kV.

    • Source Temperature: Optimize for the specific instrument and analyte.

    • Mass Range: Set a wide mass range to detect all potential species.

  • Data Analysis:

    • The ESI process often produces multiply charged ions. The resulting spectrum will show a series of peaks for each species, corresponding to different charge states.

    • Deconvolute the raw spectrum to obtain the zero-charge mass of each species.[13][16]

    • Compare the deconvoluted mass of the starting peptide with the new, higher mass species. A mass shift corresponding to the this compound confirms conjugation. High-resolution instruments can provide mass accuracy in the sub-ppm range, allowing for high confidence in the identification.[2][3]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams were created using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis cluster_result Confirmation prep_maldi MALDI Sample Prep (Analyte + Matrix) maldi MALDI-TOF MS prep_maldi->maldi prep_esi ESI Sample Prep (Dilution & Desalting) esi ESI-MS prep_esi->esi analysis_maldi Spectrum Interpretation (Mass Shift) maldi->analysis_maldi analysis_esi Deconvolution & Mass Determination esi->analysis_esi result Successful Conjugation Confirmed analysis_maldi->result analysis_esi->result

Caption: Experimental workflow for confirming this compound conjugation via mass spectrometry.

logical_relationship cluster_primary Primary Confirmation cluster_alternative Alternative/Complementary Techniques ms Mass Spectrometry (MALDI-TOF / ESI-MS) nmr NMR Spectroscopy ms->nmr Provides structural detail ftir FTIR Spectroscopy ms->ftir Confirms functional groups nmr->ms Lower sensitivity ftir->ms Less specific

Caption: Logical relationship of analytical techniques for conjugation confirmation.

Conclusion

Confirming the successful conjugation of this compound is a non-negotiable step in the development of PEGylated molecules. While mass spectrometry, particularly ESI-MS with a high-resolution analyzer, offers the most definitive and sensitive method for this purpose, techniques like NMR and FTIR spectroscopy can provide valuable complementary information. The choice of technique will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, structural information, and sample throughput. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize their PEGylated products.

References

A Comparative Guide to m-PEG10-SH and Other PEG Linker Lengths in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting element.[3][4] The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5][6][7]

Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][4][8] This guide provides an objective comparison of PROTACs synthesized with m-PEG10-SH and other length PEG linkers, supported by experimental data, to inform rational PROTAC design.

The Critical Role of the PEG Linker in PROTAC Efficacy

The linker is not merely a spacer; its length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8][9][10] This ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[11]

  • Optimal Length is Key: An optimal linker length is crucial for productive ubiquitination.[1][8] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[6][9] Conversely, an excessively long linker may result in a non-productive complex where the two proteins are not oriented correctly for efficient ubiquitin transfer.[6][9]

  • Physicochemical Properties: The inclusion of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs, which can otherwise be hindered by high molecular weight and lipophilicity.[12][13] The ether oxygens in the PEG backbone improve interactions with aqueous environments, which is critical for formulation and bioavailability.[12]

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers may allow them to adopt folded conformations that shield polar surface area, making the PROTAC more compact and able to traverse the cell membrane.[10][12]

The selection of an appropriate linker length, such as that provided by a 10-unit PEG, often requires a systematic evaluation to achieve the desired degradation profile.

Quantitative Comparison of PROTAC Efficacy by PEG Linker Length

The degradation efficiency of a PROTAC is quantified by two key parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achieved.[8] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Note: The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Direct comparison across different studies should be made with caution as experimental conditions may vary.[8]

Table 1: Degradation Potency of Estrogen Receptor α (ERα)-Targeting PROTACs [1][6]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
16< 1> 95%
21396%
2929276%

This seminal study by Cyrus et al. demonstrated a clear dependence on linker length, with a 16-atom linker showing significantly higher potency than both shorter and longer versions.[6]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [1][6]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12Inactive-
21Potent Degradation> 90%

For TBK1, linkers shorter than 12 atoms were found to be inactive, highlighting a minimum length requirement for ternary complex formation.[6]

Table 3: Degradation Efficiency of a Hypothetical BTK PROTAC with Different Linkers [13]

Linker TypeDC50 (nM)Dmax (%)
Alkyl C815075%
PEG45085%
PEG81595%
10-unit PEG 5 98%
PEG122090%

This conceptual data illustrates a common trend where a specific linker length, in this case, a 10-unit PEG, provides the optimal geometry for maximal degradation potency before a decrease in efficacy is observed with longer linkers.[13]

From the data, it is evident that a "Goldilocks" principle often applies to linker length—it must be just right. A 10-unit PEG linker, with an approximate length of 30-40 atoms, frequently represents a strong candidate within the optimal range for many target systems.[13][14] However, empirical validation through the synthesis and testing of a series of linkers is essential for optimization.[3]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are crucial for understanding the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC Signaling Pathway

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target Protein of Interest (POI).

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker Length Optimization Logic

The choice of linker length is a critical optimization step governed by the need to achieve a productive ternary complex.

Linker_Logic cluster_linker Linker Length Impact on Ternary Complex Too_Short Too Short (<12 atoms) Steric_Clash Steric Hindrance, No Complex Formation Too_Short->Steric_Clash Optimal Optimal Length (e.g., PEG10) Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Too_Long Too Long Inefficient_Complex Inefficient Ubiquitination, Unstable Complex Too_Long->Inefficient_Complex Efficacy Degradation Efficacy Steric_Clash->Efficacy Low Productive_Complex->Efficacy High Inefficient_Complex->Efficacy Reduced

Caption: Relationship between PEG linker length and PROTAC efficacy.

Western Blot Experimental Workflow

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[15]

WB_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Culture & Treatment (Dose-response of PROTAC) B 2. Cell Lysis (Extract proteins) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Antibody Incubation (Primary: anti-POI, anti-loading control Secondary: HRP-conjugated) F->G H 8. Imaging (Chemiluminescence detection) G->H I 9. Data Analysis (Densitometry, Normalize to control, Calculate DC50 & Dmax) H->I

Caption: Western blot experimental workflow for PROTAC analysis.

Detailed Experimental Protocols

Reproducible and rigorous experimental methods are crucial for accurately assessing and comparing PROTAC efficacy.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.[10][15]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).[10]

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[15]

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.[15]

  • Analysis: Quantify the band intensity using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[15]

Protocol 2: Ubiquitination Assays

Confirming that degradation is mediated by the ubiquitin-proteasome system is a critical validation step. This can be assessed by measuring the ubiquitination of the target protein.[16]

Method 1: Co-treatment with Proteasome Inhibitor

  • Principle: If degradation is proteasome-dependent, inhibiting the proteasome should lead to an accumulation of the poly-ubiquitinated target protein.

  • Procedure: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Perform immunoprecipitation (IP) for the target protein, followed by a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the co-treated sample compared to the PROTAC-only sample indicates proteasome-mediated degradation.

Method 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Principle: This high-throughput assay measures the proximity between the target protein and ubiquitin.[16]

  • Procedure: Use specific antibodies labeled with a donor (e.g., Europium) and an acceptor (e.g., APC/PE) fluorophore. One antibody recognizes the target protein, and the other recognizes ubiquitin. PROTAC-induced ubiquitination brings the fluorophores into close proximity, generating a FRET signal that can be measured. This allows for quantitative assessment of ubiquitination in a plate-based format.[16]

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation of a productive ternary complex required for target protein degradation.[1][8] While systematic "trial and error" is often necessary, the data suggests that an optimal range frequently exists for linker length.[3] A 10-unit PEG linker, such as this compound, often serves as an excellent starting point or key component in an optimization series, balancing the need for sufficient length to bridge the two proteins with the flexibility to achieve an active conformation.[13][14]

Researchers and drug developers must employ a systematic approach to linker design, exploring a range of lengths to identify the optimal configuration for their specific target and E3 ligase combination.[1] The experimental protocols and workflows provided in this guide offer a robust framework for the rigorous evaluation of novel PROTAC molecules, ultimately accelerating the development of this transformative therapeutic modality.

References

A Comparative Guide to the Stability of Thioether and Other Conjugation Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable conjugation chemistry is paramount to the success of bioconjugates, influencing their efficacy, safety, and overall performance. This guide provides an in-depth, objective comparison of the stability of thioether bonds against other commonly employed conjugation linkages, including maleimide-thiol adducts, disulfide bonds, oxime bonds, and amide bonds. The information presented is supported by experimental data to facilitate informed decisions in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.

The Critical Role of Linker Stability

The stability of the covalent bond linking a biomolecule to a payload (e.g., a drug, a dye, or a polymer) is a critical determinant of the bioconjugate's in vivo fate. An ideal linker should remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and reduced therapeutic index. Conversely, for some applications, controlled cleavage at the target site is desirable. This guide focuses on the inherent chemical stability of the conjugation bond itself under physiological conditions.

Thioether Bonds: A Tale of Two Chemistries

The term "thioether bond" in bioconjugation often refers to the linkage formed between a thiol (from a cysteine residue) and a maleimide. However, it is crucial to distinguish this thiosuccinimide linkage from the more stable thioether bonds formed through other chemistries.

The reaction between a maleimide and a thiol is rapid and highly specific at physiological pH (6.5-7.5), proceeding via a Michael addition to form a thiosuccinimide product.[1][2] While efficient, this linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm.[3][4] This reversal can lead to deconjugation and exchange of the payload with other thiol-containing molecules, compromising the stability of the bioconjugate.[5]

Strategies to enhance the stability of maleimide-thiol conjugates include hydrolysis of the succinimide ring or utilizing maleimide derivatives that promote a stabilizing transcyclization reaction.[3][6]

In contrast, thioether bonds formed from the reaction of thiols with haloacetamides (e.g., bromoacetamides) or vinyl sulfones are significantly more stable and are not as prone to the retro-Michael reaction.[2][4] These reactions, however, may be slower and require more stringent pH control compared to the maleimide-thiol reaction.[2]

Comparative Stability of Conjugation Bonds

The stability of a conjugation bond is typically assessed by measuring its half-life in relevant biological media, such as plasma or in the presence of reducing agents like glutathione. Below is a summary of the stability profiles of different conjugation bonds.

Conjugation BondFormation ChemistryKey Stability CharacteristicsNotes
Thiosuccinimide (Maleimide-Thiol Adduct) Michael addition of a thiol to a maleimideSusceptible to retro-Michael reaction and thiol exchange, leading to potential instability in vivo.[3][4] Half-life can range from hours to days depending on the local chemical environment and the presence of other thiols.[7]Stability can be improved by hydrolysis of the succinimide ring or by using next-generation maleimides.[3]
Thioether Nucleophilic substitution of a haloacetamide or addition to a vinyl sulfoneForms a stable, irreversible thioether bond that is not prone to retro-Michael reactions.[2][4]Generally slower reaction kinetics compared to maleimide-thiol conjugation.[2]
Disulfide Thiol-disulfide exchangeReversible in the presence of reducing agents like glutathione, leading to cleavage of the linkage.[8] This can be a desired feature for drug release in the reducing environment of the cell.Not suitable for applications requiring long-term stability in circulation.[9]
Oxime Reaction of an aminooxy group with an aldehyde or ketoneGenerally stable at physiological pH, more so than hydrazones.[10][11] Hydrolysis is catalyzed by acid.[12]Formation can be slow but can be accelerated by catalysts like aniline.[13]
Amide Reaction of an amine with an activated carboxylic acid (e.g., NHS ester)Exceptionally stable with a half-life of many years under neutral aqueous conditions.[14]Considered the gold standard for stable, non-cleavable linkages.

Experimental Protocols

General Protocol for Assessing Conjugate Stability in Plasma

A common method to evaluate the stability of a bioconjugate is to incubate it in plasma and monitor the amount of intact conjugate over time.

  • Incubation: The bioconjugate is incubated in human or animal plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).[15]

  • Sample Preparation: Plasma proteins are precipitated from the aliquots, often using an organic solvent like acetonitrile.[16]

  • Analysis: The supernatant is analyzed by techniques such as HPLC, LC-MS, or SDS-PAGE to quantify the amount of intact conjugate remaining.[7][15]

  • Data Analysis: The percentage of intact conjugate is plotted against time to determine the half-life of the conjugate.

Protocol for Thiol Exchange Assay

This assay specifically assesses the stability of maleimide-thiol conjugates against exchange with other thiols.

  • Incubation: The maleimide-thiol conjugate is incubated in a buffered solution (e.g., PBS, pH 7.4) containing a competing thiol, such as glutathione, at a physiologically relevant concentration.[7]

  • Time Points: Aliquots are collected at different time intervals.

  • Analysis: The reaction mixture is analyzed by HPLC or LC-MS to monitor the decrease of the original conjugate and the formation of the exchanged product.[7]

  • Data Analysis: The rate of the exchange reaction and the half-life of the original conjugate are calculated.

Visualizing Conjugation Chemistries and Workflows

Caption: Chemical structures of common conjugation bonds.

Experimental Workflow for Conjugate Stability Assay start Bioconjugate in Plasma incubation Incubate at 37°C start->incubation sampling Take Aliquots at Different Time Points incubation->sampling precipitation Precipitate Plasma Proteins sampling->precipitation analysis Analyze Supernatant (HPLC, LC-MS) precipitation->analysis end Determine Half-life analysis->end

Caption: General workflow for assessing bioconjugate stability in plasma.

Conclusion

The choice of conjugation chemistry has profound implications for the stability and performance of a bioconjugate. While maleimide-thiol chemistry is widely used due to its speed and specificity, the resulting thiosuccinimide linkage can be labile. For applications requiring high stability, thioether bonds formed from haloacetamides or vinyl sulfones, as well as oxime and amide bonds, offer more robust alternatives. Disulfide bonds, on the other hand, provide a mechanism for controlled release in a reducing environment. A thorough understanding of the stability profiles of these different linkages, supported by rigorous experimental evaluation, is essential for the successful development of next-generation bioconjugates.

References

Validating Target Engagement for m-PEG10-SH based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate target engagement for Proteolysis Targeting Chimeras (PROTACs) utilizing an m-PEG10-SH linker. We present supporting experimental data for various linker types to offer a comparative context for the performance of PEG-based linkers and detail the protocols for key validation assays.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[1][2][3] The this compound linker, a polyethylene glycol (PEG)-based linker with ten PEG units and a terminal thiol group for conjugation, offers a balance of flexibility and hydrophilicity, which can favorably impact a PROTAC's solubility and cell permeability.[1][3]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target degradation) values.[1] While specific data for an this compound linker is not publicly available across a wide range of targets, the following tables provide a comparative overview of how different linker types and lengths affect PROTAC performance.

Table 1: Impact of PEG Linker Length on Target Degradation

Target ProteinLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BTKPEG4>1000<20[4]
BTKPEG≥ 5Sub-micromolar>80[4]
BRD4PEG0< 0.5 µM>80[4]
BRD4PEG1-2> 5 µM<50[4]
BRD4PEG4-5< 0.5 µM>80[4]
TBK1Alkyl/Ether< 12 atomsNo degradation-[4]
TBK1Alkyl/Ether21 atoms396[2][4]
ERαPEG12 atomsLess Potent-[5]
ERαPEG16 atomsMore Potent-[5]

Table 2: Comparison of Different Linker Types on Target Degradation

Target ProteinLinker TypeLinker CompositionDegradation EfficacyReference
ARFlexible (PEG)Parent PROTACExhibited degradation[4]
ARRigid (Disubstituted Phenyl)Modified PROTACNo activity[4]
CRBNAlkylNine-atom alkyl chainConcentration-dependent decrease[1]
SMARCA2/4PEGPEG-based linkerEffective[6]
SMARCA2/4MacrocyclicBespoke PEG-based linkerComparable potency to linear PEG[6]

Key Assays for Validating Target Engagement

Several biophysical and cell-based assays are crucial for validating the target engagement of PROTACs. Below are detailed protocols for three widely used methods.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a compound to a target protein.[7]

Experimental Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid expressing the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare a solution of the fluorescent NanoBRET™ tracer specific for the target protein in Opti-MEM™ I Reduced Serum Medium.

    • Prepare serial dilutions of the test PROTAC (e.g., this compound based PROTAC) and a negative control.

  • Treatment and Measurement:

    • Add the tracer and PROTAC solutions to the cells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of the PROTAC that displaces 50% of the tracer.[8]

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[9][10][11]

Experimental Protocol:

  • Cell Treatment:

    • Treat cultured cells with the desired concentration of the PROTAC or vehicle control and incubate.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using Western blotting or mass spectrometry.[9][13]

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[9] The EC50 for target engagement can be determined by performing the assay with varying concentrations of the PROTAC at a fixed temperature.[9]

Fluorescence Polarization (FP) Assay

The FP assay is an in vitro technique used to measure the binding affinity of a PROTAC to its target protein and E3 ligase, and to assess the formation of the ternary complex.[14][15][16]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer that binds to the target protein or the E3 ligase.

    • Prepare solutions of the purified target protein, E3 ligase, and the PROTAC.

  • Binary Binding Assay:

    • To measure the binding of the PROTAC to the target protein, titrate the PROTAC into a solution containing the target protein and the fluorescent tracer.

    • Measure the fluorescence polarization. An increase in polarization indicates the displacement of the tracer by the PROTAC.

  • Ternary Complex Formation Assay:

    • Saturate the PROTAC with one of the binding partners (e.g., the target protein).

    • Titrate the second binding partner (e.g., the E3 ligase) into the solution.

    • A change in fluorescence polarization indicates the formation of the ternary complex.[14][15][16]

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of the titrated component to determine the binding affinity (Kd) or the concentration required for half-maximal ternary complex formation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PROTAC action and validation is crucial for a comprehensive understanding. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by PROTACs and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (Target) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase POI_PROTAC_E3 POI-PROTAC-E3 PROTAC->POI_PROTAC_E3 Proteasome 26S Proteasome POI->Proteasome Degradation POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Ub Ubiquitin Ub->POI Tags POI Amino Acids Amino Acids Proteasome->Amino Acids POI_PROTAC_E3->Ub Ubiquitination

PROTAC Mechanism of Action

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo In Cellulo Assays cluster_downstream Downstream Functional Assays FP Fluorescence Polarization (Binary & Ternary Binding) WesternBlot Western Blot (Protein Degradation) FP->WesternBlot CETSA Cellular Thermal Shift Assay (Target Engagement) CETSA->WesternBlot NanoBRET NanoBRET Assay (Target Engagement) NanoBRET->WesternBlot Viability Cell Viability Assay (Phenotypic Effect) WesternBlot->Viability PROTAC_Design PROTAC Design & Synthesis (this compound linker) PROTAC_Design->FP PROTAC_Design->CETSA PROTAC_Design->NanoBRET

Experimental Workflow for PROTAC Validation

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_PROTAC AR-PROTAC-E3 Complex AR->AR_PROTAC PROTAC-mediated Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription

Androgen Receptor Signaling Pathway and PROTAC Intervention

References

The Fulcrum of Function: A Comparative Guide to m-PEG10-SH and Alkyl Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Chemistries for Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the thoughtful design of its linker, the chemical bridge connecting the POI-binding ligand to the E3 ligase recruiter. The linker's composition and length profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]

This guide provides a detailed comparison of two commonly employed flexible linker types: m-PEG10-SH and alkyl linkers. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, we aim to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.

The Great Debate: Flexibility Meets Functionality

Both this compound, a polyethylene glycol (PEG)-based linker, and alkyl linkers fall under the category of flexible linkers, which are a standard in the PROTAC field due to their synthetic tractability and ability to allow for systematic variations in length.[2][3] Their flexibility is crucial for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2]

This compound Linkers: These linkers are characterized by repeating ethylene glycol units, which impart hydrophilicity. This increased water solubility can be advantageous for improving the overall physicochemical properties of the often large and hydrophobic PROTAC molecule.[4][5] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially influencing the conformation of the PROTAC and its interaction with the cellular environment.[6]

Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers are typically more hydrophobic than their PEG counterparts.[4] This hydrophobicity can enhance cell permeability, a critical factor for PROTACs to reach their intracellular targets.[7] Alkyl linkers are also known for their high stability under physiological conditions and relatively straightforward synthesis.[3]

Head-to-Head: A Data-Driven Comparison

The choice between a PEG-based and an alkyl linker is not merely theoretical; it has tangible consequences on a PROTAC's performance. The following table summarizes key quantitative data from various studies to illustrate the impact of linker composition on physicochemical properties and biological activity.

PropertyThis compound LinkerAlkyl LinkerRationale and Key Considerations
Solubility Generally HigherGenerally LowerThe hydrophilic nature of the PEG chain enhances aqueous solubility, which can be beneficial for formulation and bioavailability.[4]
Cell Permeability Can be LowerCan be HigherThe increased lipophilicity of alkyl linkers often correlates with improved passive diffusion across cell membranes. However, the flexibility of PEG linkers can allow them to adopt folded conformations that shield polar surface area, sometimes enhancing permeability.[8]
Degradation Efficacy (DC50/Dmax) Variable, Target DependentVariable, Target DependentThe optimal linker is highly dependent on the specific POI and E3 ligase pair. Both linker types have been successfully used to create potent degraders. In some cases, the incorporation of oxygen atoms in PEG linkers has been shown to inhibit PROTAC activity compared to a pure alkyl chain of similar length.[1]
Metabolic Stability Potentially LowerGenerally HigherThe ether bonds in PEG linkers can be more susceptible to oxidative metabolism compared to the carbon-carbon bonds of alkyl chains.[1]
Synthesis Can be more complex and costlyGenerally more straightforward and cost-effectiveThe synthesis of long, defined PEG chains can be more challenging than that of simple alkyl chains.[4]

Illustrative Performance Data:

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Reference
BRD4PEG (variable lengths)< 0.5 µM (for 4-5 PEG units)>90Not specified[1]
BRD4Alkyl (no PEG units)< 0.5 µM>90Not specified[1]
SMARCA2PEG4250701.1 x 10⁻⁷[9]
SMARCA2Alkyl>1000<202.5 x 10⁻⁷[9]
TBK1Alkyl/Ether (21 atoms)396Not specified[1]
p38αShort Alkyl--0.002[8]
p38α1-unit PEG--Higher than alkyl[8]

Note: The data presented is compiled from multiple sources and for different PROTAC systems. Direct head-to-head comparisons for the same target with linkers of identical length are limited in the public domain. The table is intended to be illustrative of general trends.

Visualizing the Process: From Mechanism to Measurement

To better understand the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesize PROTACs (this compound vs. Alkyl Linkers) QC Quality Control (NMR, LC-MS, Purity) Synthesis->QC Cell_Culture Cell Culture (Target-expressing cell line) QC->Cell_Culture Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->Treatment Permeability Permeability Assay (e.g., PAMPA) Treatment->Permeability Degradation Degradation Assay (e.g., Western Blot) Treatment->Degradation Papp_Calc Calculate Papp Values Permeability->Papp_Calc Quantification Quantification of Protein Levels (Densitometry) Degradation->Quantification DC50_Dmax Determine DC50 and Dmax Quantification->DC50_Dmax Comparison Compare Performance of Linkers Papp_Calc->Comparison DC50_Dmax->Comparison

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical decision that profoundly influences therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, enhancing solubility, stability, and pharmacokinetic profiles. However, the fundamental choice between a cleavable and a non-cleavable PEG linker dictates the mechanism of payload release and the overall performance of the conjugate. This guide provides an objective comparison of these two linker strategies, supported by experimental data, detailed methodologies, and visual representations of key concepts.

The primary distinction between cleavable and non-cleavable PEG linkers lies in their stability and mechanism of drug release. Cleavable linkers are designed to be labile under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within a target cell, allowing for a triggered release of the payload.[1][2] In contrast, non-cleavable linkers form a stable bond that relies on the complete degradation of the antibody component within the lysosome to liberate the drug.[1][3] This fundamental difference has significant implications for the conjugate's stability in circulation, its potential for off-target toxicity, and its ability to induce a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[3][4]

Quantitative Performance Analysis

The selection of a linker technology is a data-driven process. The following tables summarize key quantitative data from comparative studies to facilitate an informed decision.

Performance Metric Cleavable PEG Linker (vc-MMAE) Non-Cleavable PEG Linker (MCC-DM1) Reference
Plasma Stability (7 days) DAR loss observed in mouse plasmaMinimal DAR loss in buffer control[5]
In Vitro Cytotoxicity (IC50) Potent (low nM range)Generally potent, but can be less so than cleavable counterparts[6]
Bystander Effect High potential due to release of membrane-permeable payloadLimited to no bystander effect[4]
In Vivo Efficacy Can lead to complete tumor regression in preclinical modelsMay result in tumor growth inhibition rather than eradication[6]
Therapeutic Window Potentially narrower due to risk of premature payload releaseGenerally wider due to higher plasma stability[1][3]

Table 1: Comparative performance of cleavable and non-cleavable linker ADCs. Data is synthesized from multiple sources to provide a general overview. vc-MMAE (valine-citrulline-monomethyl auristatin E) is a common cleavable linker-payload, while MCC-DM1 (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1) is a widely used non-cleavable counterpart.

Study Parameter Cleavable PEG₂₀ₖ-U-ZHER2-MMAE Non-cleavable PEG₂₀ₖ-ZHER2-MMAE Reference
Blood Circulation Half-life 6.4 hours6.0 hours[6]
Tumor Accumulation Significantly higherLower than cleavable counterpart[6]
In Vivo Antitumor Efficacy Complete eradication of tumors at 5.5 mg/kgSlowed tumor growth[6]
Maximum Tolerated Dose (MTD) > 35 mg/kgNot specified, but implied to be lower[6]

Table 2: Head-to-head comparison of a cleavable and non-cleavable PEGylated small-sized ADC. This data comes from a study directly comparing two similar constructs, offering a more direct comparison of the linker's impact. The cleavable linker is designed to be cleaved by the tumor-specific enzyme uPA.

Deciphering the Mechanisms: Signaling and Experimental Workflows

To understand the functional differences between these linkers, it is essential to visualize their mechanisms of action and the experimental workflows used to evaluate them.

Mechanism of Action: Cleavable vs. Non-Cleavable Linker ADCs cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC Binds ADC Binds to Tumor Cell Receptor Internalization_C Internalization (Endocytosis) ADC Binds->Internalization_C Endosome_C Endosome (Low pH) Internalization_C->Endosome_C Lysosome_C Lysosome (Enzymes) Endosome_C->Lysosome_C Cleavage Linker Cleavage Lysosome_C->Cleavage Payload Release_C Active Payload Release Cleavage->Payload Release_C Cytotoxicity_C Cell Death Payload Release_C->Cytotoxicity_C Bystander Effect Bystander Killing (Adjacent Cells) Payload Release_C->Bystander Effect ADC Binds_NC ADC Binds to Tumor Cell Receptor Internalization_NC Internalization (Endocytosis) ADC Binds_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody & Linker Degradation Lysosome_NC->Degradation Payload Release_NC Payload-Amino Acid Metabolite Release Degradation->Payload Release_NC Cytotoxicity_NC Cell Death Payload Release_NC->Cytotoxicity_NC

Caption: A diagram illustrating the distinct intracellular trafficking and payload release mechanisms of cleavable and non-cleavable linker ADCs.

Experimental Workflow for Comparative Analysis Start Synthesize & Characterize Cleavable & Non-Cleavable PEGylated ADCs InVitro In Vitro Evaluation Start->InVitro InVivo In Vivo Evaluation Start->InVivo PlasmaStability Plasma Stability Assay InVitro->PlasmaStability Cytotoxicity Cytotoxicity Assay (IC50 Determination) InVitro->Cytotoxicity Bystander Bystander Effect Assay InVitro->Bystander Pharmacokinetics Pharmacokinetics (PK) Study InVivo->Pharmacokinetics Efficacy Antitumor Efficacy Study (Xenograft Model) InVivo->Efficacy Toxicity Toxicity Study InVivo->Toxicity Analysis Comparative Data Analysis & Selection of Lead Candidate PlasmaStability->Analysis Cytotoxicity->Analysis Bystander->Analysis Pharmacokinetics->Analysis Efficacy->Analysis Toxicity->Analysis

Caption: A flowchart outlining the key experimental stages for a comprehensive comparative analysis of cleavable and non-cleavable PEG linkers.

Key Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable comparative data.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Collection: At each time point, collect an aliquot of the plasma-ADC mixture.

  • ADC Capture: Isolate the ADC from the plasma using an affinity capture method, such as protein A magnetic beads.[7]

  • Analysis of Intact ADC: Analyze the captured ADC using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload release.[5]

  • Analysis of Released Payload: The supernatant from the ADC capture step can be analyzed by LC-MS/MS to quantify the amount of free payload that has been released into the plasma.[7]

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the potency of the ADC against a target cancer cell line.

Methodology:

  • Cell Seeding: Seed the target cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period that allows for internalization and payload-induced cell death (typically 72-96 hours).

  • Cell Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • IC50 Calculation: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

In Vitro Bystander Effect Assay

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture Setup: Co-culture antigen-positive and antigen-negative cancer cells. The antigen-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • ADC Treatment: Treat the co-culture with the ADC.

  • Imaging and Analysis: Monitor the viability of both cell populations over time using automated microscopy and image analysis. A decrease in the number of fluorescent antigen-negative cells in the presence of the ADC indicates a bystander effect.

Conclusion: A Strategic Choice Based on Therapeutic Goals

The decision between a cleavable and a non-cleavable PEG linker is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific therapeutic application. Cleavable linkers offer the advantage of releasing the payload in its most active form and the potential for a potent bystander effect, which can be beneficial in treating heterogeneous tumors.[4] However, this comes with the risk of lower plasma stability and potential off-target toxicity.[8]

Non-cleavable linkers, on the other hand, provide enhanced plasma stability, which can lead to a wider therapeutic window and a more favorable safety profile.[1][3] The trade-off is a complete reliance on lysosomal degradation for payload release and a general lack of a bystander effect. The choice, therefore, must be carefully considered in the context of the target antigen's expression profile, the tumor microenvironment, and the desired balance between efficacy and safety for a given ADC. Through rigorous comparative analysis using the experimental approaches outlined in this guide, researchers can make an informed decision to optimize the design of next-generation bioconjugate therapeutics.

References

Navigating the Spacer: A Comparative Guide to PEG Linker Flexibility in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the intricate interplay between its three components: a ligand for the target protein, a recruiter for an E3 ligase, and the oft-underestimated linker that tethers them. This guide provides a comprehensive comparison of how polyethylene glycol (PEG) linker flexibility profoundly impacts the formation of the crucial ternary complex, a prerequisite for target protein degradation. We present supporting experimental data, detailed methodologies for key assays, and visual aids to illuminate the underlying principles.

The linker in a PROTAC is not a mere passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[1] These characteristics directly influence the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn dictates the efficiency of target ubiquitination and subsequent degradation.[2] Flexible linkers, particularly those with PEG chains, are widely employed due to their ability to enhance solubility and modulate cell permeability.[1][]

The Double-Edged Sword of Flexibility

The inherent flexibility of PEG linkers offers both advantages and disadvantages in the quest for potent degraders. A flexible linker can allow the PROTAC to adopt a wider range of conformations, potentially facilitating the optimal orientation required for productive ternary complex formation.[4] This conformational adaptability can be particularly beneficial when dealing with challenging targets or E3 ligases where the optimal binding geometry is unknown.

However, excessive flexibility can come at a cost. A highly flexible linker can incur a significant entropic penalty upon binding to form the ternary complex, which can decrease the overall stability of the complex.[4] Conversely, introducing some rigidity into the linker, for instance with cyclic structures, can pre-organize the PROTAC into a conformation that is more favorable for binding, thereby reducing the entropic cost of ternary complex formation.[1]

Impact of PEG Linker Length on Degradation Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[5] On the other hand, an excessively long linker may not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitin transfer.[] The relationship between linker length and degradation efficiency is often non-linear, highlighting the necessity for systematic evaluation.

Quantitative Comparison of Linker Length on PROTAC Efficacy

The following table summarizes data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BTKCRBNPEG~16 (4 PEG units)PotentHigh[6]
BTKCRBNPEG<16 (<4 PEG units)ImpairedLow[6]
TBK1VHLPEG/Alkyl21396[6]
TBK1VHLPEG/Alkyl<12InactiveN/A[6]
TBK1VHLPEG/Alkyl2929276[6]
ERαVHLPEG16More PotentHigh[]
ERαVHLPEG12Less PotentModerate[]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy. Lower DC50 and higher Dmax values indicate greater potency.

Experimental Protocols for Assessing Ternary Complex Formation

To quantitatively assess the impact of linker flexibility on ternary complex formation, several biophysical techniques are employed. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful methods.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[7]

Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of binary (PROTAC-protein) and ternary (Protein-PROTAC-E3 Ligase) complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Purified target protein (e.g., with a His-tag for NTA chips)

  • Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • PROTACs with varying PEG linker lengths

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization:

    • Immobilize the E3 ligase onto the sensor chip surface. For His-tagged proteins, an NTA chip can be used.[8]

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KDbinary).[9]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[9]

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KDternary).[9]

    • The cooperativity factor (α), which indicates the extent to which the binding of the target protein influences the PROTAC's affinity for the E3 ligase, can be calculated as α = KDbinary / KDternary.[9] A value of α > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the binary complexes.[10]

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[11]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Purified E3 ligase complex

  • PROTACs with varying PEG linker lengths

  • Dialysis buffer (ensure all components are in a matched buffer to minimize heats of dilution)

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTACs in the same buffer.

    • Degas all solutions before the experiment.[12]

  • Binary Titration (e.g., PROTAC into Target Protein):

    • Fill the sample cell with the target protein solution (e.g., 10-20 µM).[9]

    • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the protein concentration.[9]

    • Perform a series of injections of the PROTAC into the protein solution and measure the heat changes.

  • Ternary Titration:

    • To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase solution in the cell with the target protein.[9]

    • Titrate the PROTAC into this pre-formed binary complex solution.

  • Data Analysis:

    • Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.[12]

    • The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.

Visualizing Key Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action leading to target protein degradation.

Ternary_Complex_Formation cluster_1 Equilibria in Ternary Complex Formation POI Target Protein (P) PL P-L Complex POI->PL KD_P PLE P-L-E Ternary Complex POI->PLE PROTAC PROTAC (L) PROTAC->PL EL E-L Complex PROTAC->EL E3 E3 Ligase (E) E3->EL KD_E E3->PLE PL->PLE KD_E' EL->PLE KD_P'

Caption: Thermodynamic equilibria involved in ternary complex formation.

Experimental_Workflow cluster_2 Biophysical Assay Workflow start Design & Synthesize PROTAC Library (Varying PEG Linkers) spr Surface Plasmon Resonance (SPR) start->spr itc Isothermal Titration Calorimetry (ITC) start->itc cellular Cellular Degradation Assays (e.g., Western Blot) start->cellular binary Determine Binary Binding Affinities (KD_binary) spr->binary ternary Determine Ternary Complex Affinities (KD_ternary) spr->ternary itc->binary itc->ternary cooperativity Calculate Cooperativity (α) binary->cooperativity ternary->cooperativity analysis Correlate Biophysical Data with Cellular Efficacy cooperativity->analysis dc50 Determine DC50 & Dmax cellular->dc50 dc50->analysis

Caption: A typical experimental workflow for assessing PROTAC efficacy.

Conclusion

The flexibility and length of PEG linkers are paramount in the rational design of potent PROTACs. While flexibility can aid in achieving a productive ternary complex conformation, it must be balanced against the potential for a high entropic penalty. The optimal linker length is highly system-dependent and requires empirical determination. By employing robust biophysical techniques such as SPR and ITC, researchers can gain quantitative insights into the thermodynamics and kinetics of ternary complex formation, enabling a more data-driven approach to linker optimization. This, in turn, will accelerate the development of next-generation protein degraders with improved potency and selectivity.

References

A Comparative Guide to the HPLC Analysis of m-PEG10-SH Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of PEGylation reagents is paramount for the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Methoxy-poly(ethylene glycol)-thiol (m-PEG10-SH) is a discrete PEG linker widely utilized for its ability to introduce a hydrophilic spacer with a reactive thiol group. High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of such reagents. This guide provides a comparative overview of HPLC-based methods for evaluating the purity of this compound and its alternatives, supported by experimental protocols and data.

Comparison of Purity Data

The purity of this compound and its alternatives is a critical quality attribute. Commercially available this compound typically exhibits a purity of greater than 95%.[1] This is comparable to other discrete PEG linkers of varying lengths and functional groups. The primary impurities in PEG-thiol compounds can include the corresponding disulfide dimer, formed by oxidation, and PEG chains of different lengths (polydispersity).

For accurate and reproducible bioconjugation, it is essential to use highly pure and well-characterized PEG linkers. The table below summarizes the typical purity of this compound and some common alternatives, as stated by various suppliers.

ProductPEG Chain LengthFunctional GroupStated Purity
This compound10Thiol (-SH)>95%
m-PEG8-SH8Thiol (-SH)>95%
m-PEG12-SH12Thiol (-SH)>95%
m-PEG8-acid8Carboxylic Acid (-COOH)>98%[2]
m-PEG12-acid12Carboxylic Acid (-COOH)>98%
m-PEG8-NHS ester8N-hydroxysuccinimide ester>97%
m-PEG12-NHS ester12N-hydroxysuccinimide ester>98%
m-PEG8-alcohol8Alcohol (-OH)>95%

Experimental Protocols

The analysis of low molecular weight PEG compounds like this compound by HPLC presents a unique challenge due to the lack of a strong UV chromophore. Therefore, universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS) are preferred over traditional UV detectors. Reversed-phase HPLC (RP-HPLC) is the most common separation technique.

Below is a typical RP-HPLC-ELSD protocol that can be adapted for the purity analysis of this compound and its alternatives.

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterValue
Column C18, 2.6 µm, 4.6 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 80% B over 15 minutes, then hold at 80% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow 1.5 SLM (Standard Liters per Minute)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL solution.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

Workflow and Visualization

The logical workflow for the HPLC analysis of this compound purity involves several key steps, from sample preparation to data analysis. This process ensures accurate and reproducible results.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Reversed-Phase Separation hplc1->hplc2 hplc3 ELSD Detection hplc2->hplc3 data1 Generate Chromatogram hplc3->data1 data2 Integrate Peaks data1->data2 data3 Calculate Purity (%) data2->data3

Caption: Workflow for this compound Purity Analysis by HPLC-ELSD.

Signaling Pathways and Logical Relationships

The choice of analytical methodology is dictated by the physicochemical properties of the analyte. For this compound, its lack of a UV chromophore is a critical decision point that leads to the selection of universal detectors.

Detection_Logic cluster_properties Analyte Properties cluster_method Analytical Method Selection Analyte This compound Prop1 Low Molecular Weight Analyte->Prop1 Prop2 No UV Chromophore Analyte->Prop2 Prop3 Soluble in Organic/Aqueous Mixtures Analyte->Prop3 Method2 Universal Detector (ELSD/CAD/MS) Prop2->Method2 Method3 UV Detector (Not Suitable) Prop2->Method3 Leads to poor sensitivity Method1 Reversed-Phase HPLC Prop3->Method1

References

A Comparative Guide to Linear and Branched PEG Linkers in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of a polyethylene glycol (PEG) linker, whether linear or branched, plays a pivotal role in the therapeutic efficacy and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the selection of the optimal linker architecture for specific research and drug development applications.

Data Presentation: A Quantitative Comparison

The choice between a linear and a branched PEG linker can significantly impact the biological activity of a molecule. The following tables summarize quantitative data comparing key performance parameters.

FeatureLinear PEG LinkerBranched PEG LinkerReference
Hydrodynamic Radius Smaller relative to branched PEGs of similar molecular weightLarger, leading to reduced renal clearance.
In Vivo Half-Life Generally shorterGenerally longer due to increased hydrodynamic size and shielding.
Drug Loading Capacity LowerHigher potential, especially in multi-arm branched structures.
Immunogenicity Can elicit anti-PEG antibodies.May offer better shielding from the immune system, but the complex structure can also be immunogenic.
Receptor Binding Affinity Less steric hindrance, potentially leading to better binding affinity.Increased steric hindrance may negatively impact binding affinity.
Enzymatic Cleavage Potentially more accessible for enzymatic cleavage.Steric hindrance from the branched structure may impede enzymatic cleavage.
In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)Drug-to-Antibody Ratio (DAR)IC50 (nM)Reference
Homogeneous DAR 2 (Linear Linker)2~0.5
Homogeneous DAR 6 ("Short" Branched Linker)60.68
Homogeneous DAR 6 ("Long" Branched Linker)60.074
In Vivo Pharmacokinetics of TNF Nanobody-40 kDa PEG ConjugatesMean Residence Time (MRT) in Mice (hours)Systemic Clearance (CL) in Mice (mL/h/kg)Reference
Linear 1 x 40 kDa PEG25.30.049
Branched 2 x 20 kDa PEG35.80.035
Branched 4 x 10 kDa PEG42.10.029
Nanoparticle Stability and DiffusionReduction in Protein AdsorptionDiffusion Coefficient in Matrigel (µm²/s)Reference
Uncoated NanoparticlesN/ANot Reported
Linear 10 kDa PEG CoatedSignificantLess than branched
Branched 10 kDa (4-arm) PEG CoatedMost significant0.12 (significantly higher than linear)

Key Experimental Protocols

Detailed methodologies are essential for the validation and replication of findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Protocol 1: Determination of Protein Solubility via PEG Precipitation

This method quantitatively assesses protein solubility by inducing liquid-liquid phase separation with PEG.

Materials:

  • Protein of interest in a suitable buffer

  • Concentrated PEG stock solution (e.g., 40% w/v) in the same buffer

  • Microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the protein and a concentrated stock solution of PEG in the same buffer.

  • Induction of Phase Separation: In a series of tubes or wells, mix the protein solution with varying concentrations of the PEG stock solution to achieve a range of final PEG concentrations, keeping the total protein concentration constant.

  • Equilibration: Incubate the samples to allow for phase separation to reach equilibrium.

  • Separation of Phases: Centrifuge the samples to pellet the precipitated protein.

  • Quantification of Soluble Protein: Carefully collect the supernatant and measure the protein concentration using a spectrophotometer (e.g., absorbance at 280 nm).

  • Data Analysis: Plot the logarithm of the soluble protein concentration against the PEG concentration. The apparent solubility can be determined by extrapolating the linear portion of the curve to 0% PEG.

Protocol 2: In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates (ADCs)

This protocol determines the cytotoxic potency of ADCs using a cell-based assay.

Materials:

  • Target cancer cell line (e.g., HER2-positive)

  • Complete cell culture medium

  • ADCs with linear and branched PEG linkers

  • Control antibody (unconjugated)

  • Free cytotoxic drug

  • Cell viability reagent (e.g., MTT, XTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free drug. Add the treatments to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Assessment of Serum Stability of Antibody-Drug Conjugates (ADCs)

This assay evaluates the stability of the linker and the drug-to-antibody ratio (DAR) in a biological matrix.

Materials:

  • ADCs with linear and branched PEG linkers

  • Human or animal serum/plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for DAR measurement (e.g., Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry)

Procedure:

  • Incubation: Incubate the ADCs in serum or plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the ADC-serum mixture.

  • Sample Preparation: Stop the reaction (e.g., by freezing or addition of a quenching agent). Prepare the samples for analysis by removing serum proteins if necessary.

  • DAR Analysis: Analyze the samples using a validated method to determine the average DAR.

  • Data Analysis: Plot the average DAR over time to assess the stability of the ADC. A decrease in DAR indicates linker cleavage and payload release.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Antibody_L Antibody PEG_L Linear PEG Chain Antibody_L->PEG_L Drug_L Drug Payload PEG_L->Drug_L Antibody_B Antibody Core_B Antibody_B->Core_B PEG1_B PEG Arm 1 Core_B->PEG1_B PEG2_B PEG Arm 2 Core_B->PEG2_B Drug1_B Drug PEG1_B->Drug1_B Drug2_B Drug PEG2_B->Drug2_B

Caption: Structural comparison of linear and branched PEG linkers.

Start Seed Target Cells in 96-well Plate Treatment Add Serial Dilutions of ADCs (Linear vs. Branched PEG) Start->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation Viability_Assay Add Cell Viability Reagent (e.g., MTT) Incubation->Viability_Assay Measurement Measure Absorbance with Plate Reader Viability_Assay->Measurement Analysis Calculate % Viability and Determine IC50 Values Measurement->Analysis End Compare Cytotoxicity Analysis->End

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion

The selection between linear and branched PEG linkers is a critical design consideration in the development of bioconjugates and drug delivery systems. Branched linkers can offer advantages in creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life. They also provide the potential for higher drug loading in antibody-drug conjugates. However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage of the linker, as evidenced by some cytotoxicity data. Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance. The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

Safety Operating Guide

Proper Disposal and Handling of m-PEG10-SH

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Before handling m-PEG10-SH, it is crucial to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE to minimize exposure and ensure safe handling.

Equipment Specification Purpose
Eye Protection Chemical safety gogglesProtects eyes from splashes.
Hand Protection Common chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects against incidental contact.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if vapors or dust are generated.Avoid inhalation of vapors or dust.

Spill and Disposal Procedures

In the event of a spill or for routine disposal of this compound, a systematic approach should be followed to ensure safety and compliance.

Experimental Protocol: Spill Cleanup and Disposal
  • Ensure Adequate Ventilation : Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Contain the Spill : Absorb the spilled material with an inert substance like vermiculite, dry sand, or earth.[1]

  • Collect the Waste : Carefully sweep or shovel the absorbed material into a designated and properly labeled chemical waste container.[1][2]

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water.[1]

  • Waste Disposal : The collected waste is to be treated as chemical waste. Do not flush down the sewer.[1] Arrange for disposal by a licensed professional waste disposal service, adhering to all local and national regulations.[3][4]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Waste Generated? ppe->spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb Yes end End of Process spill->end No collect Collect in Labeled Chemical Waste Container absorb->collect no_sewer Do NOT Dispose in Sewer collect->no_sewer contact_ehs Contact Environmental Health & Safety (EHS) no_sewer->contact_ehs dispose Dispose via Licensed Waste Disposal Service contact_ehs->dispose dispose->end

Disposal workflow for this compound.

First Aid Measures

While this compound is not classified as a hazardous substance, it is important to follow standard laboratory safety protocols in case of accidental exposure.[1]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water.[1]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

It is important to note that the chemical, physical, and toxicological properties of many PEG compounds have not been thoroughly investigated.[1][2] Therefore, treating them with caution and adhering to rigorous safety standards is essential.

References

Personal protective equipment for handling m-PEG10-SH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of m-PEG10-SH

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards are required to protect against potential splashes.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times.[1]
Body Protection Laboratory CoatA long-sleeved lab coat that is fully buttoned is mandatory. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Fume HoodAll handling of this compound, particularly in powder form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes risks and ensures procedural consistency.

Storage and Preparation
  • Storage : Upon receipt, store this compound in a cool, dry, and well-ventilated area.[4][5] The recommended storage temperature is often -20°C for long-term stability.[1]

  • Equilibration : Before opening, allow the container to warm to room temperature to prevent moisture condensation, which can affect the compound's integrity.[1]

  • Inert Atmosphere : To prevent oxidation of the thiol group, handle the compound under an inert atmosphere, such as argon or nitrogen, whenever possible.[1]

  • Weighing : Since many PEG reagents can be low-melting solids or viscous oils, accurately weighing small quantities can be challenging. It is advisable to prepare a stock solution.[1] All weighing of the solid compound should be performed in a chemical fume hood.

Handling and Use
  • Work Area : Designate a specific area within a certified chemical fume hood for handling this compound.[1]

  • Ventilation : Ensure adequate ventilation at all times. Local exhaust ventilation is generally preferred.[4]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[4][6]

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the reagent. If preparing a stock solution, use a syringe with a septum to maintain inert conditions.[1]

Emergency Procedures and Disposal Plan

First Aid Measures
  • Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][6]

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[4][6]

  • Eye Contact : If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention as a precaution.[4][6]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4][6]

Spill and Disposal Protocol
  • Spill Containment : In the event of a spill, ensure the area is well-ventilated.[4] Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4]

  • Collection : Place the absorbed material into a suitable, sealed container for hazardous waste disposal.[1] Do not flush the chemical into the sewer system.[4]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal : Dispose of all waste materials, including contaminated PPE and cleaning materials, in accordance with local, state, and federal environmental regulations.[7] Contact your institution's environmental health and safety department for specific guidance.[1]

Workflow for Handling this compound

G Figure 1. Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Precautions storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve ppe Wear Full PPE (Goggles, Gloves, Lab Coat) weigh->ppe reaction Perform Reaction dissolve->reaction fume_hood Work in Fume Hood dissolve->fume_hood quench Quench Reaction reaction->quench waste Collect Waste quench->waste dispose Dispose via EHS waste->dispose spill_kit Spill Kit Ready waste->spill_kit

Caption: This diagram outlines the key steps and safety precautions for the proper handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.